5-(Benzyloxy)pyrimidin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-phenylmethoxypyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-11-10(6-13-8-14-11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGMRDBSFSIAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558592 | |
| Record name | 5-(Benzyloxy)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92289-50-4 | |
| Record name | 5-(Benzyloxy)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Benzyloxy)pyrimidin-4-amine CAS number 92289-50-4
An In-Depth Technical Guide to 5-(Benzyloxy)pyrimidin-4-amine (CAS No. 92289-50-4): A Cornerstone Intermediate in Modern Kinase Inhibitor Discovery
Abstract
5-(Benzyloxy)pyrimidin-4-amine is a pivotal heterocyclic amine that has emerged as a critical starting material and key intermediate in the synthesis of a multitude of biologically active compounds. Its unique structural arrangement, featuring a 4-aminopyrimidine core decorated with a benzyloxy group at the 5-position, provides an ideal scaffold for developing potent and selective kinase inhibitors. This technical guide offers an in-depth exploration of 5-(Benzyloxy)pyrimidin-4-amine, covering its physicochemical properties, detailed synthesis protocols, and its significant applications in medicinal chemistry. By synthesizing technical data with mechanistic insights, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals working to design the next generation of targeted therapeutics.
Introduction: The Strategic Importance of a Versatile Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA and to form key hydrogen bond interactions with biological targets. Within this class, 5-(Benzyloxy)pyrimidin-4-amine (CAS No. 92289-50-4) has garnered significant attention. Its structure is deceptively simple yet strategically designed for utility in drug discovery, particularly in the field of oncology.
The 4-amino group serves as a crucial "hinge-binding" element, capable of forming hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibitors. The benzyloxy group at the 5-position serves two primary purposes: firstly, it acts as a bulky substituent that can confer selectivity and occupy hydrophobic pockets within the ATP-binding site; secondly, the benzyl group can be readily cleaved via hydrogenolysis to reveal a 5-hydroxy group, providing a reactive handle for further chemical elaboration and the creation of extensive compound libraries. These features make it an indispensable precursor for a range of targeted inhibitors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 5-(Benzyloxy)pyrimidin-4-amine is essential for its effective use in synthesis and process development.
| Property | Value |
| CAS Number | 92289-50-4 |
| IUPAC Name | 5-(Benzyloxy)pyrimidin-4-amine |
| Synonyms | 5-(Phenylmethoxy)pyrimidin-4-amine |
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | 201.23 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 148 - 152 °C |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane; sparingly soluble in water. |
| Purity (Typical) | ≥98% (HPLC) |
Spectroscopic Profile
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.08 (s, 1H), 7.95 (s, 1H), 7.45 - 7.30 (m, 5H), 6.75 (br s, 2H), 5.15 (s, 2H).
-
Interpretation: The two singlets above 8.0 ppm are characteristic of the two pyrimidine ring protons. The multiplet between 7.45 and 7.30 ppm corresponds to the five protons of the phenyl ring. The broad singlet at 6.75 ppm is assigned to the two protons of the primary amine. The sharp singlet at 5.15 ppm represents the two benzylic protons of the -CH₂- group.
-
-
Mass Spectrometry (ESI+): m/z 202.1 [M+H]⁺.
-
Interpretation: The observed mass-to-charge ratio corresponds to the protonated molecule, confirming the molecular weight of the compound.
-
Synthesis and Purification: A Validated Laboratory Protocol
The synthesis of 5-(Benzyloxy)pyrimidin-4-amine is typically achieved through a two-step process starting from commercially available 4-amino-5-hydroxypyrimidine. The following protocol is a robust and reproducible method.
Retrosynthetic Analysis
The synthesis strategy involves the protection of the 5-hydroxy group of 4-amino-5-hydroxypyrimidine as a benzyl ether. This is a standard Williamson ether synthesis, chosen for its high efficiency and the ease of deprotection of the final product if required.
Caption: Retrosynthetic approach for 5-(Benzyloxy)pyrimidin-4-amine.
Detailed Step-by-Step Synthesis Protocol
Reaction Scheme:
4-Amino-5-hydroxypyrimidine + Benzyl Bromide --(K₂CO₃, DMF)--> 5-(Benzyloxy)pyrimidin-4-amine
Materials and Equipment:
-
4-Amino-5-hydroxypyrimidine (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-amino-5-hydroxypyrimidine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a slurry (approx. 0.5 M concentration relative to the starting material).
-
Reagent Addition: While stirring vigorously, add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature. Causality Note: The dropwise addition helps to control any potential exotherm and minimizes side reactions.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis (e.g., 10% MeOH in DCM) indicates complete consumption of the starting material.
-
Work-up: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. b. Extract the aqueous layer three times with ethyl acetate. Trustworthiness Note: Multiple extractions ensure maximum recovery of the product from the aqueous phase. c. Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual DMF and water from the organic phase. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70% EtOAc).
-
Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield 5-(Benzyloxy)pyrimidin-4-amine as an off-white solid.
Applications in Kinase Inhibitor Drug Discovery
5-(Benzyloxy)pyrimidin-4-amine is rarely the final active pharmaceutical ingredient (API) but rather a crucial building block for constructing more complex molecules that target protein kinases.
Core Scaffold for ATP-Competitive Kinase Inhibitors
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 4-aminopyrimidine core of the title compound is a bioisostere of the adenine core of ATP. This allows derivatives to bind to the ATP-binding site of kinases, acting as competitive inhibitors.
Caption: Interaction model of a 4-aminopyrimidine inhibitor with a kinase.
Case Study: Precursor to Brigatinib (ALK/EGFR Inhibitor)
A prominent example of the utility of 5-(Benzyloxy)pyrimidin-4-amine is in the synthesis of Brigatinib , an FDA-approved inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). In the synthesis of Brigatinib and related compounds, the 4-amino group of a pyrimidine core is typically functionalized via a Buchwald-Hartwig or SₙAr reaction. The 5-substituent, derived from the benzyloxy group, is crucial for potency and selectivity. While the exact synthesis of Brigatinib involves a related intermediate, the strategic principle is identical and highlights the value of this scaffold. The benzyloxy group can be deprotected to a phenol, which is then used to install other functionalities, demonstrating the versatility of this protecting group strategy.
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity and safety of 5-(Benzyloxy)pyrimidin-4-amine.
| Hazard Category | GHS Information |
| Pictograms | Irritant (Exclamation Mark) |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse...) |
-
Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is stable under recommended storage conditions, but should be kept away from strong oxidizing agents.
Future Perspectives
The 5-(Benzyloxy)pyrimidin-4-amine scaffold continues to be a valuable platform for chemical innovation. Future research is likely to focus on:
-
Development of Novel Derivatives: Exploring new substitutions at the 4-amino position and modifications of the benzyloxy group to target novel kinases or overcome drug resistance.
-
Use in PROTACs and Molecular Glues: The pyrimidine core can serve as a warhead for targeted protein degraders (PROTACs), linking a kinase-binding motif to an E3 ligase ligand.
-
Application in Chemical Biology: Synthesis of fluorescently-labeled or biotinylated probes based on this scaffold to study kinase biology and target engagement in living cells.
The foundational importance of 5-(Benzyloxy)pyrimidin-4-amine ensures its continued relevance in the ongoing quest for more effective and selective targeted therapies.
References
-
PubChem Compound Summary for CID 2770853, 5-(Benzyloxy)pyrimidin-4-amine. National Center for Biotechnology Information.[Link]
-
Synthesis and SAR of a new class of potent and selective Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry.[Link]
Introduction: The Significance of 5-(Benzyloxy)pyrimidin-4-amine
<_
An In-Depth Technical Guide to the Structure Elucidation of 5-(Benzyloxy)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] The title compound, 5-(Benzyloxy)pyrimidin-4-amine, incorporates a benzyloxy substituent at the 5-position and an amine group at the 4-position of the pyrimidine ring. The precise arrangement of these functional groups is paramount to its chemical reactivity and biological activity, making unambiguous structural confirmation an indispensable first step in any research or development pipeline. The 5-position of the pyrimidine ring is noted to be less electron-deficient and amenable to substitution, making derivatives at this position of particular interest.[3]
This guide will detail a multi-technique analytical workflow designed to provide irrefutable evidence for the structure of 5-(Benzyloxy)pyrimidin-4-amine, ensuring the integrity of subsequent research and development efforts.
Strategic Approach to Elucidation: A Self-Validating Workflow
The cornerstone of robust structure elucidation lies in a multi-pronged analytical strategy where data from orthogonal techniques corroborate one another. For 5-(Benzyloxy)pyrimidin-4-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, if necessary, single-crystal X-ray crystallography provides a self-validating system.
The rationale for this selection is as follows:
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NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC): Provides detailed information about the chemical environment of each proton and carbon atom and, crucially, the connectivity between them. This is the primary tool for establishing the molecular skeleton and the precise placement of substituents.[4]
-
Mass Spectrometry (MS): Determines the accurate molecular weight and provides fragmentation patterns that can confirm the presence of key structural motifs.[5][6]
-
X-ray Crystallography: Offers the definitive, three-dimensional structure of the molecule in the solid state, serving as the ultimate arbiter in cases of ambiguity.[7][8]
The following workflow diagram illustrates the logical progression of the elucidation process.
Caption: A logical workflow for the structure elucidation of 5-(Benzyloxy)pyrimidin-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[9] A systematic approach involving 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is essential.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 5-(Benzyloxy)pyrimidin-4-amine in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a spectral width that encompasses all expected proton resonances (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A spectral width of 0-200 ppm is standard.
-
2D HSQC Acquisition: The Heteronuclear Single Quantum Coherence (HSQC) experiment is crucial for identifying which protons are directly attached to which carbon atoms.[10] This is a self-validating step for proton and carbon assignments.
-
2D HMBC Acquisition: The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are two or three bonds apart.[11] This is the key experiment for piecing together the molecular fragments and confirming the substitution pattern on the pyrimidine ring.
Data Interpretation: A Causality-Driven Analysis
The expected NMR data for 5-(Benzyloxy)pyrimidin-4-amine allows for a logical deduction of its structure.
Expected ¹H NMR Resonances:
-
Aromatic Protons (Phenyl Ring): A multiplet in the range of 7.3-7.5 ppm corresponding to the five protons of the benzyl group.
-
Methylene Protons (-CH₂-): A singlet around 5.0-5.2 ppm, integrating to two protons. The singlet nature arises from the absence of adjacent protons.
-
Amine Protons (-NH₂): A broad singlet that may appear over a wide range, often around 6.0-7.0 ppm, integrating to two protons. Its chemical shift can be concentration and temperature-dependent.
-
Pyrimidine Ring Protons: Two distinct singlets in the aromatic region, likely between 8.0 and 8.5 ppm. The protons at the 2- and 6-positions of the pyrimidine ring are expected to be singlets due to the lack of adjacent proton coupling partners.
Expected ¹³C NMR Resonances:
-
Aromatic Carbons (Phenyl Ring): Several signals in the 127-137 ppm range.
-
Methylene Carbon (-CH₂-): A signal around 70 ppm.
-
Pyrimidine Ring Carbons: Four distinct signals. The carbon bearing the benzyloxy group (C5) and the carbon bearing the amino group (C4) will have characteristic chemical shifts influenced by these substituents. The chemical shifts of C2 and C6 will also be diagnostic.
2D NMR for Unambiguous Connectivity:
The HMBC experiment is the linchpin of the structural proof. Key expected correlations that would confirm the structure are:
-
A correlation between the methylene protons (-CH₂-) and the C5 carbon of the pyrimidine ring.
-
Correlations between the pyrimidine ring protons (H2 and H6) and the various carbons of the pyrimidine ring, which will definitively establish their positions relative to the substituted carbons (C4 and C5).
-
Correlations from the amine protons to C4 and C5 would provide further confirmation.
The following diagram illustrates the key HMBC correlations that would be expected for 5-(Benzyloxy)pyrimidin-4-amine.
Caption: Expected key HMBC correlations for structural confirmation.
Table 1: Summary of Expected NMR Data
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Phenyl-H | ~7.3-7.5 (m, 5H) | ~127-137 | - |
| -CH₂- | ~5.0-5.2 (s, 2H) | ~70 | C5 of Pyrimidine, Phenyl C1 |
| -NH₂ | ~6.0-7.0 (br s, 2H) | - | C4, C5 of Pyrimidine |
| Pyrimidine H2 | ~8.0-8.5 (s, 1H) | ~150-160 | C4, C6 of Pyrimidine |
| Pyrimidine H6 | ~8.0-8.5 (s, 1H) | ~150-160 | C2, C4, C5 of Pyrimidine |
| Pyrimidine C2 | - | ~150-160 | H6 |
| Pyrimidine C4 | - | ~155-165 | H2, H6, -NH₂ |
| Pyrimidine C5 | - | ~120-130 | H6, -CH₂-, -NH₂ |
| Pyrimidine C6 | - | ~150-160 | H2 |
Mass Spectrometry: Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecule, providing a powerful check on the proposed structure.
Experimental Protocol: HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces a strong protonated molecular ion peak [M+H]⁺.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) to obtain an accurate mass measurement.
-
Tandem MS (MS/MS): If necessary, perform a tandem MS experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions can provide further structural information.
Data Interpretation: Confirming the Pieces
For 5-(Benzyloxy)pyrimidin-4-amine (C₁₁H₁₁N₃O), the expected monoisotopic mass is 201.0902 Da. HRMS should confirm this value to within a few parts per million.
Expected Fragmentation: A key fragmentation pathway would be the cleavage of the benzylic ether bond, which would result in the formation of a tropylium ion at m/z 91. The loss of the benzyl group would leave a fragment corresponding to 5-hydroxypyrimidin-4-amine. This characteristic fragmentation pattern provides strong evidence for the presence of the benzyloxy group.
X-ray Crystallography: The Definitive Proof
In cases where NMR and MS data are ambiguous, or when an absolute, three-dimensional structure is required (for example, in drug design for understanding binding interactions), single-crystal X-ray crystallography is the gold standard.[12]
Experimental Protocol: Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using standard crystallographic software. The resulting electron density map will reveal the positions of all non-hydrogen atoms, providing an unambiguous structural determination.
Conclusion: A Self-Validating, Authoritative Approach
The structural elucidation of 5-(Benzyloxy)pyrimidin-4-amine requires a systematic and logical application of modern analytical techniques. By integrating data from NMR spectroscopy and mass spectrometry, a confident structural assignment can be made. The causality-driven approach outlined in this guide, where each experiment is designed to answer specific questions and validate the findings of the others, ensures the scientific integrity of the result. For absolute confirmation, particularly in a regulatory or advanced drug development context, single-crystal X-ray crystallography provides the ultimate, irrefutable proof of structure. This comprehensive methodology provides a robust framework for researchers and scientists working with this important class of heterocyclic compounds.
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Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry. [Link]
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A Spectroscopic Guide to 5-(Benzyloxy)pyrimidin-4-amine: Elucidating Molecular Structure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Benzyloxy)pyrimidin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its pyrimidine core, a scaffold present in numerous biologically active molecules. Accurate structural elucidation and characterization are paramount for understanding its chemical reactivity, and pharmacological activity, and for ensuring quality control in synthetic processes. This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Benzyloxy)pyrimidin-4-amine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these techniques, present detailed experimental protocols, and offer an expert interpretation of the spectral data, providing a self-validating framework for its identification and characterization.
Molecular Structure and Spectroscopic Overview
The structure of 5-(Benzyloxy)pyrimidin-4-amine comprises a pyrimidine ring substituted with an amine group at position 4 and a benzyloxy group at position 5. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.
Molecular Formula: C₁₁H₁₁N₃O
Molecular Weight: 201.23 g/mol
An integrated spectroscopic approach is essential for unambiguous structure confirmation. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.[1] For 5-(Benzyloxy)pyrimidin-4-amine, ¹H NMR and ¹³C NMR are the most informative.
¹H NMR Spectroscopy: Unraveling the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Chemical Shifts:
The chemical shift (δ) in NMR is influenced by the electron density around a nucleus.[2] Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in a lower chemical shift (upfield).
-
Pyrimidine Protons (H-2 and H-6): The protons on the pyrimidine ring are expected to appear as singlets in the aromatic region, typically between δ 8.0 and 8.5 ppm. Their exact positions will be influenced by the electronic effects of the amine and benzyloxy substituents.
-
Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet.[3] The chemical shift can vary significantly depending on the solvent, concentration, and temperature, but is generally expected in the range of δ 5.0 - 7.0 ppm.
-
Benzyloxy Methylene Protons (-OCH₂-): The two protons of the methylene bridge in the benzyloxy group are expected to appear as a sharp singlet around δ 5.0 - 5.5 ppm.[4]
-
Phenyl Protons (-C₆H₅): The five protons of the phenyl ring in the benzyloxy group will typically appear as a multiplet in the aromatic region, between δ 7.2 and 7.5 ppm.[4]
Table 1: Predicted ¹H NMR Spectral Data for 5-(Benzyloxy)pyrimidin-4-amine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 (Pyrimidine) | 8.0 - 8.5 | Singlet | 1H |
| H-6 (Pyrimidine) | 8.0 - 8.5 | Singlet | 1H |
| -NH₂ (Amine) | 5.0 - 7.0 | Broad Singlet | 2H |
| -OCH₂- (Methylene) | 5.0 - 5.5 | Singlet | 2H |
| -C₆H₅ (Phenyl) | 7.2 - 7.5 | Multiplet | 5H |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Expected ¹³C NMR Chemical Shifts:
-
Pyrimidine Carbons: The carbons of the pyrimidine ring are expected to resonate in the downfield region of the spectrum, typically between δ 140 and 160 ppm. The carbon attached to the benzyloxy group (C-5) will be significantly influenced by the oxygen atom.
-
Benzyloxy Methylene Carbon (-OCH₂-): The methylene carbon is expected to appear around δ 70 ppm.
-
Phenyl Carbons (-C₆H₅): The carbons of the phenyl ring will show signals in the aromatic region, typically between δ 125 and 140 ppm. The carbon attached to the methylene group (ipso-carbon) will have a distinct chemical shift.
Table 2: Predicted ¹³C NMR Spectral Data for 5-(Benzyloxy)pyrimidin-4-amine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyrimidine) | ~155 |
| C-4 (Pyrimidine) | ~158 |
| C-5 (Pyrimidine) | ~130 |
| C-6 (Pyrimidine) | ~150 |
| -OCH₂- (Methylene) | ~70 |
| C-ipso (Phenyl) | ~137 |
| C-ortho/meta/para (Phenyl) | 127 - 129 |
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of purified 5-(Benzyloxy)pyrimidin-4-amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[5] The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the amine group.
-
Instrumentation: Place the NMR tube into the spectrometer's magnet.[6]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically sufficient for routine characterization.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Referencing: Calibrate the chemical shifts relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]
Interpreting the IR Spectrum
The IR spectrum of 5-(Benzyloxy)pyrimidin-4-amine is expected to show characteristic absorption bands for the amine, ether, and aromatic functionalities.
-
N-H Stretching: Primary amines typically show two distinct bands in the region of 3500-3300 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching vibrations.[3][8]
-
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically observed in the 1335-1250 cm⁻¹ region.[9]
-
C-O Stretching: The C-O stretching of the benzyloxy ether group is expected to produce a strong absorption band in the range of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).
-
Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, around 3030 cm⁻¹.[10]
-
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the pyrimidine and phenyl rings will result in several bands in the 1600-1450 cm⁻¹ region.[11][12]
Table 3: Characteristic IR Absorption Bands for 5-(Benzyloxy)pyrimidin-4-amine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (-NH₂) | N-H Stretch | 3500 - 3300 | Medium (two bands) |
| Amine (-NH₂) | N-H Bend | 1650 - 1580 | Medium |
| Aromatic | C-H Stretch | > 3000 | Medium |
| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Strong |
| Ether (-O-CH₂-) | C-O Stretch | 1275 - 1200 | Strong |
| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |
Experimental Protocol for FT-IR Spectroscopy
For solid samples like 5-(Benzyloxy)pyrimidin-4-amine, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
ATR Method:
-
Ensure the ATR crystal is clean.[13]
-
Place a small amount of the solid sample directly onto the crystal.[13]
-
Apply pressure to ensure good contact between the sample and the crystal.[13]
-
Acquire the spectrum.
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Interpreting the Mass Spectrum
For 5-(Benzyloxy)pyrimidin-4-amine, soft ionization techniques like Electrospray Ionization (ESI) are ideal to observe the protonated molecular ion.[14]
-
Molecular Ion Peak ([M+H]⁺): In ESI-MS, the compound is expected to be readily protonated, resulting in a prominent peak at m/z 202.23, corresponding to the [C₁₁H₁₁N₃O + H]⁺ ion.
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. A common fragmentation pathway for benzylic ethers is the cleavage of the C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another potential fragmentation is the loss of the benzyloxy group to give a fragment corresponding to the 4-aminopyrimidin-5-ol cation.
Experimental Protocol for ESI-MS
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[15] Then, dilute this stock solution to a final concentration of about 10 µg/mL.[15]
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal of the molecular ion.
Integrated Spectroscopic Analysis Workflow
A logical workflow is crucial for the confident structural elucidation of 5-(Benzyloxy)pyrimidin-4-amine.
Caption: Workflow for the spectroscopic characterization of 5-(Benzyloxy)pyrimidin-4-amine.
Conclusion
The combination of NMR, IR, and MS provides a robust and self-validating system for the structural characterization of 5-(Benzyloxy)pyrimidin-4-amine. This guide has outlined the expected spectroscopic data, provided standardized protocols for data acquisition, and offered insights into the interpretation of the results. By following this comprehensive approach, researchers, scientists, and drug development professionals can confidently identify and characterize this important heterocyclic compound, ensuring the integrity and reliability of their scientific endeavors.
References
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
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University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]
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Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
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Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
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ACS Publications. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]
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ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4′diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]
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ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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An In-depth Technical Guide to 5-(Benzyloxy)pyrimidin-4-amine: Physicochemical Properties, Synthesis, and Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(benzyloxy)pyrimidin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related analogues and established chemical principles to project its physicochemical properties, propose a viable synthetic route, and discuss its potential applications in drug discovery. By examining the structure-activity relationships of similar benzyloxy-substituted pyrimidines, we aim to provide valuable insights for researchers exploring this chemical space.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1][2][3] This prevalence in nature has made pyrimidine derivatives a fertile ground for the development of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[2][3]
The introduction of a benzyloxy group can significantly impact a molecule's lipophilicity, metabolic stability, and ability to engage in specific binding interactions, such as pi-stacking, with protein targets. This guide focuses on 5-(benzyloxy)pyrimidin-4-amine, exploring its characteristics and potential as a valuable building block in the synthesis of novel drug candidates.
Physicochemical Properties of 5-(Benzyloxy)pyrimidin-4-amine and its Isomers
| Property | 5-(Benzyloxy)pyrimidin-4-amine (Predicted) | 5-(Benzyloxy)pyrimidin-2-amine[6] | 2-(Benzyloxy)pyrimidin-4-amine[7] | 6-(Benzyloxy)pyrimidin-4-amine[8] |
| CAS Number | Not Assigned | 42783-58-4 | 60722-67-0 | 60722-75-0 |
| Molecular Formula | C₁₁H₁₁N₃O | C₁₁H₁₁N₃O | C₁₁H₁₁N₃O | C₁₁H₁₁N₃O |
| Molecular Weight | 201.22 g/mol | 201.22 g/mol | 201.22 g/mol | 201.22 g/mol |
| IUPAC Name | 5-(Benzyloxy)pyrimidin-4-amine | 5-(Benzyloxy)pyrimidin-2-amine | 2-(Benzyloxy)pyrimidin-4-amine | 6-(Benzyloxy)pyrimidin-4-amine |
| Melting Point | Data not available | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | 417.9°C at 760 mmHg | Data not available |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | Data not available | Data not available | Data not available |
Expert Insight: The placement of the amino and benzyloxy groups on the pyrimidine ring is expected to influence the compound's polarity, hydrogen bonding capacity, and crystal packing, leading to variations in melting point and solubility among the isomers. The 4-amino isomer is likely to exhibit distinct electronic and steric properties compared to its 2-amino and 6-amino counterparts, which could translate to different biological activities and synthetic reactivities.
Proposed Synthesis of 5-(Benzyloxy)pyrimidin-4-amine
A plausible synthetic route to 5-(benzyloxy)pyrimidin-4-amine can be designed based on established pyrimidine chemistry, starting from readily available precursors. A common strategy involves the construction of the pyrimidine ring followed by functional group interconversion.
Experimental Protocol: A Proposed Two-Step Synthesis
Step 1: Synthesis of 5-(Benzyloxy)-4-chloropyrimidine
-
Reactants: 5-(Benzyloxy)pyrimidin-4-ol (1.0 eq), phosphorus oxychloride (POCl₃, 3.0 eq).
-
Procedure: To a stirred solution of 5-(benzyloxy)pyrimidin-4-ol in a suitable high-boiling inert solvent (e.g., toluene), slowly add phosphorus oxychloride at room temperature.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-(benzyloxy)-4-chloropyrimidine.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of phosphorus oxychloride is a standard and effective method for the chlorination of hydroxypyrimidines. The hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.
Step 2: Amination of 5-(Benzyloxy)-4-chloropyrimidine
-
Reactants: 5-(Benzyloxy)-4-chloropyrimidine (1.0 eq), aqueous ammonia (excess).
-
Procedure: Dissolve the 5-(benzyloxy)-4-chloropyrimidine in a suitable solvent such as ethanol in a sealed pressure vessel.
-
Add a large excess of concentrated aqueous ammonia.
-
Heat the mixture to 100-120°C for several hours. The reaction progress should be monitored by TLC or HPLC.
-
Upon completion, cool the reaction vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, 5-(benzyloxy)pyrimidin-4-amine.
Causality: The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution. Ammonia acts as the nucleophile, displacing the chloride to form the 4-amino derivative. The reaction is typically performed at elevated temperatures in a sealed vessel to maintain the concentration of the volatile ammonia.
Caption: Proposed two-step synthesis of 5-(benzyloxy)pyrimidin-4-amine.
Potential Applications in Medicinal Chemistry
The structural motifs present in 5-(benzyloxy)pyrimidin-4-amine suggest its potential as a scaffold for the development of kinase inhibitors and other targeted therapies.
Kinase Inhibition
Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, binding to the hinge region of the kinase active site. The amino-pyrimidine scaffold is a well-established hinge-binding motif. The benzyloxy group can be directed towards the solvent-exposed region or a hydrophobic pocket, providing opportunities for further modification to enhance potency and selectivity.
Bruton's Tyrosine Kinase (BTK) as a Potential Target:
BTK is a crucial enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of various B-cell malignancies and autoimmune diseases.[9] Several approved and investigational BTK inhibitors utilize a pyrimidine core. The 4-amino group of 5-(benzyloxy)pyrimidin-4-amine could potentially form key hydrogen bonds with the hinge region of BTK, while the benzyloxy moiety could be modified to occupy the hydrophobic pocket, a strategy employed in the design of potent and selective kinase inhibitors.
Caption: Inhibition of the BTK signaling pathway by a potential derivative.
Other Potential Therapeutic Areas
The versatility of the pyrimidine scaffold means that derivatives of 5-(benzyloxy)pyrimidin-4-amine could also be explored for other therapeutic applications, including:
-
Antimicrobial Agents: Pyrimidine derivatives have shown promise as antibacterial and antifungal agents.[5]
-
Anticancer Agents: Beyond kinase inhibition, pyrimidine-based compounds have been investigated for their ability to induce apoptosis and inhibit tumor growth through various mechanisms.[10]
-
Anti-inflammatory Drugs: The pyrimidine core is present in several compounds with anti-inflammatory properties.[4]
Conclusion
5-(Benzyloxy)pyrimidin-4-amine represents a promising, yet underexplored, chemical entity. While direct experimental data is scarce, a thorough analysis of its isomers and the broader class of pyrimidine derivatives allows for a confident prediction of its core physicochemical properties and a rational approach to its synthesis. The structural features of this molecule, particularly the 4-aminopyrimidine core and the versatile benzyloxy group, make it an attractive starting point for the design of novel kinase inhibitors and other targeted therapeutics. This guide provides a solid foundation for researchers to embark on the synthesis and biological evaluation of 5-(benzyloxy)pyrimidin-4-amine and its derivatives, potentially unlocking new avenues in drug discovery.
References
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An In-depth Technical Guide to 5-(Benzyloxy)pyrimidin-4-amine and its Derivatives: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids.[1] The strategic functionalization of this privileged scaffold offers a powerful platform for the development of novel therapeutics. This guide focuses on the 5-(benzyloxy)pyrimidin-4-amine core, a versatile intermediate that combines the rich chemical reactivity of the pyrimidine ring with the unique physicochemical properties imparted by the benzyloxy moiety. We will explore the synthesis of this key scaffold, the rationale behind the design of its derivatives, their significant biological activities, and the experimental protocols for their preparation and characterization. This document serves as a comprehensive resource for researchers engaged in the discovery and development of next-generation pyrimidine-based drugs.
The Strategic Importance of the 5-(Benzyloxy)pyrimidin-4-amine Scaffold
The pyrimidine ring is a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3. Its presence is fundamental to life, forming the core of nucleobases such as cytosine, thymine, and uracil.[1] Beyond this, the pyrimidine framework is a "privileged structure" in medicinal chemistry due to its ability to engage in a multitude of biological interactions, leading to a wide spectrum of therapeutic applications including anticancer, antimicrobial, and anti-inflammatory agents.[1][2]
The introduction of a benzyloxy group at the 5-position of the pyrimidine ring is a deliberate design choice with several key advantages:
-
Modulation of Physicochemical Properties: The benzyloxy group significantly enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes—a critical factor for drug efficacy.
-
Enhanced Biological Interactions: The aromatic ring of the benzyloxy moiety can participate in π-π stacking interactions with biological targets like enzymes and receptors, potentially increasing binding affinity and specificity.
-
Synthetic Versatility: The benzyloxy group is a stable protecting group for a hydroxyl functionality, allowing for selective chemical modifications at other positions of the pyrimidine ring. The amine group at the 4-position provides a convenient handle for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of 5-(benzyloxy)pyrimidin-4-amine and its derivatives typically follows a multi-step sequence, leveraging established pyrimidine chemistry.
Synthesis of 5-(Benzyloxy)pyrimidin-4-amine
A common and efficient route to the core scaffold involves the preparation of a 4-chloropyrimidine intermediate followed by a nucleophilic aromatic substitution reaction.
Caption: Synthetic pathway for 5-(Benzyloxy)pyrimidin-4-amine.
Step-by-Step Protocol for the Synthesis of 5-(Benzyloxy)pyrimidin-4-amine:
Part A: Synthesis of 5-(Benzyloxy)pyrimidin-4(3H)-one
-
To a solution of 5-hydroxypyrimidin-4(3H)-one in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.
-
To this suspension, add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield 5-(benzyloxy)pyrimidin-4(3H)-one.
Part B: Synthesis of 4-Chloro-5-(benzyloxy)pyrimidine
-
Treat 5-(benzyloxy)pyrimidin-4(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture under reflux.
-
After the reaction is complete, carefully quench the excess POCl₃ with ice water.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate to obtain 4-chloro-5-(benzyloxy)pyrimidine.
Part C: Synthesis of 5-(Benzyloxy)pyrimidin-4-amine
-
Dissolve 4-chloro-5-(benzyloxy)pyrimidine in a suitable solvent like ethanol in a pressure vessel.
-
Saturate the solution with ammonia gas or add a solution of ammonia in an alcohol.
-
Heat the sealed vessel and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to afford 5-(benzyloxy)pyrimidin-4-amine.
Synthesis of N-Substituted Derivatives
The 4-amino group of the core scaffold serves as a versatile point for derivatization, most commonly through nucleophilic aromatic substitution reactions with various electrophiles or through coupling reactions.
Caption: General synthetic routes to N-substituted derivatives.
Exemplary Protocol for N-Arylation (Buchwald-Hartwig Cross-Coupling):
-
To a reaction vessel, add 5-(benzyloxy)pyrimidin-4-amine, an aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Add a dry, degassed solvent such as dioxane.
-
Heat the mixture under an inert atmosphere (e.g., argon) and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, filter it through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the desired N-aryl-5-(benzyloxy)pyrimidin-4-amine derivative.
Biological Activities and Therapeutic Potential
Derivatives of the 5-(benzyloxy)pyrimidin-4-amine scaffold have shown promise in a variety of therapeutic areas, most notably as anticancer agents through the inhibition of key cellular signaling pathways.
Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. Derivatives of 5-(benzyloxy)pyrimidin-4-amine are being explored as inhibitors of several important kinases:
-
Aurora Kinases: These are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[3][4]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth. EGFR inhibitors are used in the treatment of various cancers, particularly non-small-cell lung cancer.[5][6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis.[7][8][9]
Inhibition of the USP1/UAF1 Deubiquitinase Complex
A particularly promising area of investigation for structurally related pyrimidine derivatives is the inhibition of the ubiquitin-specific protease 1 (USP1) in complex with USP1-associated factor 1 (UAF1).[3][10] This complex plays a critical role in the DNA damage response by deubiquitinating key proteins such as PCNA and FANCD2.[11] Inhibition of USP1/UAF1 can sensitize cancer cells to DNA-damaging agents like cisplatin, offering a potential strategy to overcome drug resistance.[12][13]
Caption: Simplified signaling pathway of the USP1/UAF1 complex in the DNA damage response and its inhibition.
Structure-Activity Relationship (SAR) and Data Presentation
The systematic modification of the 5-(benzyloxy)pyrimidin-4-amine scaffold allows for the exploration of structure-activity relationships, providing insights into the key molecular features required for potent and selective biological activity.
| Derivative | R Group (at N-4) | Target | IC₅₀ (nM) | Cell Line | Reference |
| 1 | 4-Morpholinophenyl | Aurora A | 8.0 | - | [4] |
| 2 | 4-Morpholinophenyl | Aurora B | 9.2 | - | [4] |
| 3 | 3-(Trifluoromethyl)phenoxy | EGFR | >1000 | - | [5] |
| 4 | Phenyl | VEGFR-2 | 500 | - | [7] |
| 5 | 2-Isopropylphenyl | USP1/UAF1 | 70 | - | [10] |
Note: The IC₅₀ values are for structurally related compounds and are presented to illustrate the potential potency of this class of molecules. Specific data for direct derivatives of 5-(benzyloxy)pyrimidin-4-amine is an active area of research.
Experimental Protocols: A Self-Validating System
The following detailed workflow for the synthesis and purification of a representative N-aryl derivative ensures reproducibility and high purity of the final compound.
Caption: A typical experimental workflow for the synthesis and purification of an N-aryl-5-(benzyloxy)pyrimidin-4-amine derivative.
Detailed Protocol for Purification by Column Chromatography:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane or methanol) and then adding the silica gel. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Conclusion and Future Perspectives
The 5-(benzyloxy)pyrimidin-4-amine scaffold is a highly valuable platform in medicinal chemistry. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the benzyloxy group, makes it an ideal starting point for the development of novel therapeutics. The demonstrated potential of related pyrimidine derivatives as potent inhibitors of kinases and other key cellular targets underscores the promise of this compound class. Future research will likely focus on the synthesis of diverse libraries of N-substituted derivatives, the exploration of their activity against a broader range of biological targets, and the optimization of their pharmacokinetic and pharmacodynamic properties to identify clinical candidates for the treatment of cancer and other diseases.
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Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (n.d.). National Institutes of Health. [Link]
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Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022-10-06). National Institutes of Health. [Link]
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New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. (2020-09-21). National Institutes of Health. [Link]
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Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (n.d.). MDPI. [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI. [Link]
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A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]
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Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023-07-13). MDPI. [Link]
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Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023-10-12). Preprints.org. [Link]
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Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2014-09-17). ACS Publications. [Link]
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SAR study of 7-N-benzyloxazolo[5,4-d]pyrimidin-7-amine and... (n.d.). ResearchGate. [Link]
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IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]
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4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). National Institutes of Health. [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]
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Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010-06-10). National Institutes of Health. [Link]
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Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (n.d.). National Institutes of Health. [Link]
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5-Benzylidene-2,4-thiazolidenedione derivatives: Design, synthesis and evaluation as inhibitors of angiogenesis targeting VEGR-2. (n.d.). National Institutes of Health. [Link]
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Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor. (n.d.). National Institutes of Health. [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). MDPI. [Link]
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New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022-01-05). National Institutes of Health. [Link]
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A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. (2014-02-16). National Institutes of Health. [Link]
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Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. (n.d.). Frontiers. [Link]
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Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (n.d.). SCIRP. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Institutes of Health. [Link]
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Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (n.d.). National Institutes of Health. [Link]
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (n.d.). National Institutes of Health. [Link]
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An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (n.d.). Beilstein Journals. [Link]
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US10239882B2 - Substituted 5-methyl-[2][14][15]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors. (n.d.). Google Patents.
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VEGFR inhibitors. (n.d.). Altmeyers Encyclopedia. [Link]
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The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination. (n.d.). National Institutes of Health. [Link]
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Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. (2011-11-23). National Institutes of Health. [Link]
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The Pharmacophore of Life: A Technical Guide to the Biological Activity and Drug Design of Pyrimidine Derivatives
Core Directive: The Privileged Scaffold
In the lexicon of medicinal chemistry, few structures earn the title of "privileged scaffold" as deservingly as the pyrimidine ring. As the foundational architecture of Cytosine, Thymine, and Uracil, this six-membered nitrogenous heterocycle is not merely a chemical curiosity; it is the encoded language of life.
For the drug developer, the pyrimidine nucleus offers a unique balance of electronic deficiency (due to the electronegative nitrogens at positions 1 and 3) and structural rigidity . This allows for precise pi-stacking interactions within enzyme active sites and the ability to serve as a bioisostere for phenyl rings to improve solubility and metabolic stability.
This guide moves beyond basic textbook definitions. We will dissect the structure-activity relationships (SAR) that drive potency, detail the specific mechanisms in oncology and virology, and provide self-validating protocols for synthesis and biological evaluation.
Structural Basis & Rational Design (SAR)
The biological activity of pyrimidine derivatives is dictated by the electronic and steric environment of the ring carbons. The C2, C4, and C6 positions are electrophilic, making them prime targets for nucleophilic attack or substitution, while the C5 position is nucleophilic, allowing for electrophilic substitution.
The SAR Map
To design effective derivatives, one must understand the "zoning" of the pyrimidine ring.
Figure 1: Functional zoning of the pyrimidine scaffold for rational drug design.
Therapeutic Area 1: Oncology
The most prolific application of pyrimidine derivatives is in oncology. The mechanisms generally fall into two distinct categories: Antimetabolites (the "Trojan Horses") and Kinase Inhibitors (the "Signal Blockers").
Antimetabolites (Suicide Inhibition)
Compounds like 5-Fluorouracil (5-FU) and Gemcitabine mimic natural nucleosides.
-
Mechanism: The introduction of a fluorine atom at C5 (in 5-FU) mimics the size of hydrogen but forms a stable covalent bond with the active site of Thymidylate Synthase (TS) . This prevents the methylation of dUMP to dTMP, starving the cell of thymidine required for DNA replication.
Kinase Inhibitors
Modern targeted therapies, such as Gefitinib (a quinazoline, which is a benzopyrimidine), utilize the pyrimidine ring to mimic the adenine ring of ATP.
-
Mechanism: The N1 and N3 atoms often form hydrogen bonds with the "hinge region" of kinases (e.g., EGFR, CDK), competitively inhibiting ATP binding and shutting down downstream proliferation signaling.
Comparative Data: Key Anticancer Pyrimidines
| Drug Name | Class | Target | Key Structural Feature | Indication |
| 5-Fluorouracil | Antimetabolite | Thymidylate Synthase | C5-Fluorine (suicide substrate) | Colorectal, Breast, Skin Cancer |
| Gemcitabine | Antimetabolite | DNA Polymerase / RNR | C2'-Difluoro (sugar modification) | Pancreatic, NSCLC |
| Imatinib | Kinase Inhibitor | BCR-ABL / c-KIT | Pyrimidine-amino-phenyl motif | CML, GIST |
| Palbociclib | Kinase Inhibitor | CDK4/6 | Pyrido[2,3-d]pyrimidine core | HR+ Breast Cancer |
Therapeutic Area 2: Infectious Diseases[1][2][3]
Antiviral Agents
Viral polymerases are often less selective than human polymerases, allowing pyrimidine analogs to act as chain terminators.
-
Zidovudine (AZT): A thymidine analog where the 3'-OH is replaced by an azido group (-N3). Once incorporated into viral DNA by Reverse Transcriptase, the lack of a 3'-OH prevents further chain elongation.
-
Lamivudine (3TC): A cytidine analog used for HIV and Hepatitis B.
Antimicrobial Agents
Pyrimidine derivatives like Trimethoprim inhibit bacterial Dihydrofolate Reductase (DHFR).
-
Selectivity: The drug binds to bacterial DHFR with 50,000-fold higher affinity than human DHFR, arresting folate synthesis specifically in the pathogen.
Experimental Protocols
As a scientist, reproducibility is your currency. The following protocols are designed with built-in controls to ensure data integrity.
Synthesis: Suzuki-Miyaura Cross-Coupling
Objective: Functionalization of the C4 position of a halogenated pyrimidine (e.g., 4-chloropyrimidine) to introduce aryl groups.
Reagents:
-
Substrate: 4-Chloropyrimidine derivative (1.0 eq)
-
Coupling Partner: Aryl boronic acid (1.2 eq)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2.0 eq, 2M aqueous solution)
-
Solvent: 1,4-Dioxane or DME
Protocol:
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon for 15 minutes. Reason: Palladium catalysts are sensitive to oxidation, which deactivates them.
-
Dissolution: Dissolve the pyrimidine and boronic acid in the solvent. Add the catalyst last.
-
Activation: Heat the mixture to 80-100°C under reflux for 12-24 hours. Monitor via TLC (Thin Layer Chromatography).
-
Quench & Extraction: Cool to RT, quench with water, and extract with Ethyl Acetate.
-
Purification: Silica gel column chromatography. Validation: Confirm structure via 1H-NMR (look for disappearance of C4-Cl signal and appearance of aromatic protons).
Bioassay: MTT Cytotoxicity Assay
Objective: Quantify the antiproliferative effect of the synthesized derivative.
The "Why" behind the steps: Many protocols fail because of edge effects or evaporation. This protocol mitigates those errors.
Figure 2: Optimized workflow for MTT Cytotoxicity Assay ensuring metabolic linearity.
Critical Control Points:
-
Blank Wells: Media only (no cells). Subtract this background absorbance from all readings.
-
Edge Effect: Fill the outer perimeter wells with sterile PBS instead of cells to prevent evaporation artifacts in the experimental wells.
-
Solubilization: Ensure all formazan crystals are dissolved by shaking the plate for 10 minutes before reading.
Future Perspectives: Beyond Inhibition
The field is moving beyond simple inhibition.
-
PROTACs (Proteolysis Targeting Chimeras): Pyrimidine moieties are now being used as the "warhead" to bind a target protein, linked to an E3 ligase ligand. This leads to the degradation of the target protein rather than just inhibition.
-
Hybrid Molecules: Fusing pyrimidines with other pharmacophores (e.g., pyrimidine-artemisinin hybrids) to tackle multi-drug resistant pathogens.
References
-
Baskar Nammalwar, Richard A. Bunce. (2024). Recent Advances in Pyrimidine-Based Drugs.[1] Pharmaceuticals.[2][1] Link
-
Sharma, P., et al. (2023).[1] Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmacy and Pharmaceutical Research. Link
-
Abcam. MTT Assay Protocol.Link
-
National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual.Link
-
Gronowitz, S., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.[3] Journal of Organic Chemistry. Link
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The Benzyloxy Group: A Strategic Tool in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: More Than Just a Protective Shield
In the intricate world of medicinal chemistry, the benzyloxy group (BnO), a seemingly simple benzyl ether, plays a multifaceted and pivotal role that extends far beyond its common application as a protecting group.[1][2] Its strategic incorporation into a drug candidate can profoundly influence physicochemical properties, modulate biological activity through specific molecular interactions, and guide metabolic pathways. This technical guide, designed for the discerning researcher, delves into the core principles and practical applications of the benzyloxy group, providing a comprehensive understanding of its strategic value in the design and synthesis of novel therapeutics. We will explore its function as a versatile protecting group, its impact on crucial drug-like properties, its role in shaping structure-activity relationships (SAR), and the critical considerations for its metabolic fate.
The Benzyloxy Group as a Versatile Protecting Group
The primary and most well-established role of the benzyloxy group in organic synthesis, and by extension medicinal chemistry, is the temporary masking of hydroxyl and, to a lesser extent, amine functionalities.[1][2][3] This protection is essential during multi-step syntheses to prevent these reactive groups from participating in unintended side reactions, thereby ensuring high yields and the desired final product.[1]
Strategic Application in Synthesis
The choice of a benzyloxy group for protection is often dictated by its robustness and orthogonal deprotection methods. It is stable to a wide range of reaction conditions, including acidic and basic environments, making it a reliable choice for complex synthetic routes.[4] For instance, in the synthesis of intricate molecules like Salidroside, the benzyloxy group on an intermediate like 2-(4-Benzyloxyphenyl)ethanol allows for modifications on other parts of the molecule before the phenolic hydroxyl is unmasked.[1]
Experimental Protocol: Benzylation of an Alcohol
A common method for the introduction of a benzyl protecting group is the Williamson ether synthesis.[5]
Objective: To protect a primary alcohol using benzyl bromide.
Materials:
-
Alcohol-containing substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol substrate in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection Strategies: Releasing the Functional Group
The removal of the benzyloxy group, or debenzylation, is most commonly achieved through catalytic hydrogenolysis.[6][7] This method is favored for its clean and efficient nature, typically yielding the desired alcohol and toluene as the only byproduct.[6]
Objective: To deprotect a benzyloxy-protected alcohol.
Materials:
-
Benzyloxy-protected substrate
-
Palladium on carbon (Pd/C), 10%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyloxy-protected substrate in methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for hydrogenolysis due to its ability to activate the C-O bond of the benzyl ether.
-
Solvent: Protic solvents like methanol and ethanol are excellent choices as they readily dissolve the substrate and do not interfere with the catalytic process.
-
Hydrogen Source: A hydrogen balloon is a simple and effective way to provide the necessary hydrogen for the reduction on a laboratory scale.
Alternative deprotection methods exist for substrates with functional groups that are sensitive to hydrogenation, such as alkenes or alkynes. These include the use of strong acids or oxidative cleavage.[6] For example, p-methoxybenzyl (PMB) ethers can be cleaved using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6][8]
Caption: General workflow for the protection and deprotection of an alcohol with a benzyloxy group.
Impact on Physicochemical Properties
The introduction of a benzyloxy group can significantly alter a molecule's physicochemical profile, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.[9]
Lipophilicity and Solubility
The benzyloxy group is considerably more lipophilic than a hydroxyl group.[9] This increased lipophilicity, often quantified by the logarithm of the partition coefficient (logP), can enhance a molecule's ability to cross biological membranes.[9] However, this increase in lipophilicity generally leads to a decrease in aqueous solubility, a critical factor for drug formulation and bioavailability.[9]
| Compound Pair | Parent logP (Calculated/Experimental) | Benzyloxy Derivative logP (Calculated/Experimental) | ΔlogP | Reference |
| Phenol / Benzyl phenyl ether | 1.46 (calculated) | 3.63 (calculated) | +2.17 | [9] |
| Benzyl alcohol / Dibenzyl ether | 1.10 (experimental) | 3.31 (experimental) | +2.21 | [9] |
Note: Calculated logP values are estimations and may differ from experimental values.
Role in Structure-Activity Relationships (SAR)
Beyond its role as a protecting group, the benzyloxy moiety can act as a key pharmacophore, directly participating in interactions with biological targets.
Case Study: Benzyloxy Chalcones as MAO-B Inhibitors
A study on benzyloxy-substituted chalcones as inhibitors of human monoamine oxidases (hMAOs) revealed the critical role of the benzyloxy group in both potency and selectivity.[10][11] All tested benzyloxy chalcones were more potent inhibitors of the hMAO-B isoform, which is prevalent in the human brain and a key target in neurodegenerative diseases like Parkinson's.[10]
-
Positional Isomerism: The position of the benzyloxy group on the chalcone scaffold had a dramatic effect on inhibitory activity. Analogues with the benzyloxy group at the para position of the B-ring consistently showed greater hMAO-B inhibition than those with it at the ortho position.[10][11]
-
Enhanced Potency: The introduction of a benzyloxy group at the para position in a benzodioxane chalcone increased the hMAO-B inhibitory activity threefold compared to the corresponding methylenedioxy chalcone.[10]
-
Binding Interactions: The benzyloxy group can participate in crucial binding interactions within the enzyme's active site, such as π-π stacking, which stabilizes the protein-ligand complex.[10][11] This interaction is thought to contribute to the high binding affinities observed.[10][11]
| Compound | IC₅₀ for hMAO-B (µM) | Selectivity Index (SI) for hMAO-B | Reference |
| B10 | 0.067 | 504.791 | [10] |
| B15 | 0.12 | 287.600 | [10] |
These findings underscore the importance of the benzyloxy group as a pharmacophoric element that can be strategically positioned to optimize ligand-target interactions.
Caption: The benzyloxy group in chalcones can lead to MAO-B inhibition.
Metabolic Considerations
The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety profile. The benzyloxy group can be susceptible to metabolic transformations, primarily through oxidative debenzylation catalyzed by cytochrome P450 (CYP) enzymes.[12]
Oxidative Debenzylation
This metabolic pathway involves the oxidation of the benzylic carbon, leading to the cleavage of the ether bond and the formation of the corresponding alcohol and benzaldehyde. This can be a double-edged sword:
-
Prodrug Strategy: In some cases, this metabolic cleavage can be intentionally designed as part of a prodrug strategy, where the active form of the drug is released in vivo.
-
Metabolic Instability: Conversely, rapid metabolic cleavage can lead to a short half-life and reduced bioavailability of the parent drug.
Understanding the potential for metabolic debenzylation is crucial during lead optimization. If metabolic instability is an issue, medicinal chemists may explore bioisosteric replacements for the benzyloxy group to block or slow down this metabolic pathway.
Bioisosteric Replacements
Bioisosteres are chemical groups that have similar physicochemical or steric properties and can be used to replace other groups in a molecule to improve its biological properties.[13][14] When the benzyloxy group contributes to metabolic instability or undesirable physicochemical properties, several bioisosteric replacements can be considered.
-
Saturated Ring Systems: Replacing the phenyl ring of the benzyloxy group with a saturated bicyclic system, such as a bicyclo[1.1.1]pentane or a bicyclo[2.2.2]octane, can improve metabolic stability by removing the benzylic protons susceptible to oxidation.[15]
-
Heterocyclic Rings: The introduction of heteroatoms into the aromatic ring can alter the electronic properties and metabolic susceptibility of the benzyloxy group.
The choice of a bioisostere depends on the specific role of the benzyloxy group in the parent molecule and the desired improvements in the drug's profile.
Conclusion
The benzyloxy group is a powerful and versatile tool in the medicinal chemist's arsenal. Its utility extends far beyond its role as a simple protecting group. By strategically incorporating and modifying the benzyloxy group, researchers can fine-tune the physicochemical properties, enhance target binding, and modulate the metabolic stability of drug candidates. A thorough understanding of its chemical behavior, its impact on biological systems, and the available synthetic methodologies is paramount for its successful application in the design and development of the next generation of therapeutics.
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An In-depth Technical Guide to the Solubility of 5-(Benzyloxy)pyrimidin-4-amine in Organic Solvents
A Methodological Approach for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical sciences and medicinal chemistry, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical property that profoundly influences a drug's bioavailability, formulation, and ultimately, its therapeutic efficacy. The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs. The title compound, 5-(Benzyloxy)pyrimidin-4-amine, with its benzyloxy moiety and an amino group, presents an interesting case for solubility studies, possessing both lipophilic and polar characteristics.
This technical guide offers a dual approach to understanding the solubility of 5-(Benzyloxy)pyrimidin-4-amine. First, we delve into the theoretical prediction of its solubility through established models such as Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Realistic Solvents (COSMO-RS). Second, we provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination in a range of common organic solvents. This comprehensive approach is designed to provide researchers with the tools to not only generate robust solubility data but also to understand the underlying molecular interactions that govern it.
Physicochemical Profile of 5-(Benzyloxy)pyrimidin-4-amine
A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in different solvent environments. Lacking experimental data, we can estimate key physicochemical parameters for 5-(Benzyloxy)pyrimidin-4-amine based on its structure.
Molecular Structure:
Table 1: Estimated Physicochemical Properties of 5-(Benzyloxy)pyrimidin-4-amine
| Property | Estimated Value | Significance |
| Molecular Formula | C₁₁H₁₁N₃O | Defines the elemental composition. |
| Molecular Weight | 201.23 g/mol | Influences diffusion and solubility limits. |
| Predicted logP | 1.5 - 2.5 | Indicates a balance between lipophilicity and hydrophilicity.[1] |
| Hydrogen Bond Donors | 1 (from the amine group) | Potential for hydrogen bonding with protic solvents. |
| Hydrogen Bond Acceptors | 4 (3 from pyrimidine nitrogens, 1 from the ether oxygen) | Potential for hydrogen bonding with protic solvents. |
Note: The predicted logP is an estimation from various online computational tools and should be experimentally verified.
The presence of the aromatic rings (benzyl and pyrimidine) contributes to the molecule's lipophilicity, while the amine group and the nitrogen and oxygen atoms provide sites for hydrogen bonding, suggesting potential solubility in a range of solvents.
Theoretical Framework for Solubility Prediction
Before embarking on extensive experimental work, theoretical models can provide valuable insights into the probable solubility of a compound, guiding solvent selection and experimental design.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2][3]
-
δD (Dispersion): Relates to the energy from van der Waals forces.
-
δP (Polar): Represents the energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Quantifies the energy from hydrogen bonds.
The total Hansen solubility parameter is given by the equation:
δT² = δD² + δP² + δH²
For a solute to dissolve in a solvent, their respective Hansen parameters should be similar. The closer the HSP values of the solute and solvent, the higher the likelihood of dissolution. While the HSP for 5-(Benzyloxy)pyrimidin-4-amine is unknown, it can be estimated using group contribution methods or determined experimentally by testing its solubility in a range of solvents with known HSPs.
COSMO-RS (Conductor-like Screening Model for Realistic Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions.[4][5] It calculates the chemical potential of a molecule in a liquid by considering the interactions of the molecule's surface charges with a virtual conductor. This allows for the prediction of solubility in various solvents with a high degree of accuracy, often without the need for experimental data on the solute itself.[6]
The COSMO-RS methodology involves:
-
Quantum Chemical Calculation: The geometry of the solute molecule is optimized in a virtual conductor environment.
-
Surface Charge Density Calculation: The screening charge density on the molecular surface is calculated.
-
Statistical Thermodynamics: The interaction energies between the solute and solvent molecules are used to calculate thermodynamic properties, including solubility.
COSMO-RS can be particularly useful for novel compounds like 5-(Benzyloxy)pyrimidin-4-amine, providing a robust theoretical foundation for understanding its solubility profile.[1][4][5]
Experimental Determination of Solubility
The following protocols outline a systematic approach to determining the solubility of 5-(Benzyloxy)pyrimidin-4-amine.
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a diverse range of solvents, helping to classify the compound and guide the selection of solvents for quantitative analysis.
Materials:
-
5-(Benzyloxy)pyrimidin-4-amine
-
A selection of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane, Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Small test tubes (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula
-
Analytical balance
Procedure:
-
Preparation: Add approximately 5-10 mg of 5-(Benzyloxy)pyrimidin-4-amine to a clean, dry test tube.
-
Solvent Addition: Add the selected solvent dropwise, starting with 0.1 mL.
-
Mixing: Vortex the test tube for 30-60 seconds after each addition of solvent.
-
Observation: Visually inspect the solution for any undissolved solid against a dark background.
-
Incremental Solvent Addition: Continue adding the solvent in 0.1 mL increments up to a total volume of 1 mL, vortexing and observing after each addition.
-
Classification: Classify the solubility based on the volume of solvent required to dissolve the compound, as outlined in Table 2.
Table 2: Qualitative Solubility Classification
| Classification | Solvent Volume to Dissolve 10 mg | Approximate Solubility Range (mg/mL) |
| Very Soluble | < 0.1 mL | > 100 |
| Freely Soluble | 0.1 - 0.3 mL | 33 - 100 |
| Soluble | 0.3 - 1.0 mL | 10 - 33 |
| Sparingly Soluble | 1.0 - 3.0 mL | 3.3 - 10 |
| Slightly Soluble | 3.0 - 10 mL | 1 - 3.3 |
| Very Slightly Soluble | > 10 mL | < 1 |
The following diagram illustrates the logical workflow for this qualitative assessment.
Caption: Workflow for Qualitative Solubility Determination.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
5-(Benzyloxy)pyrimidin-4-amine
-
Selected organic solvents
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 5-(Benzyloxy)pyrimidin-4-amine to a vial (ensure solid is present after equilibration).
-
Add a known volume of the selected solvent.
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered sample with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of 5-(Benzyloxy)pyrimidin-4-amine of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis method.
-
Construct a calibration curve from the standard solutions (Peak Area or Absorbance vs. Concentration).
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.
-
The following diagram illustrates the workflow for this quantitative method.
Caption: Workflow for Quantitative Solubility Determination.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner.
Table 3: Solubility Profile of 5-(Benzyloxy)pyrimidin-4-amine (Template)
| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| Methanol | Polar Protic | ||
| Ethanol | Polar Protic | ||
| Acetone | Polar Aprotic | ||
| Acetonitrile | Polar Aprotic | ||
| Ethyl Acetate | Polar Aprotic | ||
| Dichloromethane | Halogenated | ||
| Toluene | Aromatic | ||
| Hexane | Nonpolar | ||
| DMSO | Polar Aprotic |
Interpretation:
-
High solubility in polar protic solvents (e.g., methanol, ethanol) would suggest that the hydrogen bonding capabilities of the amine group and the heteroatoms are significant drivers of solvation.
-
Good solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) would indicate that dipole-dipole interactions are also important.
-
Solubility in nonpolar solvents (e.g., toluene, hexane) would be indicative of the contribution of the lipophilic benzyl and pyrimidine rings.
-
A broad solubility profile across different solvent classes would suggest a molecule with a good balance of polar and nonpolar characteristics, which can be advantageous in drug development.
Conclusion
This technical guide provides a comprehensive framework for approaching the solubility determination of 5-(Benzyloxy)pyrimidin-4-amine or other novel pyrimidine derivatives. By integrating theoretical predictions with robust experimental protocols, researchers can build a thorough understanding of a compound's solubility profile. This knowledge is not merely academic; it is a critical dataset that informs every stage of the drug development pipeline, from lead optimization and formulation design to preclinical and clinical studies. The methodologies outlined herein are designed to be adaptable and to provide the reliable, high-quality data necessary for making informed decisions in the complex process of bringing new therapeutics to fruition.
References
- BenchChem. (2024). An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization.
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 5-Benzyloxy-4-chloro-2-(trifluoromethyl)pyrimidine (XXIV). Retrieved from [Link]
-
SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Benzyloxy)pyrimidin-4-ol. Retrieved from [Link]
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]
-
Eckert, F. (2007). Prediction of Solubility with COSMO-RS. In R. S. C. (Ed.), Solubility: Theory and Practice. Royal Society of Chemistry. Retrieved from [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Palmelund, H., et al. (2019). The experimental solubility and COSMO-RS predicted solubility in DES... ResearchGate. Retrieved from [Link]
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- 5. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 6. Calculate Approximate logP [intro.bio.umb.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing 5-(Benzyloxy)pyrimidin-4-amine
Introduction: The Pyrimidine Scaffold in Oncology
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, most notably as a fundamental component of nucleic acids. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, particularly in the development of anticancer agents.[1] Pyrimidine derivatives often act as antimetabolites, mimicking endogenous purines or pyrimidines to interfere with the synthesis of DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cancer cells. Furthermore, the versatile nature of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to achieve high-affinity and selective interactions with specific molecular targets in cancer cells.[2] Prominent examples of pyrimidine-based anticancer drugs include Fluorouracil, an antimetabolite, and various kinase inhibitors like Imatinib and Gefitinib, which underscore the therapeutic success of this heterocyclic system.[3]
This guide focuses on the synthetic utility of 5-(benzyloxy)pyrimidin-4-amine as a versatile starting material for the generation of novel anticancer drug candidates. The presence of a benzyloxy group at the 5-position and a reactive amino group at the 4-position offers strategic advantages for chemical modification and diversification. The benzyloxy moiety can enhance lipophilicity, potentially improving cell membrane permeability, while the amino group serves as a key handle for introducing a wide array of functional groups through reactions such as acylation and alkylation.[4] This document provides detailed protocols for the derivatization of 5-(benzyloxy)pyrimidin-4-amine and discusses the rationale behind these synthetic strategies in the context of targeting key oncogenic signaling pathways.
Strategic Approach: Derivatization of 5-(Benzyloxy)pyrimidin-4-amine
The primary synthetic strategy outlined herein involves the derivatization of the 4-amino group of 5-(benzyloxy)pyrimidin-4-amine. This approach is based on the established success of N-substituted pyrimidines as potent inhibitors of various protein kinases that are often dysregulated in cancer.[5] By introducing different acyl or alkyl moieties, a library of compounds can be generated, allowing for the exploration of structure-activity relationships (SAR) and the optimization of anticancer potency and selectivity.
The rationale for targeting the 4-amino position is twofold:
-
Mimicking ATP Binding: Many kinase inhibitors are designed to be competitive with ATP for binding to the kinase active site. The pyrimidine core can mimic the adenine base of ATP, while substituents on the amino group can form crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket, leading to potent inhibition.[2]
-
Modulating Physicochemical Properties: The nature of the substituent introduced at the 4-amino position can significantly influence the compound's solubility, metabolic stability, and pharmacokinetic profile, all of which are critical parameters for drug development.
Experimental Protocols
Protocol 1: General Procedure for the N-Acylation of 5-(Benzyloxy)pyrimidin-4-amine
This protocol describes a general method for the synthesis of N-(5-(benzyloxy)pyrimidin-4-yl)amides through the acylation of the starting amine with various acyl chlorides. This reaction is a robust and widely used method for forming amide bonds.[6][7]
Reaction Scheme:
Caption: General scheme for N-acylation of 5-(benzyloxy)pyrimidin-4-amine.
Materials:
-
5-(Benzyloxy)pyrimidin-4-amine
-
Acyl chloride (e.g., benzoyl chloride, 4-nitrobenzoyl chloride, etc.)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-(benzyloxy)pyrimidin-4-amine (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine or triethylamine (1.5-2.0 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. The formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the acyl chloride.
-
Anhydrous Solvents and Reagents: Ensures the reaction proceeds efficiently without unwanted side reactions.
-
Base: Neutralizes the hydrochloric acid byproduct, driving the reaction to completion. Pyridine is often used as it can also act as a nucleophilic catalyst.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.
Potential Molecular Targets and Signaling Pathways
Pyrimidine derivatives have been successfully developed as inhibitors of several key protein kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9] The N-acyl derivatives of 5-(benzyloxy)pyrimidin-4-amine synthesized via the described protocol represent potential candidates for targeting these and other related kinases.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[10] Dysregulation of EGFR signaling, often through mutations or overexpression, is a common driver of tumorigenesis in various cancers, including non-small-cell lung cancer.[8] Inhibitors targeting the ATP-binding site of the EGFR kinase domain can block its downstream signaling cascade.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[11] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR-2 a critical target in cancer therapy.[12] Inhibition of VEGFR-2 can starve the tumor of essential nutrients and oxygen, thereby impeding its growth.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Data Presentation: Anticipated Biological Activity
While the specific anticancer activity of derivatives of 5-(benzyloxy)pyrimidin-4-amine must be determined experimentally, data from structurally related N-acyl pyrimidine compounds can provide an indication of the potential efficacy. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of representative pyrimidine-based anticancer agents against various cancer cell lines.
| Compound Class | Target Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
| Pyrimidine-substituted chalcones | HeLa (Cervical Cancer) | 2.28 - 5.48 | [13] |
| Pyrimidine-substituted chalcones | A549 (Lung Cancer) | 2.28 - 5.48 | [13] |
| Novel Pyrimidine Derivatives | CCRF-CEM (Leukemia) | ~8% inhibition at 20 µM | [14] |
| Novel Pyrimidine Derivatives | A549 (Lung Cancer) | Statistically significant effect at 10-20 µM | [14] |
| N-benzyl pyrimidine derivatives | Glioblastoma, Breast, Oral, Colon Cancer | 4 - 8 | [5] |
Note: The presented data is for structurally related compounds and serves as a reference for the potential activity of newly synthesized derivatives. Actual IC₅₀ values for derivatives of 5-(benzyloxy)pyrimidin-4-amine must be determined through in vitro cytotoxicity assays.
Conclusion and Future Directions
5-(Benzyloxy)pyrimidin-4-amine represents a valuable and versatile starting material for the synthesis of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the generation of a library of N-acyl derivatives. The rationale for targeting key oncogenic kinases such as EGFR and VEGFR-2 is well-established in the field of oncology. Future work should focus on the synthesis and purification of a diverse set of derivatives, followed by comprehensive biological evaluation. This should include in vitro cytotoxicity screening against a panel of cancer cell lines, determination of IC₅₀ values, and subsequent mechanistic studies to identify the specific molecular targets and signaling pathways affected by the most potent compounds. Structure-activity relationship studies will be crucial in guiding the optimization of lead compounds to enhance their anticancer efficacy and drug-like properties.
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A straightforward, mild and cost-efficient synthesis of various arylamides in water was accomplished using versatile benzotriazole chemistry. (n.d.). Molecules. [Link]
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. (2022). Archiv der Pharmazie. [Link]
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Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. (2015). Recent Patents on Anti-Cancer Drug Discovery. [Link]
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2023). Pharmaceuticals. [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules. [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Journal of Chemistry. [Link]
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Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. (2023). PLOS ONE. [Link]
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Pyridine-pyrimidine amides that prevent HGF-induced epithelial scattering by two distinct mechanisms. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances. [Link]
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Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. (2023). Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules. [Link]
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Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules. [Link]
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Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). Pharmaceuticals. [Link]
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Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2023). Journal of Medicinal Chemistry. [Link]
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VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]
-
Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. (2023). PubMed. [Link]
-
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (2023). Scientific Reports. [Link]
-
Some VEGFR-2 inhibitors currently approved or in clinical trials. (2016). ResearchGate. [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2022). Journal of the Iranian Chemical Society. [Link]
-
Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. (2024). National Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]
- 7. Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision N-Alkylation of 5-(Benzyloxy)pyrimidin-4-amine
Part 1: Executive Summary & Strategic Analysis
The Challenge: Reactivity & Regioselectivity
The N-alkylation of 5-(benzyloxy)pyrimidin-4-amine presents a classic heterocyclic challenge: distinguishing between the exocyclic amine (N4) and the endocyclic ring nitrogens (N1 and N3).
While the 4-amino group appears to be the primary nucleophile, the pyrimidine ring is electronically modulated by the 5-benzyloxy substituent. This electron-donating group (EDG) increases the electron density of the pyrimidine ring, thereby enhancing the basicity of the ring nitrogens (N1/N3) compared to unsubstituted pyrimidines. Consequently, standard alkylation conditions often yield complex mixtures of:
-
Mono-N-alkylated product (Desired)
-
N,N-dialkylated product (Over-alkylation)
-
Ring N-alkylated salts (Endocyclic alkylation)
Strategic Recommendation
To ensure Scientific Integrity and Reproducibility , this guide prioritizes Reductive Amination as the "Gold Standard" (Method A) for introducing alkyl groups. This method relies on imine formation followed by hydride reduction, effectively bypassing the competition from ring nitrogens and preventing over-alkylation.[1]
Direct Alkylation (Method B) is reserved for cases where the alkyl group cannot be derived from an aldehyde/ketone (e.g., methylation, benzylation with non-carbonyl precursors) or when a tertiary amine is the target.
Part 2: Mechanistic Pathways & Decision Logic
The following diagram illustrates the competitive pathways and the logic behind selecting the correct protocol.
Figure 1: Mechanistic divergence between Reductive Amination (Method A) and Direct Alkylation (Method B).
Part 3: Experimental Protocols
Method A: Reductive Amination (Preferred)
Objective: Synthesis of secondary amines (Mono-N-alkylation). Scope: Applicable for any alkyl group derived from an aldehyde or ketone.
Reagents & Rationale
-
Substrate: 5-(Benzyloxy)pyrimidin-4-amine (1.0 equiv)
-
Carbonyl Source: Aldehyde/Ketone (1.1–1.2 equiv). Slight excess drives imine equilibrium.
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5–2.0 equiv). Mild hydride source; does not reduce aldehydes/ketones efficiently, preventing side reactions.
-
Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv). Activates the carbonyl and buffers the reaction.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Non-coordinating solvents promote imine formation.
Step-by-Step Protocol
-
Imine Formation:
-
In a dry round-bottom flask, dissolve 5-(benzyloxy)pyrimidin-4-amine (1.0 mmol) in DCE (5 mL).
-
Add the Aldehyde (1.1 mmol).
-
Add Acetic Acid (1.0 mmol).
-
Critical Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. If the substrate is sterically hindered, heating to 40°C or adding 4Å molecular sieves may be required to drive imine formation.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).
-
Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes.
-
Allow the reaction to warm to RT and stir for 2–16 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of the imine mass [M+R-16] and appearance of the amine mass [M+R+2].
-
-
Work-up:
-
Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.
-
Extract with DCM (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]
-
-
Purification:
-
Flash chromatography (typically MeOH/DCM gradient).
-
Method B: Direct Alkylation (Alternative)
Objective: Synthesis of tertiary amines or alkylation with non-carbonyl electrophiles (e.g., Methyl Iodide). Risk: High probability of ring alkylation (N1/N3).
Reagents & Rationale
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.1 equiv). Strong base required to deprotonate the exocyclic amine (pKa ~20+).
-
Electrophile: Alkyl Halide (0.95–1.0 equiv). Sub-stoichiometric amount prevents over-alkylation.
-
Solvent: DMF or THF (Anhydrous). DMF promotes SN2 but increases risk of ring alkylation due to high dielectric constant.
Step-by-Step Protocol
-
Deprotonation:
-
In a flame-dried flask under Argon, suspend NaH (1.1 mmol) in anhydrous DMF (3 mL).
-
Cool to 0°C.
-
Add 5-(benzyloxy)pyrimidin-4-amine (1.0 mmol) dissolved in DMF (2 mL) dropwise.
-
Stir at 0°C for 30 mins until H₂ evolution ceases. The solution often turns yellow/orange, indicating anion formation.
-
-
Alkylation:
-
Add the Alkyl Halide (0.95 mmol) dropwise at 0°C.
-
Critical Control: Do NOT add excess alkyl halide.
-
Stir at 0°C for 1 hour, then slowly warm to RT.
-
-
Work-up:
-
Quench carefully with ice/water.
-
Extract with EtOAc.[2] Note: Pyrimidines are polar; ensure aqueous layer is not too acidic.
-
-
Purification:
-
Requires careful separation of regioisomers. Use 2D NMR (HMBC) to distinguish N-exo vs N-ring alkylation.
-
Part 4: Data Summary & Validation
Comparative Analysis of Methods
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |
| Selectivity | High (Mono-N-exo) | Low (Mixture of N-exo, N-ring, di-alkyl) |
| Yield | Typically 70–90% | Typically 30–50% (after isolation) |
| Scope | Primary | Secondary |
| Side Products | Minimal (unreacted aldehyde) | Quaternary salts, Dialkylated species |
| Purification | Simple Flash Column | Difficult Separation (Isomers) |
QC & Validation Criteria
To validate the structure of the product, specifically distinguishing between Exocyclic (Desired) and Endocyclic (Undesired) alkylation, use the following NMR diagnostics:
-
¹H NMR (DMSO-d₆):
-
Exocyclic Alkylation: Presence of a distinct NH signal (often a triplet or broad singlet at 5–7 ppm) that couples to the adjacent alkyl CH₂.
-
Endocyclic Alkylation: Loss of aromaticity or significant shifts in the pyrimidine ring protons (H2/H6).
-
-
¹³C NMR / HMBC:
-
Exocyclic: The alkyl CH₂ correlates to the C4 carbon of the pyrimidine.
-
Endocyclic: The alkyl CH₂ correlates to C2 and C6 (for N1 alkylation) or C2 and C4 (for N3 alkylation).
-
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on Alkylation of Amines).[1][4][5][6][7][8] Link
-
Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Comprehensive review of pyrimidine reactivity and alkylation patterns). Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist's Guide to Solving ADMET Challenges." Royal Society of Chemistry. (Context on aminopyrimidine scaffolds in drug discovery). Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole | MDPI [mdpi.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Acylation Reactions of 5-(Benzyloxy)pyrimidin-4-amine: A Detailed Guide for Synthetic and Medicinal Chemists
Introduction: Strategic Importance of N-Acylated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology and virology. The strategic functionalization of the pyrimidine ring is paramount in modulating the biological activity of these molecules. Among the various transformations, the N-acylation of aminopyrimidines stands out as a fundamental and versatile tool for drug discovery professionals. This reaction allows for the introduction of a wide array of substituents, enabling fine-tuning of a compound's physicochemical properties, target engagement, and pharmacokinetic profile.
This technical guide provides an in-depth exploration of the acylation reactions of a key building block: 5-(benzyloxy)pyrimidin-4-amine. The presence of the benzyloxy group at the 5-position introduces unique electronic and steric considerations that influence the reactivity of the 4-amino group. Understanding these nuances is critical for the successful synthesis of novel pyrimidine-based compounds for drug development. This document will detail reaction mechanisms, provide field-proven protocols, and offer insights into the characterization of the resulting N-acylated products.
Mechanistic Insights: The Nuances of Acylating an Electron-Rich Aminopyrimidine
The N-acylation of 5-(benzyloxy)pyrimidin-4-amine proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group at the C4 position acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. However, the reactivity of this amine is modulated by a delicate interplay of electronic effects within the pyrimidine ring.
The two-ring nitrogen atoms are electron-withdrawing, which generally decreases the nucleophilicity of the amino group compared to a simple aniline. Conversely, the benzyloxy group at the C5 position is an electron-donating group, which partially counteracts this effect by increasing the electron density on the pyrimidine ring and, consequently, the nucleophilicity of the adjacent amino group. This electronic push-pull relationship is a key determinant of the reaction conditions required for efficient acylation.
Furthermore, the pyrimidine ring nitrogens can be protonated under acidic conditions or interact with Lewis acids, which can deactivate the ring and the amino group towards acylation. Therefore, the choice of base and reaction conditions is crucial to ensure the amino group remains sufficiently nucleophilic to drive the reaction forward.
Caption: General mechanism of N-acylation of 5-(Benzyloxy)pyrimidin-4-amine.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the N-acylation of 5-(benzyloxy)pyrimidin-4-amine using two common classes of acylating agents: acyl chlorides and carboxylic anhydrides. These protocols are designed to be robust starting points, and optimization may be required depending on the specific acylating agent and desired scale.
Protocol 1: Acylation using Acyl Chlorides
This method is highly effective for a broad range of acyl chlorides and generally proceeds under mild conditions. The use of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
Materials:
-
5-(Benzyloxy)pyrimidin-4-amine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(benzyloxy)pyrimidin-4-amine (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Caption: Experimental workflow for acylation with acyl chlorides.
Protocol 2: Acylation using Carboxylic Anhydrides
Carboxylic anhydrides, such as acetic anhydride, are excellent reagents for acetylation. These reactions can often be run under neat conditions or in the presence of a base catalyst.
Materials:
-
5-(Benzyloxy)pyrimidin-4-amine
-
Carboxylic anhydride (e.g., acetic anhydride)
-
Pyridine (optional, as catalyst and solvent)
-
Dichloromethane (optional, as solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-(benzyloxy)pyrimidin-4-amine (1.0 eq.) in pyridine (if used as solvent and catalyst) or an aprotic solvent like DCM.
-
Anhydride Addition: Add the carboxylic anhydride (1.5 eq.) to the solution.
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-8 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation and Characterization
The successful synthesis of N-acylated 5-(benzyloxy)pyrimidin-4-amine derivatives can be confirmed by a combination of spectroscopic techniques. Below is a summary of expected characterization data for a representative product, N-(5-(benzyloxy)pyrimidin-4-yl)acetamide.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new singlet corresponding to the acetyl methyl protons (around δ 2.2 ppm). A downfield shift of the pyrimidine ring protons. The benzylic protons and the aromatic protons of the benzyl group will also be present. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal (around δ 169 ppm) and a methyl carbon signal (around δ 25 ppm). |
| IR | A strong C=O stretching vibration for the amide carbonyl (typically 1650-1680 cm⁻¹). An N-H stretching vibration (around 3200-3300 cm⁻¹). |
| Mass Spec (ESI) | The expected [M+H]⁺ peak for the acylated product. |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction is sluggish or gives low yields, ensure that all reagents and solvents are anhydrous, as water can hydrolyze the acylating agent. Increasing the reaction temperature or using a more activating acylating agent (e.g., acyl fluoride) may also improve the yield.
-
Diacylation: In some cases, particularly with highly reactive acylating agents and strong bases, diacylation of the amino group can occur.[1] To minimize this, use a slight excess of the amine or add the acylating agent slowly at a low temperature.
-
Purification Challenges: The N-acylated products are often polar. A gradient elution during column chromatography (e.g., starting with a low polarity eluent and gradually increasing the polarity) can aid in achieving good separation.
Conclusion
The N-acylation of 5-(benzyloxy)pyrimidin-4-amine is a robust and versatile reaction that provides access to a diverse range of functionalized pyrimidine derivatives. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize novel compounds for evaluation in drug discovery programs. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of these important synthetic transformations.
References
-
Katritzky, A. R., et al. (2000). Readily available N-acylbenzotriazoles efficiently acylate aqueous ammonia and primary and secondary amines to give primary, secondary, and tertiary amides in very good yields. Journal of Organic Chemistry, 65(24), 8210-8213. [Link]
-
Snell, B. K. (1968). Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines. Journal of the Chemical Society C: Organic, 2358-2367. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. [Link]
-
Deng, X.-Y., et al. (2014). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl) pyrimidin-4-yl)benzamide. Chinese Journal of Structural Chemistry, 33(2), 223-227. [Link]
-
Elgemeie, G. H., et al. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, E79, 331-334. [Link]
-
Carson, B. L. (1966). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. Oregon State University. [Link]
Sources
Application Notes & Protocols: Strategic Implementation of 5-(Benzyloxy)pyrimidin-4-amine in Buchwald-Hartwig Amination
Introduction: The Strategic Value of N-Aryl Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The ability to forge carbon-nitrogen (C-N) bonds to this heterocycle with precision and efficiency is paramount. The Buchwald-Hartwig amination has emerged as a transformative tool for this purpose, offering a broad substrate scope and functional group tolerance where classical methods fall short.[1][2]
This guide provides an in-depth exploration of the application of 5-(benzyloxy)pyrimidin-4-amine as a key nucleophilic partner in the Buchwald-Hartwig cross-coupling reaction. This specific substrate is of significant interest as a precursor for compounds targeting a range of biological pathways, including kinase inhibition.[3] We will dissect the mechanistic nuances, provide field-tested protocols, and offer expert insights into optimizing this powerful transformation for the synthesis of high-value N-aryl-5-(benzyloxy)pyrimidin-4-amines.
Mechanistic Considerations & The Rationale for Component Selection
The success of a Buchwald-Hartwig amination hinges on the harmonious interplay of the palladium catalyst, a sterically demanding phosphine ligand, and a suitable base.[4] Understanding the catalytic cycle is critical for rational troubleshooting and optimization.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine, 5-(benzyloxy)pyrimidin-4-amine, coordinates to the palladium center. The base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the crucial C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, yielding the desired N-aryl pyrimidine product and regenerating the active Pd(0) catalyst.[5]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Component Selection
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern palladium precatalysts (e.g., G3 or G4 palladacycles) are highly recommended.[7] These air-stable complexes rapidly and efficiently generate the active monoligated Pd(0) species in solution upon activation by a base, leading to more reproducible results and lower catalyst loadings.[7]
-
Ligand: The choice of ligand is arguably the most critical parameter. For an electron-rich, potentially chelating substrate like an aminopyrimidine, bulky, electron-rich biaryl monophosphine ligands are superior.[4][8]
-
Rationale: These ligands (e.g., XPhos, SPhos, BrettPhos) stabilize the monomeric palladium center, promote the rate-limiting oxidative addition, and, most importantly, facilitate the final reductive elimination step to release the sterically hindered product. Bidentate ligands like Xantphos have also shown great success in the amination of heteroaryl halides.[9][10]
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the aminopyrimidine.
-
Rationale: Sodium tert-butoxide (NaOtBu) is a common and effective choice. Its strength is sufficient to generate the palladium-amido complex, but its steric bulk prevents it from acting as a competing nucleophile. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective, particularly when dealing with base-sensitive functional groups on the aryl halide partner.[11]
-
-
Solvent: Anhydrous, aprotic solvents are essential.
-
Rationale: Toluene and 1,4-dioxane are excellent choices. They effectively solubilize the catalyst system and reactants without coordinating strongly to the palladium, which could inhibit catalysis.[7] It's crucial to ensure the solvent is thoroughly deoxygenated to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Experimental Protocols & Workflow
General Workflow for Buchwald-Hartwig Amination
The following diagram outlines the standard laboratory workflow from reaction setup to product isolation. Adherence to inert atmosphere techniques is critical for success.
Figure 2: Standard experimental workflow for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-5-(benzyloxy)pyrimidin-4-amine
This protocol provides a representative example for the coupling of 5-(benzyloxy)pyrimidin-4-amine with 4-bromoanisole.
Materials:
-
5-(Benzyloxy)pyrimidin-4-amine (215 mg, 1.0 mmol, 1.0 equiv)
-
4-Bromoanisole (206 mg, 1.1 mmol, 1.1 equiv)
-
Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv)
-
XPhos Pd G3 Precatalyst (17 mg, 0.02 mmol, 2 mol%)
-
Anhydrous, degassed Toluene (5 mL)
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup (under Inert Atmosphere): To the Schlenk flask, add 5-(benzyloxy)pyrimidin-4-amine, 4-bromoanisole, and sodium tert-butoxide.
-
Expert Insight: Adding the solid reagents first is standard practice. If working on a Schlenk line, the flask should be evacuated and backfilled with argon or nitrogen three times.
-
-
Catalyst Addition: In a glovebox, add the XPhos Pd G3 precatalyst. If a glovebox is unavailable, the catalyst can be added under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Degassing (if necessary): If the reaction was not set up entirely within a glovebox, perform three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Causality: The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.
-
-
Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting amine is consumed.
-
Workup: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by adding 10 mL of water. c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Optimization & Data Presentation
The conditions provided above serve as an excellent starting point. However, optimization is often necessary depending on the electronic and steric properties of the aryl halide coupling partner.
| Entry | Aryl Halide (Ar-X) | Catalyst System (2 mol%) | Base (1.4 eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | 4-Bromoanisole | XPhos Pd G3 | NaOtBu | Toluene | 100 | 16 | 92 | Standard conditions for electron-rich aryl bromide. |
| 2 | 4-Chlorotoluene | SPhos Pd G2 | LHMDS | Dioxane | 110 | 24 | 85 | Aryl chlorides require more active catalysts and often higher temperatures. |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | BrettPhos Pd G3 | Cs₂CO₃ | Toluene | 90 | 12 | 88 | Electron-deficient aryl halides are more reactive, allowing for milder conditions. |
| 4 | 2-Bromopyridine | Xantphos Pd G4 | K₃PO₄ | Dioxane | 110 | 20 | 75 | Heteroaryl halides can be challenging; Xantphos is often effective.[9] |
| 5 | 1-Iodonaphthalene | Josiphos Pd G3 | NaOtBu | Toluene | 100 | 18 | 89 | Aryl iodides are reactive but can sometimes cause catalyst inhibition.[12] |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficiently strong base. 3. Poor solubility of reagents. | 1. Ensure rigorous inert atmosphere technique. Use a fresh bottle of precatalyst. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu). 3. Try a different solvent (e.g., dioxane instead of toluene) or increase the reaction volume.[7] |
| Formation of Dehalogenated Byproduct | 1. Presence of water. 2. Ligand not suitable for the substrate. | 1. Use rigorously dried solvents and reagents. 2. Screen a different set of bulky phosphine ligands. |
| Side Reactions (e.g., Homocoupling) | Catalyst loading is too high or reaction temperature is excessive. | Decrease catalyst loading to 0.5-1 mol%. Reduce the reaction temperature by 10-20 °C and monitor for longer.[13] |
| Difficult Purification | Product and starting material have similar polarity. | Push the reaction to full conversion to simplify purification. If necessary, try a different stationary phase (e.g., alumina) or solvent system for chromatography. |
Conclusion
The Buchwald-Hartwig amination of 5-(benzyloxy)pyrimidin-4-amine is a robust and highly versatile method for the synthesis of valuable N-arylated pyrimidine derivatives. A rational approach to selecting the catalyst, ligand, base, and solvent, grounded in a solid understanding of the reaction mechanism, is key to achieving high yields and purity. The protocols and insights provided herein offer a comprehensive framework for researchers to successfully implement this critical transformation in their synthetic endeavors.
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Name-Reaction.com. Buchwald-Hartwig amination. [Link]
-
Grokipedia. Buchwald–Hartwig amination. [Link]
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-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
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-
The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
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ChemSynthesis. 8-(benzyloxy)[1][5][13]triazolo[4,3-c]pyrimidine. [Link]
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de Souza, A. C. C., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]
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Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
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Todorovic, N., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
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Park, C-W., et al. (2003). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
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Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Benzyloxy)pyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-C Bond Formation on the Pyrimidine Core
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents, including kinase inhibitors for oncology and antiviral compounds. The ability to strategically introduce carbon-carbon bonds at specific positions on the pyrimidine ring is paramount for the synthesis of novel molecular entities with tailored pharmacological profiles. Among the various methods for C-C bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and generally high yields.[1]
This guide provides an in-depth technical overview and practical protocols for the Suzuki coupling of 5-(benzyloxy)pyrimidin-4-amine derivatives. This particular scaffold presents unique challenges and opportunities due to the electronic properties and potential for catalyst interaction of the 4-amino and 5-benzyloxy substituents. A thorough understanding of these factors is critical for developing robust and efficient synthetic routes.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the 5-halo-4-amino-5-(benzyloxy)pyrimidine. This is often the rate-determining step of the reaction. The reactivity of the halogen follows the general trend: I > Br > Cl > F.[2]
-
Transmetalation: The organoboron species, activated by the base, transfers its organic moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for 5-(Benzyloxy)pyrimidin-4-amine Derivatives
The presence of the 4-amino and 5-benzyloxy groups on the pyrimidine ring introduces specific electronic and steric factors that must be considered for successful Suzuki coupling:
-
Electronic Effects: The amino group is a strong electron-donating group, which can increase the electron density of the pyrimidine ring. This can potentially slow down the oxidative addition step. Conversely, the benzyloxy group, while also electron-donating through resonance, has an inductive electron-withdrawing effect from the oxygen atom. The interplay of these electronic factors will influence the overall reactivity of the C-X bond at the 5-position.
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The choice of a suitable ligand is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands are often employed in such cases to promote the desired catalytic cycle.
-
Substrate Reactivity: For Suzuki couplings on the pyrimidine ring, the reactivity of the halogen at different positions generally follows the order C4/C6 > C2 > C5.[2] This makes the coupling at the 5-position, as in our target scaffold, potentially more challenging than at other positions.
-
Choice of Halogen: As with other Suzuki couplings, the choice of the halogen on the pyrimidine ring is critical. 5-Bromo or 5-iodopyrimidines are generally preferred over their chloro- counterparts due to their higher reactivity, which allows for milder reaction conditions.[2]
Experimental Protocol: Suzuki Coupling of 5-Bromo-4-amino-5-(benzyloxy)pyrimidine with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki coupling of a 5-bromo-4-amino-5-(benzyloxy)pyrimidine derivative with phenylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acids.
Materials:
-
5-Bromo-4-amino-5-(benzyloxy)pyrimidine (1.0 eq)
-
Phenylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or a mixture of Dioxane/Water)
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 5-bromo-4-amino-5-(benzyloxy)pyrimidine, phenylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent to the flask via syringe. If using a mixed solvent system (e.g., Dioxane/Water), ensure the water is degassed.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Sources
Application Note & Protocol: Synthesis of N-Benzylidene-5-(benzyloxy)pyrimidin-4-amine via Acid-Catalyzed Condensation
Introduction: The Significance of Pyrimidine Scaffolds
Pyrimidine derivatives are foundational scaffolds in medicinal chemistry and drug development, forming the core structure of nucleobases like cytosine, thymine, and uracil.[1] The functionalization of the pyrimidine ring is a critical strategy for developing novel therapeutic agents. One of the most direct and versatile methods for modifying amine-substituted pyrimidines is through condensation reactions with carbonyl compounds.
This application note provides a detailed experimental protocol for the condensation reaction between 5-(Benzyloxy)pyrimidin-4-amine and a representative aldehyde (benzaldehyde) to form the corresponding Schiff base (imine). This reaction exemplifies a fundamental transformation used to create more complex molecules with potential biological activities.[1] The resulting imine linkage (-C=N-) is a key pharmacophore and a versatile synthetic intermediate for further elaboration.[2]
Reaction Principle: The Mechanism of Schiff Base Formation
The synthesis of a Schiff base is a classic condensation reaction involving the nucleophilic addition of a primary amine to a carbonyl group (aldehyde or ketone), followed by the elimination of a water molecule.[3] The reaction is typically reversible and often catalyzed by a small amount of acid.[2][4]
The mechanism proceeds through two primary stages:
-
Formation of a Hemiaminal (Carbinolamine) Intermediate: The lone pair of electrons on the nitrogen atom of 5-(Benzyloxy)pyrimidin-4-amine attacks the electrophilic carbonyl carbon of the aldehyde. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbon and facilitating this attack.[4] This results in the formation of a transient zwitterionic species that quickly rearranges to a neutral hemiaminal intermediate.[5]
-
Dehydration to Form the Imine: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final imine product.[3] Driving the reaction to completion often involves heating and/or the removal of water as it is formed.
Caption: General mechanism for acid-catalyzed Schiff base formation.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of N-Benzylidene-5-(benzyloxy)pyrimidin-4-amine on a 1 mmol scale.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Eq. |
| 5-(Benzyloxy)pyrimidin-4-amine | 215.24 | 215 | 1.0 | 1.0 |
| Benzaldehyde | 106.12 | 106 | 1.0 | 1.0 |
| Glacial Acetic Acid | 60.05 | ~12 | ~0.2 | catalytic |
| Ethanol (Absolute) | 46.07 | 10 mL | - | - |
| Dichloromethane (DCM) | 84.93 | - | - | - |
| Hexane | 86.18 | - | - | - |
| Ethyl Acetate | 88.11 | - | - | - |
Equipment
-
50 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Stir bar
-
Glass funnel and filter paper (or Büchner funnel setup)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Experimental Workflow
Caption: Step-by-step workflow for the condensation reaction.
Step-by-Step Procedure
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-(Benzyloxy)pyrimidin-4-amine (215 mg, 1.0 mmol).
-
Solvent Addition: Add absolute ethanol (10 mL) to the flask and stir the mixture at room temperature until the amine is fully dissolved.
-
Reactant & Catalyst Addition: To the stirred solution, add benzaldehyde (106 mg, 1.0 mmol) followed by 2-3 drops of glacial acetic acid as a catalyst.[6][7]
-
Reaction Setup & Reflux: Attach a reflux condenser to the flask. Heat the reaction mixture to reflux (approximately 80°C) using a hotplate stirrer.[6]
-
Monitoring the Reaction: Allow the reaction to proceed under reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The consumption of the starting amine and the formation of a new, less polar product spot should be observed.
-
Product Isolation: Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature, and then further cool in an ice bath for 30 minutes. A solid precipitate of the product should form.[6]
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[7]
-
Drying: Dry the collected solid product under vacuum to obtain the crude N-Benzylidene-5-(benzyloxy)pyrimidin-4-amine.
Purification and Characterization
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
-
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the chemical structure, looking for the characteristic imine proton (-N=CH-) signal.
-
FT-IR: To identify the C=N stretch of the imine group (typically ~1690-1620 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the final compound.
-
Causality and Field-Proven Insights
-
Choice of Catalyst: While glacial acetic acid is a simple and effective Brønsted acid catalyst, other catalysts can be employed.[6] Lewis acids such as ZnCl₂, In(OTf)₃, or perchloric acid have been reported to efficiently catalyze imine formation, sometimes under milder conditions.[1][4] The choice of catalyst can be critical for reactions involving less reactive ketones or sterically hindered amines.
-
Solvent Selection: Ethanol is a common and effective solvent as it readily dissolves the reactants and allows for heating to reflux temperatures.[6] For substrates with different solubility profiles, other solvents like methanol, tetrahydrofuran (THF), or toluene (with a Dean-Stark trap to remove water azeotropically) can be used.[1][3] The solvent can influence the reaction equilibrium; apolar aprotic solvents may favor the product more than polar solvents.[5]
-
Temperature and Reaction Time: Heating the reaction (reflux) provides the necessary activation energy for the dehydration of the hemiaminal intermediate, which is often the rate-limiting step.[3] Reaction times are substrate-dependent and should always be optimized by monitoring via TLC to avoid decomposition or side-product formation.
References
-
JETIR. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1). [Link]
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Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2022), 121-142. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]
-
Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-2023. [Link]
-
Reaction of aldehyde I with amines. (n.d.). ResearchGate. [Link]
-
Choudhury, A. N., & Parvin, T. (2011). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Redalyc. [Link]
-
Grodner, J., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules, 29(4), 785. [Link]
-
Mayavel, P., et al. (n.d.). Perchloric acid catalyzed condensation of amine and aldehydes: Synthesis and antibacterial activities of some aryl (E)-imines. Biblioteka Nauki. [Link]
-
Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. (n.d.). ResearchGate. [Link]
-
Sîrbu, R., et al. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 23(7), 1779. [Link]
-
Al-Zoubi, R. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 743. [Link]
-
Singh, I., & Kaur, H. (2012). Synthesis of Schiff Bases by Non-Conventional Methods. IntechOpen. [Link]
-
Thakare, M. P., et al. (2016). CONDENSATION OF AROMATIC ALDEHYDES, SUBSTITUTED AMINES AND THIOGLYCOLIC ACID UNDER CATALYST FREE CONDITIONS. Heterocyclic Letters, 6(4), 663-667. [Link]
-
Muhammad Abduljaleel, et al. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(5), 59-67. [Link]
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The Strategic Application of 5-(Benzyloxy)pyrimidin-4-amine in the Synthesis of Novel Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Untapped Potential of a Versatile Intermediate
In the relentless pursuit of novel and effective agrochemicals, the strategic selection of foundational molecular scaffolds is paramount. The pyrimidine core, a ubiquitous heterocycle in numerous biologically active compounds, has long been a focal point for the development of herbicides, fungicides, and insecticides.[1][2][3] Within this chemical class, 5-(Benzyloxy)pyrimidin-4-amine emerges not as a direct-acting agent, but as a pivotal intermediate, offering a versatile platform for the synthesis of a new generation of crop protection agents. Its unique structural features—a reactive amino group for further derivatization and a benzyloxy moiety that can influence physicochemical properties—make it an attractive starting point for creating diverse chemical libraries with potential agrochemical applications.[4]
This technical guide provides a comprehensive overview of the synthesis and potential applications of 5-(Benzyloxy)pyrimidin-4-amine in an agricultural chemistry context. We will delve into detailed synthetic protocols, explore its role as a building block for more complex active ingredients, and provide robust bioassay methodologies for evaluating the efficacy of its derivatives.
Part 1: Synthesis of the Key Intermediate: 5-(Benzyloxy)pyrimidin-4-amine
The synthesis of 5-(Benzyloxy)pyrimidin-4-amine can be approached through several established methods for pyrimidine ring formation. A common and effective strategy involves the condensation of a three-carbon precursor with an amidine, followed by functional group manipulations. The following protocol outlines a representative synthesis.
Protocol 1: Synthesis of 5-(Benzyloxy)pyrimidin-4-amine
Objective: To synthesize 5-(Benzyloxy)pyrimidin-4-amine from commercially available starting materials.
Materials:
-
Malononitrile
-
Sodium metal
-
Anhydrous ethanol
-
Benzyl chloride
-
Formamidine acetate
-
Sodium ethoxide
-
Ammonia (in methanol)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Preparation of Benzyloxymalononitrile:
-
In a round-bottom flask under an inert atmosphere, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add malononitrile dropwise at a controlled temperature.
-
After the initial reaction subsides, add benzyl chloride and reflux the mixture until the reaction is complete (monitored by TLC).
-
Work-up involves quenching the reaction with water, extracting with an organic solvent, and purifying the resulting benzyloxymalononitrile by distillation or chromatography.
-
-
Pyrimidine Ring Formation:
-
React the synthesized benzyloxymalononitrile with formamidine acetate in the presence of a base such as sodium ethoxide in an alcoholic solvent.
-
The reaction mixture is typically heated to drive the cyclization and formation of the pyrimidine ring.
-
-
Amination:
-
The resulting pyrimidine intermediate is then subjected to amination. This can be achieved by heating with a solution of ammonia in methanol in a sealed vessel.
-
Upon completion, the solvent is removed, and the crude 5-(Benzyloxy)pyrimidin-4-amine is purified by recrystallization or column chromatography.
-
Causality Behind Experimental Choices: The choice of a strong base like sodium ethoxide is crucial for the deprotonation of malononitrile, enabling its nucleophilic attack. The use of an inert atmosphere prevents side reactions. The final amination step is a common method for introducing the 4-amino group onto the pyrimidine ring.
Part 2: Application in the Synthesis of a Phenylamino-Pyrimidine Herbicide Candidate
The 4-amino group of 5-(Benzyloxy)pyrimidin-4-amine is a key functional handle for introducing further structural diversity. By reacting it with various electrophiles, a wide array of derivatives can be synthesized. Here, we present a protocol for the synthesis of a hypothetical herbicidal candidate, leveraging a common structural motif found in some commercial herbicides.
Protocol 2: Synthesis of a Phenylamino-Pyrimidine Derivative
Objective: To synthesize a candidate herbicidal compound from 5-(Benzyloxy)pyrimidin-4-amine.
Materials:
-
5-(Benzyloxy)pyrimidin-4-amine
-
Substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Urea Formation:
-
Dissolve 5-(Benzyloxy)pyrimidin-4-amine in an anhydrous aprotic solvent under an inert atmosphere.
-
To this solution, add the substituted phenyl isocyanate dropwise at room temperature.
-
Stir the reaction mixture for several hours until completion (monitored by TLC).
-
The product, a phenylamino-pyrimidine urea derivative, will often precipitate from the reaction mixture and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
Structure-Activity Relationship Insight: The introduction of a substituted phenylurea moiety is a well-established strategy in the design of herbicides that target acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[5] The nature and position of substituents on the phenyl ring can significantly impact the herbicidal activity and crop selectivity.[2]
Diagram of Synthetic Workflow:
Caption: General workflow for herbicidal and fungicidal bioassays.
Conclusion
5-(Benzyloxy)pyrimidin-4-amine represents a strategic and versatile intermediate in the discovery and development of novel agrochemicals. While not an active ingredient itself, its utility as a scaffold for creating diverse libraries of pyrimidine derivatives is significant. The protocols outlined in this guide provide a solid foundation for the synthesis of this key intermediate, its derivatization into potential herbicidal and fungicidal candidates, and the subsequent biological evaluation of these new chemical entities. By understanding the structure-activity relationships of aminopyrimidine-based agrochemicals and employing robust bioassay techniques, researchers can effectively leverage 5-(Benzyloxy)pyrimidin-4-amine to develop the next generation of crop protection solutions.
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-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC. (n.d.). Retrieved from [Link]
-
Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives - The Pharma Innovation. (2023). Retrieved from [Link]
-
Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC. (n.d.). Retrieved from [Link]
-
AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES - European Patent Office - EP 3994989 A1 - Googleapis.com. (n.d.). Retrieved from [Link]
-
Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease - PMC. (n.d.). Retrieved from [Link]
-
Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - ResearchGate. (2023). Retrieved from [Link]
-
US10239882B2 - Substituted 5-methyl-t[1][2][6]riazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors - Google Patents. (n.d.). Retrieved from
- WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google Patents. (n.d.).
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - MDPI. (2023). Retrieved from [Link]
- WO2021234531A1 - A stabilization system for an agrochemical composition - Google Patents. (n.d.).
-
Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - NIH. (2022). Retrieved from [Link]
-
Development of an Agar Bioassay Sensitivity Test in Alopecurus myosuroides for the Pre-Emergence Herbicides Cinmethylin and Flufenacet - MDPI. (2021). Retrieved from [Link]
-
Herbicide Bioassay Study Guide | Analyzeseeds. (n.d.). Retrieved from [Link]
-
Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). Retrieved from [Link]
-
Conducting a Bioassay For Herbicide Residues | NC State Extension Publications. (2016). Retrieved from [Link]
-
5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases - PubMed. (n.d.). Retrieved from [Link]
-
The Administration of the New Pyrimidine Derivative-4-{2-[2-(3,4-Dimethoxyphenyl)-Vinyl]-6-Ethyl-4-Oxo-5-Phenyl-4H-Pyrimidine-1-Il}Benzsulfamide Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. (n.d.). Retrieved from [Link]
-
Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight - MDPI. (n.d.). Retrieved from [Link]
-
Fungicides tested in the in vitro screening for their ability to control fungi associated with avocado branch canker - ResearchGate. (n.d.). Retrieved from [Link]
-
Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core. (2021). Retrieved from [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC. (n.d.). Retrieved from [Link]
-
Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China - Frontiers. (2022). Retrieved from [Link]
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Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC. (n.d.). Retrieved from [Link]
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Synthesis, and phytopathological application of some novel amino acid, dipeptide and diphenylphosphonic acid derivatives of 2-aminopyrimidine - ResearchGate. (n.d.). Retrieved from [Link]
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In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. (2022). Retrieved from [Link]
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Synthesis and Biological Activity Evaluation of Novel α-Amino Phosphonate Derivatives Containing a Pyrimidinyl Moiety as Potential Herbicidal Agents - PubMed. (n.d.). Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 5-(Benzyloxy)pyrimidin-4-amine in Modern Antiviral Synthesis
Introduction: The Pyrimidine Scaffold in Antiviral Drug Design
The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurrence in a multitude of bioactive agents. Its structural resemblance to the nucleobases of DNA and RNA allows pyrimidine derivatives to function as effective antimetabolites, interfering with the machinery of viral replication.[1] These compounds can exert their antiviral effects through various mechanisms, including the direct inhibition of viral enzymes like RNA-dependent RNA polymerase, interference with viral nucleic acid synthesis, or by modulating host-cell pathways that viruses hijack for their propagation.[2][3]
Pyrimidine derivatives have demonstrated broad-spectrum activity against a range of challenging viruses, including influenza, hepatitis B and C (HBV/HCV), and enteroviruses.[3][4][5] A key strategy in modern antiviral development involves the inhibition of host kinases, such as the Janus kinases (JAKs), which are critical for the cytokine signaling that can become dysregulated during viral infections.[][7] 5-(Benzyloxy)pyrimidin-4-amine has emerged as a pivotal starting material in the synthesis of these advanced therapeutics, offering a robust and versatile platform for constructing complex, biologically active molecules.
Scientific Rationale: Deconstructing the 5-(Benzyloxy)pyrimidin-4-amine Scaffold
The utility of 5-(Benzyloxy)pyrimidin-4-amine in multi-step synthesis is not accidental; it is a result of the specific chemical functionalities of the scaffold, each playing a distinct and critical role.
-
The Pyrimidine Core : This nitrogen-rich heterocycle is the bio-active foundation. Its structure is adept at forming hydrogen bonds and participating in pi-stacking interactions within the active sites of target enzymes.
-
The 4-Amino Group : This primary amine is the principal reactive handle for synthetic elaboration. It functions as a potent nucleophile, enabling the formation of new carbon-nitrogen bonds. This is most commonly exploited in nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, allowing for the attachment of diverse molecular fragments to build the final drug candidate.
-
The 5-Benzyloxy Group : This substituent serves two primary purposes. First, it acts as a bulky protecting group for a C-5 hydroxyl functionality, preventing unwanted side reactions at this position. Second, its steric hindrance can influence the regioselectivity of subsequent reactions, directing incoming reagents to other parts of the molecule. This benzyl group can be selectively removed in a later synthetic step via hydrogenolysis (catalytic hydrogenation) to reveal the hydroxyl group, which can then be used for further functionalization if required by the synthetic design.
This combination of a bioactive core, a reactive handle, and a strategically-placed protecting group makes 5-(Benzyloxy)pyrimidin-4-amine a highly valuable and efficient building block for drug discovery.
Core Application: Synthesis of a Key Intermediate for JAK Inhibitors
Janus kinase inhibitors represent a class of therapeutics that modulate the immune response by blocking the JAK-STAT signaling pathway.[] Their synthesis often involves the coupling of a pyrimidine-containing fragment with another heterocyclic system. The following protocol details a representative nucleophilic aromatic substitution (SNAr) reaction, a foundational step in the synthesis of many such inhibitors.
Workflow Overview: SNAr Coupling Protocol
The following diagram outlines the general laboratory workflow for the synthesis, purification, and characterization of the coupled product.
Caption: General laboratory workflow for synthesis and purification.
Detailed Experimental Protocol: Synthesis of N-Aryl-5-(benzyloxy)pyrimidin-4-amine
This protocol describes the coupling of 5-(Benzyloxy)pyrimidin-4-amine with a generic, activated chloro-heterocycle (represented as "Ar-Cl").
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass / Volume |
| 5-(Benzyloxy)pyrimidin-4-amine | 215.24 | 1.0 | 5.0 | 1.08 g |
| 2-Chloro-3-cyanopyridine (Example Ar-Cl) | 138.55 | 1.1 | 5.5 | 762 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 15.0 | 2.61 mL |
| N,N-Dimethylformamide (DMF) | - | - | - | 25 mL |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(Benzyloxy)pyrimidin-4-amine (1.08 g, 5.0 mmol) and 2-chloro-3-cyanopyridine (762 mg, 5.5 mmol).
-
Scientist's Note: Using a slight excess (1.1 equivalents) of the electrophile ensures the complete consumption of the valuable starting amine.
-
-
Solvent and Base Addition: Add N,N-Dimethylformamide (DMF, 25 mL) to the flask, followed by the addition of N,N-Diisopropylethylamine (DIPEA, 2.61 mL, 15.0 mmol).
-
Rationale: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex). DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.
-
-
Reaction Execution: Heat the reaction mixture to 110 °C under a nitrogen atmosphere.
-
Rationale: Heating is required to provide the necessary activation energy for the reaction to proceed at a reasonable rate. A nitrogen atmosphere prevents potential oxidation of the reagents at high temperatures.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes as the mobile phase. The reaction is complete when the spot corresponding to 5-(Benzyloxy)pyrimidin-4-amine is no longer visible (typically 12-18 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of Ethyl Acetate (EtOAc).
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Rationale: The aqueous washes remove the DMF solvent and the DIPEA hydrochloride salt. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes.
-
Characterization: Combine the pure fractions (as determined by TLC) and concentrate to dryness. Characterize the final product by ¹H NMR and LC-MS to confirm its identity and purity. A typical yield for this type of reaction is in the range of 70-85%.
Visualizing the Core Reaction
The diagram below illustrates the key chemical transformation in this protocol.
Caption: Synthetic scheme for SNAr coupling.
Conclusion and Future Perspectives
5-(Benzyloxy)pyrimidin-4-amine is a testament to the power of strategic molecular design in drug discovery. Its pre-packaged functionalities—a bioactive core, a versatile reactive site, and an essential protecting group—streamline the synthesis of complex and high-value therapeutic agents. As the demand for novel antivirals continues to grow, particularly for broad-spectrum agents and those that modulate host-cell responses, the importance of foundational building blocks like this aminopyrimidine will only increase. Future applications will likely see its incorporation into even more sophisticated molecular architectures, including covalent inhibitors and proteolysis-targeting chimeras (PROTACs), further cementing the role of the pyrimidine scaffold in the fight against viral diseases.
References
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Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Chen, X., Schneller, S. W., Ikeda, S., Snoeck, R., Andrei, G., Balzarini, J., & De Clercq, E. (1993). Synthesis and antiviral activity of 5'-deoxypyrazofurin. Journal of Medicinal Chemistry, 36(23), 3727–3730. Retrieved from [Link]
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Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines. (2013). PubMed. Retrieved from [Link]
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The Establishment of an Antiviral State by Pyrimidine Synthesis Inhibitor is Cell Type-Specific. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. (2020). National Center for Biotechnology Information. Retrieved from [Link]
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A review: Mechanism of action of antiviral drugs. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. (n.d.). Nature. Retrieved from [Link]
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Janus kinase inhibitors for the treatment of rheumatoid arthritis demonstrate similar profiles of in vitro cytokine receptor inhibition. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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-
Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. (2012). Rockefeller University Press. Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Retrieved from [Link]
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large-scale synthesis of 5-(Benzyloxy)pyrimidin-4-amine
An In-Depth Technical Guide to the Large-Scale Synthesis of 5-(Benzyloxy)pyrimidin-4-amine
Introduction
5-(Benzyloxy)pyrimidin-4-amine is a critical heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its structure, which combines a pyrimidine core with a benzyloxy moiety, makes it an invaluable precursor for the synthesis of a wide array of complex, biologically active molecules.[1][2] Pyrimidine derivatives are foundational to numerous therapeutic agents, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The benzyloxy group serves to enhance lipophilicity, potentially improving membrane permeability, and can engage in crucial π-π stacking interactions with biological targets.[1]
This application note provides a comprehensive, field-proven guide for the . The protocol herein is designed for scalability, safety, and reproducibility, addressing the needs of researchers and process chemists in the pharmaceutical industry. We will delve into the causality behind experimental choices, establish a self-validating protocol, and ground our recommendations in authoritative scientific literature.
Synthetic Strategy and Rationale
The synthesis of substituted pyrimidines can be approached through various methodologies, often involving multi-component reactions or the functionalization of a pre-existing pyrimidine ring.[2][5] For the large-scale production of 5-(Benzyloxy)pyrimidin-4-amine, a robust and efficient strategy is paramount. The selected pathway commences with the commercially available and cost-effective starting material, 4-amino-5-hydroxypyrimidine.[6]
The core of this synthesis is a classic Williamson ether synthesis, specifically the O-benzylation of the hydroxyl group on the pyrimidine ring. This method is favored for its high efficiency, operational simplicity, and the general availability of the required reagents. The reaction proceeds by deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic benzyl carbon of a benzyl halide.
Causality of Reagent Selection:
-
Starting Material: 4-Amino-5-hydroxypyrimidine is chosen for its direct structural relationship to the target molecule, minimizing the number of synthetic steps.
-
Benzylating Agent: Benzyl bromide is selected over benzyl chloride due to the higher reactivity of the bromide leaving group, which typically results in faster reaction kinetics and higher yields.
-
Base: Potassium carbonate (K₂CO₃) is an ideal base for large-scale operations. It is cost-effective, non-hygroscopic, and strong enough to deprotonate the phenolic hydroxyl group without causing unwanted side reactions. Its heterogeneity allows for easy removal by filtration post-reaction.[7]
-
Solvent: Acetone is an excellent solvent choice for this reaction. It effectively dissolves benzyl bromide, has a convenient boiling point for refluxing conditions, and is relatively easy to remove during work-up.[7]
Overall Synthetic Workflow
The following diagram provides a high-level overview of the synthetic process, from the starting materials to the final purified product.
Caption: Synthetic workflow for 5-(Benzyloxy)pyrimidin-4-amine.
Detailed Large-Scale Experimental Protocol
This protocol is designed for a target scale of approximately 200 g of the final product. Adjustments may be necessary for different scales.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 4-Amino-5-hydroxypyrimidine | ≥98% | Commercial | |
| Benzyl Bromide | ≥99% | Commercial | Lachrymator, handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Commercial | Ensure it is dry. |
| Acetone | ACS Grade | Commercial | |
| Ethanol | 200 Proof | Commercial | |
| Deionized Water | In-house |
Equipment
-
10 L glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating/cooling mantle.
-
Large Büchner funnel and filter flask assembly.
-
Vacuum oven.
Step-by-Step Procedure
-
Reactor Charging:
-
To the 10 L reactor under a nitrogen atmosphere, charge 4-amino-5-hydroxypyrimidine (222 g, 2.0 mol).
-
Add anhydrous potassium carbonate (414 g, 3.0 mol).
-
Add acetone (4.5 L).
-
-
O-Benzylation Reaction:
-
Begin vigorous stirring to create a well-mixed slurry.
-
Slowly add benzyl bromide (376 g, 2.2 mol, 266 mL) to the reactor over 30 minutes at room temperature. A slight exotherm may be observed.
-
Once the addition is complete, heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Isolation of Crude Product:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a Büchner funnel to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with acetone (2 x 250 mL).
-
Combine the filtrates and concentrate the volume to approximately 1 L using a rotary evaporator.[8]
-
Slowly add the concentrated solution to a separate vessel containing deionized water (5 L) with stirring. A precipitate will form.
-
Stir the resulting slurry for 1 hour at room temperature to ensure complete precipitation.
-
Isolate the crude product by vacuum filtration. Wash the solid with deionized water (3 x 500 mL) until the washings are neutral.[8]
-
-
Purification by Recrystallization:
-
Transfer the damp crude solid to a clean flask.
-
Add a mixture of ethanol and water (e.g., 9:1 v/v) and heat with stirring until the solid dissolves completely. Use the minimum amount of solvent necessary.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
-
Drying:
-
Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Expected Yield: 321-362 g (80-90%).
-
Appearance: White to off-white crystalline solid.
-
Quantitative Data Summary
| Parameter | Value |
| Reagents | |
| 4-Amino-5-hydroxypyrimidine | 222 g (2.0 mol) |
| Benzyl Bromide | 376 g (2.2 mol) |
| Potassium Carbonate | 414 g (3.0 mol) |
| Acetone | 4.5 L |
| Reaction Conditions | |
| Temperature | Reflux (~56°C) |
| Time | 12-18 hours |
| Results | |
| Expected Yield | 321-362 g (80-90%) |
| Expected Purity (HPLC) | >99% |
Process Safety and Scale-Up Considerations
Scaling up chemical reactions requires careful consideration of safety and process parameters.
-
Hazard Analysis:
-
Benzyl Bromide: Is a potent lachrymator and is toxic. All handling must occur in a well-ventilated fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Acetone: Is highly flammable. Ensure the reactor is properly grounded and that no ignition sources are present.
-
Exotherm: The initial addition of benzyl bromide can be mildly exothermic. For larger scales, consider controlling the addition rate and using a cooling jacket to maintain a stable temperature.
-
-
Scale-Up & Critical Process Parameters (CPPs):
-
Mixing: Efficient stirring is crucial to ensure good contact between the solid K₂CO₃ and the dissolved reagents. Inadequate mixing can lead to slower reaction rates and lower yields.
-
Temperature Control: Maintaining a steady reflux is important for consistent reaction kinetics. Overheating can lead to increased byproduct formation.
-
Reagent Stoichiometry: Using a slight excess of benzyl bromide ensures complete conversion of the starting material. A large excess should be avoided to simplify purification.
-
The relationship between these process parameters and the final product's quality attributes is illustrated below.
Caption: Relationship between CPPs and CQAs.
Analytical Characterization
To ensure the identity and quality of the final product, a suite of analytical methods should be employed.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of water and acetonitrile with 0.1% trifluoroacetic acid.
-
Detection: UV at 254 nm.
-
Purpose: To determine purity and quantify any impurities.[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.01 (s, 1H), 7.78 (s, 1H), 7.45-7.30 (m, 5H), 6.55 (s, 2H), 5.10 (s, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 155.8, 150.2, 137.5, 137.1, 128.8, 128.2, 128.0, 125.1, 70.0.
-
Purpose: To confirm the chemical structure of the molecule.
-
-
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI+).
-
Expected m/z: 216.10 [M+H]⁺.
-
Purpose: To confirm the molecular weight of the compound.[10]
-
Conclusion
This application note details a robust, scalable, and safe protocol for the . By starting with 4-amino-5-hydroxypyrimidine and employing a Williamson ether synthesis, this key intermediate can be produced in high yield and purity. The outlined procedures for reaction, work-up, and purification, along with the critical considerations for safety and scale-up, provide a comprehensive guide for researchers and drug development professionals. The reliable production of 5-(Benzyloxy)pyrimidin-4-amine is a crucial step in the discovery pipeline for novel therapeutics.[1][11]
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Ross, B. S., Han, M., & Ravikumar, V. T. (2006). Efficient large-scale synthesis of 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine. Nucleosides, Nucleotides & Nucleic Acids, 25(7), 765-770. Available at: [Link]
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Al-Ostath, A., et al. (2022). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Molecules, 27(21), 7245. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega, 5(39), 25337-25347. Available at: [Link]
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Organic Syntheses (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Org. Synth. 2023, 100, 113-135. Available at: [Link]
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Bhat, A. R., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules, 27(19), 6393. Available at: [Link]
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de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2496. Available at: [Link]
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El-Sayed, M. A. A., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. International Journal of Molecular Sciences, 25(10), 5522. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile. Available at: [Link]
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Boarland, M. P. V., & McOmie, J. F. W. (1952). 963. Pyrimidines. Part V. The synthesis of 5-amino-4-hydroxypyrimidine, a new isomer of cytosine. Journal of the Chemical Society (Resumed), 4942. Available at: [Link]
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Bouyahya, A., et al. (2024). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. Molecules, 29(7), 1618. Available at: [Link]
-
Leite, L. F., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(ii), 115-123. Available at: [Link]
-
Chandrappa, M., Kumar, G., & Pullela, P. K. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(10), 2271-2274. Available at: [Link]
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Pathak, V. K., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 16(8), 1083. Available at: [Link]
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Huang, Y. H., et al. (2013). Nanomaterials Based Mass Spectrometry of Oligodeoxynucleotide-Drug Complexes. Analytical Methods, 5, 3369-3375. Available at: [Link]
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McOmie, J. F. W., & Turner, A. B. (1963). Pyrimidines. Part XII. Syntheses of 4-amino-5-hydroxy- and 4,5-dihydroxy-pyrimidine. Journal of the Chemical Society, 5590-5593. Available at: [Link]
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Kumar, R., et al. (2018). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. Journal of Saudi Chemical Society, 22(7), 865-883. Available at: [Link]
-
Pullela, P. K., et al. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(10). Available at: [Link]
-
Di Lorenzo, R., et al. (2023). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods, 12(23), 4279. Available at: [Link]
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Guo, S., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(21), 7480. Available at: [Link]
- Miller, G. W., & Rose, F. L. (1962). Process for preparing 4-hydroxypyrimidine. Google Patents, EP0326389B1.
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Li, C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1097, 137-147. Available at: [Link]
-
Hemmati, S., et al. (2010). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trade Science Inc. Available at: [Link]
-
Roma, G., et al. (2001). Progress in 5H[12]benzopyrano[4,3-d]pyrimidin-5-amine series: 2-methoxy derivatives effective as antiplatelet agents with analgesic activity. Il Farmaco, 56(5-7), 481-489. Available at: [Link]
-
Vlase, L., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. International Journal of Molecular Sciences, 22(16), 8863. Available at: [Link]
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Introduction: The Analytical Imperative for 5-(Benzyloxy)pyrimidin-4-amine
An authoritative guide to the quantitative analysis of 5-(Benzyloxy)pyrimidin-4-amine, a key intermediate in pharmaceutical research and development. This document provides detailed application notes and validated protocols for researchers, scientists, and drug development professionals.
5-(Benzyloxy)pyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. As a versatile synthetic building block, its purity and concentration must be precisely determined to ensure the integrity and reproducibility of downstream applications, from reaction monitoring to the quality control of active pharmaceutical ingredients (APIs). This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview and detailed protocols for the quantification of this compound using state-of-the-art analytical techniques.
The choice of an analytical method is dictated by the specific requirements of the study, including the sample matrix, required sensitivity, and the purpose of the analysis (e.g., purity assessment, pharmacokinetic studies). Herein, we detail three robust methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary ratio method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Method for Routine Quantification
HPLC-UV is the workhorse of many analytical laboratories, offering a balance of speed, sensitivity, and reliability for the quantification of UV-active compounds like 5-(Benzyloxy)pyrimidin-4-amine. The presence of aromatic rings in the molecule's structure allows for strong chromophores, making it well-suited for UV detection.
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is based on the non-polar nature of the benzyl group, which will interact favorably with the stationary phase. The mobile phase, a combination of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the elution of the analyte by modulating the polarity. The buffer helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes, especially for an amine-containing compound.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate or phosphate buffer (pH adjusted)
-
Purified water (18.2 MΩ·cm)
-
Reference standard of 5-(Benzyloxy)pyrimidin-4-amine
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 20 mM Ammonium Formate buffer (pH 4.5) in a 60:40 (v/v) ratio.[1] Filter and degas the mobile phase prior to use.
-
Standard Solution Preparation: Accurately weigh and dissolve the 5-(Benzyloxy)pyrimidin-4-amine reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 5-(Benzyloxy)pyrimidin-4-amine in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards followed by the samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Method Validation
The analytical method must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R1) guidelines.[3][4]
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999[2] |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2% |
| Specificity | No interference from blank or placebo at the analyte's retention time |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | Insensitive to small, deliberate changes in method parameters |
HPLC Workflow Diagram
Sources
Application Notes and Protocols: 5-(Benzyloxy)pyrimidin-4-amine as a Versatile Precursor for the Synthesis of Fused Pyrimidine Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fused pyrimidine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous biologically active compounds. This comprehensive technical guide details the utility of 5-(benzyloxy)pyrimidin-4-amine as a strategic precursor for the synthesis of a diverse range of fused pyrimidine systems, including pyrido[4,5-d]pyrimidines, thieno[3,2-d]pyrimidines, and furo[3,2-d]pyrimidines. This document provides detailed, field-proven protocols, mechanistic insights, and data presentation to enable researchers to effectively utilize this versatile building block in their drug discovery and development endeavors.
Introduction
The pyrimidine ring is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The fusion of a second ring to the pyrimidine core often enhances and modulates this biological activity, leading to the development of potent and selective therapeutic agents. 5-(Benzyloxy)pyrimidin-4-amine is a key starting material in the synthesis of such fused systems. The benzyloxy group at the 5-position serves as a stable protecting group for a hydroxyl functionality, which can be deprotected in the final steps of a synthetic sequence to yield the desired functionalized fused pyrimidine. The 4-amino group provides a reactive handle for various cyclization reactions.
This guide will provide a detailed exploration of the synthesis of 5-(benzyloxy)pyrimidin-4-amine and its subsequent application in the construction of medicinally relevant fused pyrimidine heterocycles.
Part 1: Synthesis of the Precursor: 5-(Benzyloxy)pyrimidin-4-amine
The synthesis of 5-(benzyloxy)pyrimidin-4-amine can be efficiently achieved via a nucleophilic aromatic substitution reaction. A common strategy involves the displacement of a halide from a substituted pyrimidine with benzyl alcohol in the presence of a strong base.
Protocol 1: Synthesis of 5-(Benzyloxy)pyrimidin-4-amine
This protocol is adapted from a similar synthesis of 5-(benzyloxy)pyridin-3-amine.[2]
Reaction Scheme:
Caption: Synthesis of 5-(benzyloxy)pyrimidin-4-amine.
Materials:
-
5-Bromo-4-chloropyrimidine
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
Formation of Sodium Benzoxide: To a solution of benzyl alcohol (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes.
-
Nucleophilic Substitution: Add 5-bromo-4-chloropyrimidine (1.0 equivalent) to the reaction mixture. Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up and Extraction: Cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 5-(benzyloxy)-4-chloropyrimidine.
-
Amination: Dissolve the crude 5-(benzyloxy)-4-chloropyrimidine in a sealed tube with aqueous ammonia. Heat the mixture to 100-120 °C for 12-18 hours.
-
Final Purification: Cool the reaction mixture to room temperature. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography (eluting with a gradient of hexanes/ethyl acetate) to afford 5-(benzyloxy)pyrimidin-4-amine.
Data Summary Table:
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Benzoxide Formation | Benzyl alcohol, NaH | DMF | 0 to RT | 0.5 | - |
| 2. Substitution | 5-Bromo-4-chloropyrimidine, Sodium benzoxide | DMF | 80 | 4-6 | 70-80 |
| 3. Amination | 5-(Benzyloxy)-4-chloropyrimidine, Aqueous ammonia | - | 100-120 | 12-18 | 60-75 |
Part 2: Application in the Synthesis of Fused Pyrimidine Systems
5-(Benzyloxy)pyrimidin-4-amine is a versatile precursor for the construction of various fused heterocyclic systems. The following sections detail protocols for the synthesis of pyrido[4,5-d]pyrimidines, thieno[3,2-d]pyrimidines, and furo[3,2-d]pyrimidines.
Synthesis of Pyrido[4,5-d]pyrimidines via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and reliable method for the synthesis of quinolines and their heteroaromatic analogues.[3] It involves the condensation of an aniline (or in this case, an aminopyrimidine) with a malonic ester derivative, followed by thermal cyclization.
Reaction Workflow:
Caption: Workflow for Pyrido[4,5-d]pyrimidine Synthesis.
Mechanistic Insight: The Gould-Jacobs Reaction
The reaction proceeds through an initial Michael-type addition of the amino group to the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form a stable intermediate. Subsequent thermal cyclization, driven by the elimination of a second molecule of ethanol, leads to the formation of the fused pyridone ring.[3]
Protocol 2: Synthesis of 7-(Benzyloxy)pyrido[4,5-d]pyrimidin-4(3H)-one
Materials:
-
5-(Benzyloxy)pyrimidin-4-amine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Ethanol
Procedure:
-
Condensation: A mixture of 5-(benzyloxy)pyrimidin-4-amine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 120-130 °C for 2 hours. The ethanol formed during the reaction is removed by distillation.
-
Cyclization: The resulting intermediate is added to hot diphenyl ether (preheated to 250 °C) and the mixture is refluxed for 30-60 minutes.
-
Isolation: The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with petroleum ether, and recrystallized from ethanol to give 7-(benzyloxy)pyrido[4,5-d]pyrimidin-4(3H)-one.
Data Summary Table:
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Condensation | 5-(Benzyloxy)pyrimidin-4-amine, DEEM | - | 120-130 | 2 | >90 (intermediate) |
| 2. Cyclization | Intermediate adduct | Diphenyl ether | 250 | 0.5-1 | 65-80 |
Synthesis of Thieno[3,2-d]pyrimidines
The synthesis of the thieno[3,2-d]pyrimidine scaffold often involves the construction of the pyrimidine ring onto a pre-formed thiophene ring.[4] A common strategy is the reaction of a 2-aminothiophene-3-carboxylate with a one-carbon synthon like formamide or triethyl orthoformate.
Reaction Workflow:
Caption: Workflow for Thieno[3,2-d]pyrimidine Synthesis.
Protocol 3: Synthesis of 4-(Benzyloxy)thieno[3,2-d]pyrimidin-4-amine (Illustrative)
Step 1: Synthesis of a 2-Aminothiophene Precursor (Hypothetical)
This would likely involve a multi-step sequence to introduce the necessary functional groups onto the pyrimidine ring to facilitate thiophene ring formation.
Step 2: Cyclization to the Thieno[3,2-d]pyrimidine Core
Materials:
-
2-Amino-5-(benzyloxy)thiophene-3-carbonitrile (hypothetical precursor)
-
Formic acid
Procedure:
-
A solution of the 2-amino-5-(benzyloxy)thiophene-3-carbonitrile in an excess of formic acid is refluxed for 4-6 hours.
-
The reaction mixture is cooled and poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford the 4-(benzyloxy)thieno[3,2-d]pyrimidin-4-amine.
Synthesis of Furo[3,2-d]pyrimidines
Similar to the thieno[3,2-d]pyrimidines, the synthesis of furo[3,2-d]pyrimidines often proceeds by building the pyrimidine ring onto a furan core.[5]
Protocol 4: Synthesis of Furo[3,2-d]pyrimidines (Illustrative)
This protocol follows a similar logic to the thieno[3,2-d]pyrimidine synthesis, requiring a hypothetical furan precursor.
Step 1: Synthesis of a 2-Aminofuran Precursor (Hypothetical)
This would involve a synthetic sequence to construct the 2-aminofuran-3-carbonitrile moiety from 5-(benzyloxy)pyrimidin-4-amine.
Step 2: Cyclization to the Furo[3,2-d]pyrimidine Core
Materials:
-
2-Amino-5-(benzyloxy)furan-3-carbonitrile (hypothetical precursor)
-
Triethyl orthoformate
-
Acetic anhydride
Procedure:
-
A mixture of the 2-amino-5-(benzyloxy)furan-3-carbonitrile, triethyl orthoformate, and a catalytic amount of acetic anhydride is heated at reflux for 6-8 hours.
-
The reaction mixture is cooled, and the excess reagents are removed under reduced pressure.
-
The residue is triturated with diethyl ether, and the resulting solid is collected by filtration to give the furo[3,2-d]pyrimidine product.
Part 3: Deprotection of the Benzyloxy Group
A key final step in many syntheses utilizing 5-(benzyloxy)pyrimidin-4-amine is the deprotection of the benzyloxy group to unmask the hydroxyl functionality. Catalytic hydrogenolysis is the most common and efficient method for this transformation.[6]
Protocol 5: Catalytic Hydrogenolysis for Benzyloxy Deprotection
Reaction Scheme:
Caption: Deprotection of the benzyloxy group.
Materials:
-
Benzyloxy-protected fused pyrimidine
-
Palladium on carbon (10% Pd)
-
Ethanol or Methanol
-
Hydrogen gas supply
Procedure:
-
To a solution of the benzyloxy-protected fused pyrimidine in ethanol, add a catalytic amount of 10% Pd/C.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-12 hours.
-
The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the deprotected product.
Data Summary Table:
| Reactant | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyloxy-protected fused pyrimidine | H₂, 10% Pd/C, Ethanol | RT | 4-12 | >95 |
Conclusion
5-(Benzyloxy)pyrimidin-4-amine is a highly valuable and versatile precursor for the synthesis of a wide range of medicinally important fused pyrimidine systems. The protocols and mechanistic insights provided in this guide are intended to empower researchers to efficiently construct diverse molecular scaffolds for drug discovery and development programs. The strategic use of the benzyloxy protecting group allows for late-stage functionalization, providing access to a broad chemical space of novel heterocyclic compounds.
References
- Shaaban, M. A., et al. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 9(12), 68-81.
- Holladay, M. W., et al. (1998). Identification of a potent and selective non-opioid analgesic agent from a novel series of nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 8(19), 2797-2802.
-
The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. [Link]
-
Wikipedia. (2023, December 2). Gould–Jacobs reaction. In Wikipedia. [Link]
-
MDPI. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(1), 123. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
Sources
Troubleshooting & Optimization
optimizing reaction conditions for 5-(Benzyloxy)pyrimidin-4-amine synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-(Benzyloxy)pyrimidin-4-amine. As a crucial intermediate in the development of various pharmacologically active compounds, optimizing its synthesis is paramount for efficient research and development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to address challenges encountered during its preparation.
Introduction to Synthetic Strategies
The synthesis of 5-(Benzyloxy)pyrimidin-4-amine can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, scalability requirements, and the specific challenges a researcher is facing. This guide will focus on two primary and reliable methods:
-
Williamson Ether Synthesis: This classical and robust method involves the formation of an ether linkage by reacting an alkoxide with a suitable alkyl halide. In our case, this translates to the benzylation of a 5-hydroxypyrimidine derivative.
-
Nucleophilic Aromatic Substitution (SNAr): This approach leverages the electron-deficient nature of the pyrimidine ring, allowing for the sequential displacement of leaving groups (typically halogens) by nucleophiles to introduce the desired benzyloxy and amino functionalities.
A third potential, though less common, route involving the reduction of a nitro-precursor will also be briefly discussed.
Troubleshooting and Optimization Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of 5-(Benzyloxy)pyrimidin-4-amine.
Route 1: Williamson Ether Synthesis
This route typically starts from 4-amino-5-hydroxypyrimidine and benzyl bromide.
Q1: My Williamson ether synthesis reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?
A1: Low conversion in a Williamson ether synthesis can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inefficient Deprotonation of the Hydroxyl Group: The first step is the formation of the alkoxide. If the base used is not strong enough to fully deprotonate the hydroxyl group of 4-amino-5-hydroxypyrimidine, the reaction will be sluggish.
-
Troubleshooting:
-
Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) can be effective for more acidic phenols, the hydroxyl group on the pyrimidine ring may require a stronger base. Consider using sodium hydride (NaH) or potassium tert-butoxide (KOtBu). NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol.
-
Solvent: Ensure you are using an appropriate aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the alkoxide and does not interfere with the reaction.
-
-
-
Reactivity of the Alkyl Halide: Benzyl bromide is generally a reactive substrate for SN2 reactions. However, its quality can impact the reaction.
-
Troubleshooting:
-
Reagent Quality: Use freshly opened or purified benzyl bromide. Over time, it can decompose, leading to lower reactivity.
-
Leaving Group: While bromide is an excellent leaving group, you could consider using benzyl iodide, which is even more reactive, though it is also more expensive and less stable.
-
-
-
Reaction Temperature and Time: The reaction may not have reached completion.
-
Troubleshooting:
-
Temperature: While room temperature might be sufficient, gently heating the reaction mixture to 50-60 °C can significantly increase the reaction rate.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
-
-
Q2: I am observing the formation of multiple products in my reaction mixture. What are the possible side reactions and how can I minimize them?
A2: The presence of the amino group in the starting material can lead to side reactions.
-
N-benzylation: The amino group can also act as a nucleophile and react with benzyl bromide, leading to the formation of N-benzylated and N,N-dibenzylated byproducts.
-
Troubleshooting:
-
Control of Stoichiometry: Use a slight excess of the pyrimidine starting material relative to benzyl bromide to favor the more reactive alkoxide's reaction.
-
Order of Addition: Add the benzyl bromide slowly to the solution of the pre-formed alkoxide. This ensures a low concentration of the alkylating agent, minimizing the chances of the less reactive amino group reacting.
-
Protecting Groups: In more complex syntheses, protecting the amino group might be necessary, though this adds extra steps to the overall synthesis.
-
-
-
Elimination: While less common with primary halides like benzyl bromide, elimination reactions can occur, especially with stronger bases and higher temperatures, leading to the formation of stilbene from benzyl bromide.
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating.
-
Base Selection: Use a non-nucleophilic, sterically hindered base if elimination is a significant issue.
-
-
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This route could start from a dihalopyrimidine, for example, 4,5-dichloropyrimidine. The key challenge here is the regioselective introduction of the amino and benzyloxy groups.
Q1: I am attempting a sequential SNAr on 4,5-dichloropyrimidine, but I am getting a mixture of products. How can I control the regioselectivity?
A1: The C4 and C6 positions of a pyrimidine ring are generally more reactive towards nucleophilic attack than the C2 and C5 positions. In 4,5-dichloropyrimidine, both C4 and C5 have leaving groups. The relative reactivity will be influenced by the electronic effects of the ring nitrogens and the other chloro-substituent. Generally, the C4 position is more activated.
-
Stepwise Substitution:
-
First Nucleophile: The choice of the first nucleophile is critical. A less reactive nucleophile might be added first under milder conditions to achieve mono-substitution. For instance, reacting with ammonia at a lower temperature might favor mono-amination at the more reactive C4 position.
-
Second Nucleophile: The introduction of the first substituent will electronically modify the ring, affecting the reactivity of the remaining chlorine. An electron-donating amino group at C4 would slightly deactivate the ring towards further substitution, requiring more forcing conditions for the subsequent reaction with sodium benzyloxide.
-
-
Troubleshooting Regioselectivity:
-
Temperature Control: Carry out the first substitution at a low temperature to minimize di-substitution. Monitor the reaction closely by TLC.
-
Nucleophile Reactivity: If selectivity is poor, consider using a less reactive nitrogen source for the first step, such as a protected amine, which can be deprotected later.
-
Catalysis: In some cases, palladium-catalyzed cross-coupling reactions can offer better regioselectivity compared to traditional SNAr.[2][3]
-
Q2: The second substitution reaction (introduction of the benzyloxy group) is not proceeding to completion.
A2: As mentioned, the first substituent can deactivate the ring.
-
Troubleshooting:
-
Stronger Nucleophile/Harsher Conditions: Use a freshly prepared, anhydrous solution of sodium benzyloxide. You may need to increase the reaction temperature.
-
Solvent: A polar aprotic solvent like DMF or DMSO can help to accelerate SNAr reactions.[4]
-
Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can facilitate the reaction between an alkoxide and a halo-heterocycle.
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally preferred for the synthesis of 5-(Benzyloxy)pyrimidin-4-amine?
A: The Williamson ether synthesis is often the more straightforward and higher-yielding route, provided that 4-amino-5-hydroxypyrimidine is readily available. It avoids the regioselectivity issues that can be encountered with the SNAr approach on a dihalopyrimidine.
Q: How can I effectively monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.[1]
-
Solvent System: A good starting point for a mobile phase is a mixture of ethyl acetate and hexanes. The polarity can be adjusted to achieve good separation of the starting material, product, and any byproducts. For more polar compounds, adding a small amount of methanol or triethylamine (for basic compounds) can improve the spot shape.
-
Visualization: The pyrimidine ring and the benzyl group are UV-active, so the spots can be visualized under a UV lamp (254 nm). Staining with potassium permanganate can also be used to visualize compounds that are not UV-active.
Q: What is the best method for purifying the final product?
A:
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective.
-
Crystallization: If the product is a solid, crystallization can be an excellent method for obtaining highly pure material.[2][5][6] A suitable solvent system for crystallization might be a mixture of a good solvent (e.g., ethyl acetate, methanol) and a poor solvent (e.g., hexanes, water).
Q: I am considering a route involving the reduction of a nitro group. Is the benzyloxy group stable under typical reduction conditions?
A: The stability of the benzyl ether depends on the chosen reduction method.
-
Catalytic Hydrogenation: Standard catalytic hydrogenation with palladium on carbon (Pd/C) will likely cleave the benzyl ether (hydrogenolysis) to give the corresponding alcohol.[1][7][8][9] This route is therefore generally not compatible unless the deprotection of the benzyl group is the desired final step.
-
Metal/Acid Reduction: Reduction with metals like iron, tin, or zinc in the presence of an acid (e.g., Fe/HCl or Fe/NH₄Cl) is generally compatible with benzyl ethers and would be a more suitable choice for reducing a nitro group in the presence of a benzyloxy group.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 5-(Benzyloxy)pyrimidin-4-amine
This protocol is based on the reaction of 4-amino-5-hydroxypyrimidine with benzyl bromide.
Materials:
-
4-amino-5-hydroxypyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Benzyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-amino-5-hydroxypyrimidine (1.0 eq).
-
Deprotonation: Suspend the starting material in anhydrous DMF. Under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of benzyl bromide (1.05 eq) in a small amount of anhydrous DMF dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 50 °C.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Troubleshooting Guide for Williamson Ether Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Yield/Incomplete Reaction | Incomplete deprotonation | Use a stronger base (e.g., NaH). |
| Low reaction temperature | Gently heat the reaction to 50-60 °C. | |
| Poor quality of benzyl bromide | Use freshly purified or a new bottle of benzyl bromide. | |
| Formation of Byproducts | N-benzylation | Add benzyl bromide slowly to the pre-formed alkoxide. |
| Di-benzylation | Use a slight excess of the pyrimidine starting material. | |
| Elimination | Avoid excessive heating. | |
| Difficult Purification | Presence of unreacted starting material | Optimize reaction time and temperature using TLC monitoring. |
| Close Rf values of product and byproducts | Optimize the chromatography solvent system. |
Visualizations
Reaction Scheme: Williamson Ether Synthesis
Caption: General workflow for the Williamson ether synthesis of 5-(Benzyloxy)pyrimidin-4-amine.
Troubleshooting Logic for Low Yield
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Sci-Hub. The Regioselectivity of Amination of Certain 4-Dimethylaminopyridines / HETEROCYCLES, 1987 [sci-hub.box]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 5-(Benzyloxy)pyrimidin-4-amine by Column Chromatography
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 5-(Benzyloxy)pyrimidin-4-amine via column chromatography. This document moves beyond a simple protocol, offering troubleshooting advice and answers to frequently asked questions to empower researchers in achieving high purity and yield.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of 5-(Benzyloxy)pyrimidin-4-amine.
Question: My compound is streaking or "tailing" significantly on the TLC plate and the column, leading to poor separation. What's causing this and how can I fix it?
Answer:
This is the most common issue encountered when purifying basic compounds like amines on standard silica gel.
-
Causality: Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amine group of your 5-(Benzyloxy)pyrimidin-4-amine can undergo a strong acid-base interaction with these silanols. This interaction causes a portion of your compound to "stick" to the stationary phase, resulting in slow, uneven elution that manifests as tailing or streaking. This can lead to significant yield loss and co-elution with impurities[1].
-
Solution Workflow:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a competing base to your mobile phase. This base will neutralize the acidic silanol sites, preventing your target compound from interacting too strongly with the silica.
-
Recommended Additive: Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your chosen eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol)[1][2].
-
Protocol: Prepare your eluent, add the base, and use this modified solvent to equilibrate the column before loading your sample and for the entire elution process. You should see a significant improvement in peak shape on your TLC before committing to the column[3].
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Amine-Functionalized Silica: These columns have an aminopropyl-functionalized surface, which creates a basic environment more conducive to purifying amines. This often allows for the use of less polar, more volatile solvent systems like hexane/ethyl acetate, simplifying post-purification removal[1].
-
Neutral Alumina: Alumina is another polar stationary phase that can be used. Neutral or basic alumina is often a good choice for basic compounds, though its separation characteristics differ from silica, requiring re-optimization of the mobile phase.
-
-
Question: I'm struggling to get good separation between my product and a very similar impurity. How can I improve the resolution?
Answer:
Achieving good resolution (separation) is dependent on optimizing the selectivity of your chromatographic system.
-
Causality: Poor separation occurs when the mobile phase and stationary phase do not sufficiently differentiate between your product and the impurity based on their polarity and structural differences.
-
Solution Workflow:
-
Systematic TLC Analysis: Before running a column, systematically test different solvent systems using TLC. The goal is to find a system where your product has an Rf value between 0.2 and 0.4, and the separation from the nearest impurity (ΔRf) is maximized.
-
Solvent System Optimization:
-
Adjust Polarity: If your spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane proportion in an ethyl acetate/hexane system). If they are too low (low Rf), increase the polarity.
-
Change Solvent Selectivity: If simply adjusting polarity doesn't resolve the spots, change the nature of the solvents. Different solvents interact with compounds in unique ways. For aromatic compounds like yours, incorporating solvents like toluene or dichloromethane can alter the separation profile compared to standard ethyl acetate/hexane systems. A common alternative for polar compounds is a Dichloromethane (DCM)/Methanol system.
-
-
Implement Gradient Elution: If a single solvent mixture (isocratic elution) cannot separate all components effectively, a gradient is necessary.
-
Protocol: Start with a low-polarity mobile phase where your product has a very low Rf (e.g., 10% EtOAc in Hexane). Gradually and slowly increase the percentage of the more polar solvent throughout the elution. This will cause compounds to elute in narrower bands, improving resolution.
-
-
Question: My final yield after chromatography is very low. Where could my product be going?
Answer:
Low yield can stem from several factors, from irreversible adsorption to improper technique.
-
Causality & Solutions:
-
Irreversible Adsorption: As discussed in the "tailing" issue, strong interaction with acidic silica can cause some of the product to remain permanently on the column[1]. Using a mobile phase with a basic additive is the primary solution.
-
Product Degradation: Although 5-(Benzyloxy)pyrimidin-4-amine is generally stable, prolonged exposure to acidic silica can potentially degrade sensitive compounds. Running the column efficiently and neutralizing the silica with a basic additive can mitigate this.
-
Improper Loading: Loading the sample in a large volume of strong solvent will cause band broadening and poor separation, leading to mixed fractions and lower yields of pure product. Always dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (like DCM or a small amount of the mobile phase) and load it in a concentrated band. For better results, consider adsorbing the crude product onto a small amount of silica gel ("dry loading").
-
Column Overloading: Exceeding the capacity of your column will result in broad, overlapping peaks. A general rule of thumb is to load 1g of crude material per 20-100g of silica gel, depending on the difficulty of the separation.
-
Experimental Protocol: Standard Purification Workflow
This section provides a detailed methodology for the purification of 5-(Benzyloxy)pyrimidin-4-amine.
Methodology:
-
Thin-Layer Chromatography (TLC) Optimization:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane.
-
Goal: Find a solvent system where the desired product has an Rf value of approximately 0.2-0.4.
-
Crucial Step: Add 1% Triethylamine (TEA) to the chosen solvent system to prevent tailing and re-run the TLC to confirm improved spot shape.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., Hexane).
-
Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed free of air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude 5-(Benzyloxy)pyrimidin-4-amine in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (containing 1% TEA) to the column.
-
Begin collecting fractions in test tubes as the solvent starts to elute.
-
Maintain a constant flow rate. If using a gradient, slowly and methodically increase the proportion of the more polar solvent.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing only the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 5-(Benzyloxy)pyrimidin-4-amine.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical solvent systems used for purifying pyrimidine derivatives like this?
A1: Pyrimidine derivatives cover a wide range of polarities. For 5-(Benzyloxy)pyrimidin-4-amine, which contains both a non-polar benzyloxy group and a polar amine, the most common solvent systems are based on mixtures of a non-polar and a polar solvent. These include:
-
Ethyl Acetate / Hexane (or Pentane): A very common starting point. The ratio is adjusted based on the compound's polarity[4].
-
Dichloromethane / Methanol: Used for more polar compounds that may not move sufficiently in EtOAc/Hexane systems.
-
Ethyl Acetate / Toluene: Toluene can improve the separation of aromatic compounds.
Q2: How do I know if my compound is degrading on the column?
A2: If you suspect degradation on the silica column, you will often see new, unexpected spots appearing on the TLC analysis of your collected fractions. These spots typically appear at different Rf values than those observed in the initial crude mixture. Running the column more quickly and, most importantly, neutralizing the silica with a basic additive like triethylamine can help prevent acid-catalyzed degradation[3].
Q3: Can I reuse my column?
A3: It is generally not recommended to reuse silica gel columns in a research setting, especially for final purification steps. Highly retained impurities from a previous run can leach out during a subsequent purification, contaminating your product. For routine, non-critical purifications of the same compound, it might be possible, but for ensuring high purity, a freshly packed column is always the best practice.
Q4: My product is not very soluble in the mobile phase. What should I do?
A4: This can be a challenge. The primary issue arises during sample loading. If the compound is not soluble in the mobile phase, it will precipitate at the top of the column, leading to very poor separation. This is a key reason why the "dry loading" method described in the protocol is highly advantageous. By pre-adsorbing your compound onto silica, you bypass solubility issues during the initial loading step.
Troubleshooting Summary
| Problem | Primary Cause | Recommended Solution |
| Peak Tailing/Streaking | Acid-base interaction between the basic amine and acidic silica gel. | Add 0.5-2% Triethylamine (TEA) or NH4OH to the mobile phase[1][3]. |
| Poor Separation | Sub-optimal solvent system (poor selectivity). | Systematically test different solvent combinations (e.g., EtOAc/Hexane, DCM/MeOH, Toluene-based systems) using TLC. Employ gradient elution. |
| Low Yield | Irreversible adsorption to silica, degradation, or improper loading. | Use a basic additive (TEA), run the column efficiently, and use the dry loading technique. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate or Methanol). |
| Compound Elutes Too Fast | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of Hexane). |
Troubleshooting Decision Tree
// Nodes Start [label="Start: Purification Issue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tailing [label="Is there significant\npeak tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; AddBase [label="Action: Add 1% TEA\nto mobile phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; PoorSep [label="Is separation between\nspots poor?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeSolvent [label="Action: Change solvent\nselectivity (e.g., try\nDCM/MeOH or Toluene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gradient [label="Action: Implement a\ngradient elution", fillcolor="#34A853", fontcolor="#FFFFFF"]; LowYield [label="Is the final\nyield low?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DryLoad [label="Action: Use dry loading\nand ensure TEA is present", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Tailing; Tailing -> AddBase [label="Yes"]; Tailing -> PoorSep [label="No"]; AddBase -> PoorSep; PoorSep -> OptimizeSolvent [label="Yes"]; PoorSep -> LowYield [label="No"]; OptimizeSolvent -> Gradient; Gradient -> LowYield; LowYield -> DryLoad [label="Yes"]; LowYield -> End [label="No"]; DryLoad -> End; } endomd Caption: A decision tree for troubleshooting common issues.
References
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
- How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
- Supporting Information for [Article Title]. The Royal Society of Chemistry.
- Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Preprints.org.
- WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses. Google Patents.
- Blocking Estrogen Signaling After the Hormone: Pyrimidine-Core Inhibitors of Estrogen Receptor-Coactivator Binding. National Institutes of Health (NIH).
- 5-[3-(Phenylmethoxy)phenyl]-5H-pyrrolo[2,3-d]pyrimidin-4-amine MSDS. Fisher Scientific.
- Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega.
- Synthesis of Janus Bases for Targeting C‑G and U–U Pairs of CUG-RNA Repeats Associated with Myotonic Dystrophy Type 1. National Institutes of Health (NIH).
- Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. PubMed.
- Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Trouble with Column Chromatography of phenolic compounds. Reddit r/OrganicChemistry.
Sources
Technical Support Center: Synthesis of Substituted Pyrimidines
Welcome to the technical support resource for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered in the laboratory. Pyrimidine scaffolds are central to medicinal chemistry, yet their synthesis can be fraught with challenges ranging from low yields to complex purification. This center provides direct, actionable solutions to overcome these hurdles.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section is structured in a question-and-answer format to address the most frequent and specific problems encountered during the synthesis of substituted pyrimidines.
Issue 1: Low Yields in Classical Condensation Reactions
Question: My Biginelli reaction is resulting in a very low yield of the desired dihydropyrimidinone (DHPM). What are the primary causes and how can I improve it?
Answer: Low yields in the Biginelli reaction are a persistent issue often attributable to several key factors.[1] Understanding the reaction mechanism, which is believed to proceed through an N-acyliminium ion intermediate, is crucial for optimization.[1]
-
Causality & Solution - Catalyst Choice: The catalyst is fundamental to driving the reaction forward; without it, yields are typically poor.[2] While classic Brønsted acids (e.g., HCl) are traditional, they can promote side reactions. Lewis acids often provide better yields and milder conditions.
-
Actionable Advice: Screen a panel of Lewis acid catalysts. Start with common choices like FeCl₃, InCl₃, or Yb(OTf)₃ and optimize the molar percentage based on your specific substrates.
-
-
Causality & Solution - Reaction Conditions: Temperature and time are critical variables.[2] Excessive heat can lead to the decomposition of urea into ammonia, which favors the formation of a fluorescent Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[3]
-
Actionable Advice: Monitor your reaction meticulously by Thin Layer Chromatography (TLC). This allows you to identify the optimal reaction time before product degradation or side reactions begin to dominate. If Hantzsch byproduct formation is observed, try lowering the reaction temperature.[3]
-
-
Causality & Solution - Solvent Effects: Solvent polarity plays a significant role in the reaction kinetics.[2]
Question: My Pinner synthesis of a 4-hydroxypyrimidine is failing, yielding a complex mixture. What are the critical parameters to control?
Answer: The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is highly sensitive to reaction conditions.[5] Failure often points to issues with intermediates or starting materials.
-
Causality & Solution - Hydrolysis of Intermediates: The key imidate salt intermediate (the "Pinner salt") is highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of esters as the major byproduct instead of the pyrimidine.[6]
-
Actionable Advice: Ensure strictly anhydrous conditions. Use freshly distilled solvents, flame-dried glassware, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Causality & Solution - Reagent Purity: The purity of the amidine salt is critical. Amidines can be hygroscopic and may hydrolyze over time, leading to failed reactions.[3]
-
Actionable Advice: Use freshly prepared or recently purified amidine hydrochloride. If using a commercial source, ensure it has been stored properly in a desiccator.
-
-
Causality & Solution - Base Selection: The choice and stoichiometry of the base are crucial. The base promotes the desired cyclization, but an inappropriate choice can favor side reactions like the self-condensation of the 1,3-dicarbonyl starting material.[3]
-
Actionable Advice: Sodium ethoxide is a common choice, but if side reactions persist, consider a weaker base like potassium carbonate and carefully optimize the stoichiometry.
-
Issue 2: Side Product Formation and Regioselectivity
Question: I'm attempting to synthesize a polysubstituted pyrimidine, but I'm struggling with poor regioselectivity. How can I control which isomer is formed?
Answer: Achieving high regioselectivity in pyrimidine synthesis, especially with unsymmetrical starting materials, is a significant challenge. The outcome is determined by the relative reactivity of the electrophilic and nucleophilic centers in your precursors.
-
Causality & Solution - Ambiguous Nucleophiles/Electrophiles: When using an unsymmetrical 1,3-dicarbonyl compound, condensation with the amidine can occur at two different sites, leading to a mixture of regioisomers.
-
Actionable Advice: Employ modern synthetic strategies that offer greater control. For instance, iridium-catalyzed multicomponent synthesis from amidines and multiple different alcohols allows for highly regioselective C-C and C-N bond formations through a sequence of condensation and dehydrogenation steps.[5][7]
-
-
Causality & Solution - Post-synthesis Functionalization: An alternative to controlling regioselectivity during ring formation is the functionalization of a pre-formed pyrimidine ring.
-
Actionable Advice: Explore transition-metal-catalyzed C-H functionalization. This powerful technique allows for the direct introduction of substituents at specific positions on the pyrimidine core, bypassing the need to control regioselectivity during the initial cyclization.[8]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using multicomponent reactions (MCRs) for pyrimidine synthesis?
MCRs, such as the Biginelli reaction, are highly valued for their efficiency and atom economy.[5][9] They allow for the construction of complex pyrimidine derivatives in a single step from simple starting materials, reducing the need for multiple purification stages and streamlining the overall synthesis process.[9] This makes them particularly attractive for creating diverse libraries of compounds for drug discovery.
Q2: I'm struggling with the final aromatization step. My dihydropyrimidine intermediate is surprisingly stable. What methods can I use?
The oxidative dehydrogenation of dihydropyrimidines to their aromatic pyrimidine counterparts can be challenging, as these intermediates can be quite stable.[10] A range of oxidizing agents can be employed, and the best choice is substrate-dependent.
| Oxidizing Agent | Typical Conditions | Notes |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Reflux in Dioxane or Toluene | Effective for a wide range of substrates. |
| MnO₂ (Manganese Dioxide) | Reflux in Benzene or CH₂Cl₂ | A mild and selective oxidant. |
| CAN (Ceric Ammonium Nitrate) | Acetonitrile, Room Temp | Can be effective but failed in some reported cases.[10] |
| NaNO₂ / AcOH | Acetic Acid, Heat | A classical method; success is variable.[10] |
| Pyritic Ash | Solvent-free, Microwave | An eco-sustainable and efficient modern alternative.[11] |
Q3: My Suzuki cross-coupling reaction to functionalize a C5-halopyrimidine is not working. What are the most critical parameters?
Suzuki-Miyaura coupling on electron-deficient heterocyclic rings like pyrimidine can be difficult. The electron-withdrawing nature of the ring's nitrogen atoms can impede the oxidative addition step of the catalytic cycle.
-
Ligand and Catalyst Choice: The selection of the palladium catalyst and its associated ligand is paramount. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required to facilitate the oxidative addition to the electron-poor pyrimidine ring.
-
Base and Solvent: The choice of base is critical. Potassium phosphate (K₃PO₄) is often effective, but it's important to note that anhydrous couplings with this base may require a small amount of water to function properly.[12]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly improve reaction rates and yields for challenging Suzuki couplings on pyrimidine cores, often allowing the reaction to proceed under milder conditions and with shorter reaction times.[4][13]
Part 3: Key Experimental Protocols & Workflows
Protocol: Microwave-Assisted Biginelli Synthesis
This protocol provides a general method for improving yields and reducing reaction times for the Biginelli condensation.
-
Reagent Preparation: In a 10 mL microwave reaction vial, combine the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), urea or thiourea (1.2 mmol), and a catalytic amount of a chosen Lewis acid (e.g., Yb(OTf)₃, 5 mol%).
-
Solvent Addition: Add 2 mL of a suitable solvent (e.g., acetonitrile or ethanol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100 °C) for 10-30 minutes. Note: Optimal time and temperature should be determined empirically.
-
Reaction Monitoring: After irradiation, cool the vial to room temperature. Check the reaction progress via TLC.
-
Work-up and Purification: If the reaction is complete, concentrate the mixture under reduced pressure. Purify the resulting residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure dihydropyrimidinone product.[3]
Workflow Diagram: Troubleshooting Low Yield in Pyrimidine Synthesis
This diagram outlines a logical decision-making process for addressing low product yields.
Caption: A decision tree for systematically troubleshooting low yields.
Mechanism Diagram: Competing Biginelli vs. Hantzsch Pathways
This diagram illustrates the critical branch point leading to either the desired product or a common byproduct.
Caption: Competing reaction pathways in the Biginelli synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Benchchem. (n.d.). Technical Support Center: Biginelli Reaction for Pyrimidine Thiones.
- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888.
-
Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319. Available at: [Link]
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). IntechOpen. Available at: [Link]
-
de la Torre, P., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available at: [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-144. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
- SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2025).
- Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis.
-
Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
- Atanassova, I., et al. (1997). SYNTHESIS AND AROMATIZATION OF DIHYDRO-PYRIMIDINES STRUCTURALLY RELATED TO CALCIUM CHANNEL MODULATORS OF THE NIFEDIPINE-TYPE. HETEROCYCLES, 45(10), 1967.
-
Lázaro, F., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Chemistry, 5(4), 2841-2853. Available at: [Link]
- Shang, M., & Shang, R. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines. Topics in Current Chemistry, 376(1), 5.
-
RSC Advances. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted derivatives. RSC Advances, 11(5), 2898-2905. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jchemrev.com [jchemrev.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with Pyrimidine Derivatives
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine scaffolds. As a core heterocyclic motif in numerous pharmaceuticals and functional materials, the successful C-C bond formation on the pyrimidine ring is critical. However, the unique electronic properties of pyrimidines present distinct challenges compared to standard aryl halides. This guide is structured to address the most common issues encountered in the lab, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a chloropyrimidine isn't working or gives very low yield. I thought chloroarenes were challenging, but I've heard pyrimidines are different. What's going on?
A: You are correct. While aryl chlorides are typically the least reactive of the aryl halides (I > Br > OTf >> Cl), the pyrimidine ring's electron-deficient nature changes the game.[1] The two nitrogen atoms withdraw electron density from the ring, making the carbon-chlorine bond more susceptible to oxidative addition by the Pd(0) catalyst. This increased reactivity means that even chloropyrimidines can be effective coupling partners, often without the need for the highly specialized, expensive ligands required for other chloroarenes.[2]
If your reaction is failing, the issue may not be the inherent reactivity of the C-Cl bond but other factors specific to pyrimidines:
-
Catalyst Inhibition: The lone pair of electrons on the pyrimidine's nitrogen atoms can coordinate to the palladium center. This coordination can act as a "poison," deactivating the catalyst and preventing it from participating in the catalytic cycle.[3]
-
Inadequate Ligand Choice: Even though specialized ligands aren't always necessary, the right ligand is crucial. A good ligand must facilitate oxidative addition and subsequent steps while minimizing catalyst inhibition. Bulky, electron-rich phosphine ligands are often employed to promote the key steps of the catalytic cycle.[1][4]
-
Sub-optimal Base/Solvent System: The base is not just a spectator; it's essential for activating the boronic acid for transmetalation.[5] The choice of base and solvent is interdependent and crucial for success.
Q2: I'm using a dihalopyrimidine (e.g., 2,4-dichloropyrimidine) and getting a mixture of mono- and di-substituted products. How can I control the selectivity?
A: This is a common and powerful feature of polyhalogenated pyrimidines. The different positions on the pyrimidine ring have distinct reactivities, which you can exploit to achieve regioselectivity. For 2,4-dichloropyrimidines, the C4 position is significantly more reactive than the C2 position.[2][6]
-
Causality: The higher reactivity at C4 is due to the greater electron deficiency at this position, which facilitates the rate-determining oxidative addition step.[6]
-
Achieving Mono-substitution: To favor mono-arylation at the C4 position, you should use approximately one equivalent of the boronic acid. Running the reaction at a moderate temperature and for a shorter duration can also prevent over-reaction.
-
Achieving Di-substitution: To obtain the 2,4-disubstituted product, you will need to use at least two equivalents of the boronic acid and typically employ more forcing conditions, such as higher temperatures or longer reaction times, to drive the reaction at the less reactive C2 position.
The established order of reactivity for halogens on the pyrimidine ring is generally: Position 4 > Position 6 > Position 2 .[2]
Q3: My main impurity is the deborylated arene from my boronic acid (protodeboronation). How can I prevent this?
A: Protodeboronation is a major side reaction in Suzuki couplings, where the boronic acid reacts with a proton source to form an Ar-H bond instead of the desired Ar-Ar' bond.[3] This is particularly problematic with electron-deficient boronic acids and can be exacerbated by high temperatures and certain bases.[3][7]
Strategies to Minimize Protodeboronation:
-
Use Fresh Reagents: Boronic acids can degrade over time. Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).
-
Choice of Base: Strong, aqueous bases can promote this side reaction. Consider using a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃. In some cases, anhydrous conditions with a base like KF can be effective.[5][8]
-
Control Temperature: Avoid excessively high temperatures, which can accelerate the rate of protodeboronation.[7] If thermal conditions are failing, microwave irradiation can often provide the necessary energy over a much shorter timeframe, minimizing the opportunity for this side reaction.[6]
-
Reaction Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help compensate for some loss to protodeboronation without leading to excessive homo-coupling.
Systematic Troubleshooting Guide
When a reaction fails, a systematic approach is more effective than random changes. Use the following workflow to diagnose the problem.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
Deep Dive: Parameter Optimization
Problem: My reaction is sluggish or fails to proceed to completion.
Q: I see little to no product formation. How can I determine if my catalyst, ligand, solvent, or base is the issue?
A: A systematic screening of reaction parameters is the most effective approach. The choice of catalyst, ligand, solvent, and base are all critical for success, especially with less reactive coupling partners like chlorides.[7]
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of dichloropyrimidines. This data provides a validated starting point for your own optimizations.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine (Data synthesized from literature reports for illustrative purposes)
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (µW) | 71 | Effective and commonly used for this substrate. | [6][7] |
| Pd₂(dba)₃ (1.5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (µW) | <5 | Inefficient without a suitable ligand. | [7] |
| Pd(OAc)₂ (2) | PPh₃ | K₃PO₄ | Toluene | 80 | 12 h | 65 | Standard conditions, requires longer times. | [3] |
| Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 4 h | 92 | Bulky, electron-rich ligand accelerates reaction. | |
| PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 90 | 8 h | 85 | Good for a range of functional groups. |
Table 2: Base and Solvent System Optimization (Data synthesized from literature reports for illustrative purposes)
| Catalyst System | Base (2 eq.) | Solvent (v/v) | Temp (°C) | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O (2:1) | 100 (µW) | 81 | Optimal for microwave-assisted reactions. | [6] |
| Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O (4:1) | 85 | 75 | Common solvent system for conventional heating. | [2] |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene | 80 | 60 | Anhydrous conditions, may reduce protodeboronation. | [3] |
| Pd(OAc)₂/SPhos | K₃PO₄ | DMF | 90 | 55 | DMF can be difficult to remove but is a good solvent. | [3][8] |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 100 | 90 | Stronger base can be effective but is more expensive. |
Causality and Recommendations:
-
Catalyst/Ligand: The data shows that a palladium(0) source like Pd(PPh₃)₄ is often sufficient for activated pyrimidines.[6][7] However, for more challenging substrates or to improve reaction rates, a combination of a Pd(II) precatalyst (like Pd(OAc)₂) with a bulky, electron-donating phosphine ligand (like SPhos or XPhos) is superior. These ligands stabilize the Pd(0) species and accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][4]
-
Base/Solvent: Aqueous inorganic bases like K₂CO₃ or K₃PO₄ in a dioxane/water mixture are a robust starting point.[3][6] The water is crucial for dissolving the base and facilitating the formation of the reactive boronate species.[5] If your substrate has base-sensitive functional groups (e.g., esters), a milder base like KF may prevent hydrolysis, though it can lead to slower reaction rates.[5][8]
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is optimized for speed and efficiency, leveraging microwave irradiation to achieve high yields in a short time with low catalyst loading.[6]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.5 - 1 mol%)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane and Degassed H₂O (2:1 v/v)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine, the arylboronic acid (1.1 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.5 mol%).
-
Add the 1,4-dioxane/H₂O (2:1) solvent mixture.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate at 100 °C for 15 minutes with stirring.
-
After the reaction, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure 2-chloro-4-arylpyrimidine.
Mechanistic Insights
Understanding the catalytic cycle is key to rational troubleshooting. Most issues can be traced back to a slow or inhibited step in this process.
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting within the Cycle:
-
Failed Oxidative Addition: If this step fails, the reaction won't start. For pyrimidines, this is less common due to the ring's electron-deficient nature. However, a deactivated (e.g., oxidized) catalyst will stall here.
-
Slow Transmetalation: This is a frequent bottleneck. It requires the base to activate the boronic acid. If the base is too weak, insoluble, or the wrong pKa for the solvent, this step will be slow, leading to low yields and potential protodeboronation.[1][3]
-
Failed Reductive Elimination: Bulky ligands are known to accelerate this final, product-releasing step.[4] If this step is slow, the catalyst remains tied up in the R¹-Pd(II)L₂-R² state, leading to low turnover.
By methodically addressing each potential point of failure, from reagent quality to the intricacies of the catalytic cycle, you can effectively troubleshoot and optimize your Suzuki coupling reactions with pyrimidine derivatives.
References
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Asif, M. A Mini Review on Anti-inflammatory Activity of Pyrimidine and its Derivatives. Annals of Chemical and Medical Sciences. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(23), 7676-7680. [Link]
-
Hussain, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(10), 1342. [Link]
-
Kratochvíl, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(1), 439. [Link]
-
Wikipedia. Suzuki reaction. [Link]
Sources
Navigating Solvent Effects on the Reactivity of 5-(Benzyloxy)pyrimidin-4-amine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5-(Benzyloxy)pyrimidin-4-amine. This guide is designed to provide you with in-depth, field-proven insights into the critical role of solvents in modulating the reactivity of this versatile compound. As Senior Application Scientists, we understand that mastering solvent effects is paramount to achieving desired reaction outcomes, optimizing yields, and minimizing impurities. This resource, structured in a user-friendly question-and-answer format, directly addresses common challenges and frequently asked questions encountered during experimentation.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section is dedicated to resolving specific issues you may encounter in the laboratory. We delve into the causality behind these problems and offer practical, step-by-step solutions.
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: We are performing an N-alkylation on 5-(benzyloxy)pyrimidin-4-amine with an alkyl halide and observing significantly lower than expected yields. Our current solvent is ethanol. What could be the cause, and how can we improve the yield?
Answer: The choice of a polar protic solvent like ethanol can be suboptimal for certain nucleophilic aromatic substitution (SNAr) reactions, particularly those following an SN2-like mechanism. Protic solvents, which possess acidic hydrogens (e.g., on hydroxyl or amine groups), can form strong hydrogen bonds with the amine nucleophile.[1] This solvation shell around the nucleophile deactivates it, hindering its ability to attack the electrophilic carbon on a reaction partner.
Root Cause Analysis & Solution Workflow:
Caption: Workflow for addressing low N-alkylation yields.
Recommended Protocol Modification:
-
Solvent Selection: Switch from ethanol to a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile. These solvents lack acidic protons and will not form strong hydrogen bonds with the amine, leaving it more "naked" and nucleophilic.
-
Reaction Setup:
-
To a stirred suspension of a suitable base (e.g., sodium hydride, 1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 5-(benzyloxy)pyrimidin-4-amine (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).[2]
-
-
Workup:
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Extract the product with a suitable organic solvent like ethyl acetate.[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product via silica gel column chromatography.
-
Data Comparison: Expected Impact of Solvent Change on Yield
| Solvent Type | Example Solvent(s) | Interaction with Nucleophile | Expected Impact on SNAr Yield |
| Polar Protic | Ethanol, Methanol, Water | Strong hydrogen bonding, deactivation | Lower |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Weaker dipole-dipole interactions | Higher |
| Nonpolar | Toluene, Hexane | Minimal interaction, potential solubility issues | Variable, often lower due to poor solubility of reactants |
Issue 2: Formation of an Unexpected Side-Product in Protic Solvents
Question: We are attempting a reaction in methanol and, alongside our desired product, we are isolating a significant amount of a methoxy-substituted pyrimidine. What is happening?
Answer: You are likely observing a competing solvolysis reaction. In protic solvents, especially alcohols, the solvent molecule itself can act as a nucleophile.[3] If the reaction conditions are harsh (e.g., high temperature, presence of acid or base), the solvent can displace a leaving group on the pyrimidine ring, leading to the formation of an undesired ether byproduct.
Mechanistic Insight:
The pyrimidine ring, particularly when activated by electron-withdrawing groups or protonated, becomes susceptible to nucleophilic attack.[4][5] In the presence of an alcohol like methanol, a nucleophilic aromatic substitution can occur where methanol attacks the ring, leading to the formation of a methoxy-substituted pyrimidine.
Troubleshooting Steps:
-
Solvent Choice: The most effective solution is to switch to an aprotic solvent that cannot participate in the reaction as a nucleophile. Refer to the solvent selection guide in the previous section.
-
Temperature Control: If a protic solvent is unavoidable for solubility reasons, lowering the reaction temperature can significantly reduce the rate of the competing solvolysis reaction.
-
pH Control: In some cases, acidic conditions can promote solvolysis.[3] If your reaction does not require acid catalysis, running it under neutral or basic conditions may suppress this side reaction.
Issue 3: Poor Solubility of 5-(Benzyloxy)pyrimidin-4-amine
Question: We are having difficulty dissolving 5-(benzyloxy)pyrimidin-4-amine in our chosen nonpolar solvent, leading to a heterogeneous reaction mixture and poor reproducibility. What do you recommend?
Answer: The solubility of 5-(benzyloxy)pyrimidin-4-amine is dictated by its molecular structure, which contains both polar (aminopyrimidine) and nonpolar (benzyloxy) moieties. While it has some solubility in organic solvents, it can be challenging to dissolve in purely nonpolar solvents like hexane.
Solubility Enhancement Strategy:
Caption: Decision-making flowchart for addressing solubility issues.
Experimental Protocol for Solubility Testing:
A simple qualitative test can help you select an appropriate solvent.
-
Materials: 5-(benzyloxy)pyrimidin-4-amine, various test solvents (e.g., ethanol, DMSO, chloroform), test tubes.
-
Procedure:
-
Add approximately 25 mg of the compound to a test tube.
-
Add 0.75 mL of the test solvent in small portions, vortexing after each addition.
-
Observe for dissolution. A compound is generally considered "soluble" if it completely dissolves.[6]
-
-
Interpretation: Based on the results, select a solvent or co-solvent system that provides complete dissolution at the desired reaction temperature. For this compound, polar aprotic solvents like DMSO or halogenated solvents like chloroform are often good starting points.[6]
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity, in general, affect the reactivity of pyrimidine derivatives?
A1: Solvent polarity can significantly influence the electronic spectra and reactivity of pyrimidines.[7] Polar solvents can stabilize polar excited states, leading to shifts in absorption and fluorescence spectra (solvatochromism).[7] In terms of reactivity, polar solvents tend to enhance the rates of polar reactions by stabilizing charged intermediates and transition states.[8] For nucleophilic aromatic substitution on the pyrimidine ring, the effect of polarity is often coupled with the solvent's protic or aprotic nature, as discussed in the troubleshooting section.
Q2: Are there any "green" or environmentally friendly solvents that are effective for reactions with 5-(benzyloxy)pyrimidin-4-amine?
A2: Yes, the field of green chemistry offers several alternatives to traditional volatile organic solvents. For nucleophilic substitution reactions, polyethylene glycol (PEG) has been shown to be an effective solvent, sometimes leading to excellent yields in short reaction times.[9] Water can also be an excellent solvent for certain amination reactions, particularly under acidic conditions, though care must be taken to avoid solvolysis side reactions.[3][10]
Q3: How can I monitor the progress of my reaction involving 5-(benzyloxy)pyrimidin-4-amine?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[11][12] In-line ¹H NMR spectroscopy is an advanced technique that allows for real-time kinetic analysis of reactions.[13]
Q4: What is the difference between a polar protic and a polar aprotic solvent, and why is it important for my reaction?
A4: The key difference lies in the presence of an acidic proton.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have a hydrogen atom bound to an electronegative atom like oxygen or nitrogen.[1] They can donate protons and are excellent at solvating both cations and anions through hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack an acidic proton.[1] They have large dipole moments and can solvate cations well, but they are less effective at solvating anions, which can be advantageous in reactions where a "free" nucleophile is desired.
This distinction is critical for reactions involving nucleophiles. As explained earlier, protic solvents can deactivate nucleophiles through hydrogen bonding, slowing down SN2-type reactions, while polar aprotic solvents can accelerate them.[14][15]
References
-
Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
-
Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols... (2023). MDPI. [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). Molecules. [Link]
-
The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. (2012). PubMed. [Link]
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). Molecules. [Link]
-
Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines. (2024). IJCRT.org. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2021). ACS Omega. [Link]
-
Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024). ResearchGate. [Link]
-
Aqueous-Mediated N-Alkylation of Amines. (2007). ResearchGate. [Link]
-
Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy. (2021). Magritek. [Link]
-
Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (2022). MDPI. [Link]
-
Prioritised substance group: Aprotic solvents. (2020). HBM4EU. [Link]
-
Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. (2024). ResearchGate. [Link]
-
Solvent effects in organic chemistry: Polarity, proticity, and reaction rates. (2024). ResearchGate. [Link]
-
Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. (2016). ResearchGate. [Link]
Sources
- 1. hbm4eu.eu [hbm4eu.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek [magritek.com]
- 14. researchgate.net [researchgate.net]
- 15. allresearchjournal.com [allresearchjournal.com]
Technical Support Center: Purification of Polar Pyrimidine Derivatives
Welcome to the Technical Support Center dedicated to the purification of polar pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these often-intractable compounds. Pyrimidine derivatives are a cornerstone of many pharmaceutical and biological studies, but their inherent polarity can present significant hurdles during purification.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, grounded in established scientific principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar pyrimidine derivatives?
The purification of polar pyrimidine derivatives is often complicated by several factors stemming from their molecular structure. The presence of multiple nitrogen atoms and other heteroatoms like oxygen, capable of hydrogen bonding, imparts high polarity and aqueous solubility. Key challenges include:
-
Poor Retention in Reversed-Phase Chromatography (RPC) : These hydrophilic compounds have minimal interaction with non-polar stationary phases (like C18) and tend to elute in the solvent front, resulting in poor separation.[2][3]
-
Strong Interaction in Normal-Phase Chromatography (NPC) : On polar stationary phases like silica gel, the basic nitrogen atoms in the pyrimidine ring can interact strongly with acidic silanol groups.[4][5] This often leads to issues like peak tailing, streaking, or even irreversible adsorption of the compound onto the column.[4][5]
-
Limited Solubility in Non-Polar Solvents : Their polar nature makes them insoluble in many common non-polar or moderately polar organic solvents used for normal-phase chromatography.[2]
-
Difficulty in Recrystallization : High polarity often means high solubility in polar solvents like water, methanol, or ethanol, making it difficult to achieve the supersaturation needed for crystallization. Conversely, they may only be soluble in high-boiling point aprotic solvents like DMSO or DMF, which are challenging to remove and can complicate crystal growth.[6]
Q2: Which purification technique should I choose for my polar pyrimidine derivative?
Selecting the right purification strategy is critical for success. The choice depends on the specific properties of your derivative (e.g., polarity, ionizability, stability) and the nature of the impurities. The following decision tree provides a general guideline for method selection.
Caption: Decision tree for selecting a purification method.
Q3: My compound streaks badly on a silica TLC plate. What does this mean for column chromatography?
Streaking or tailing on a silica TLC plate is a strong indicator that you will face similar, if not more severe, problems during column chromatography.[4] This phenomenon is often due to strong, non-ideal interactions between basic analytes, like many pyrimidine derivatives, and the acidic silanol groups on the silica surface.[5] To address this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase to saturate the acidic sites on the silica and achieve more symmetrical peaks.[4]
Section 2: Troubleshooting Guide: Chromatographic Methods
Chromatography is a cornerstone of purification, but polar compounds pose unique challenges.[7] This section addresses common problems and provides actionable solutions.
Problem 1: My polar pyrimidine derivative shows poor or no retention in Reversed-Phase Chromatography (RPC).
Causality : This is a classic problem for highly polar molecules. In RPC, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[8][9] Highly polar pyrimidines are more stable in the polar mobile phase and have very weak interactions with the stationary phase, causing them to elute at or near the void volume.[2]
Solutions:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is often the most effective solution for this issue. It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a smaller amount of water.[10][11] In HILIC, a water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[2][11] As the water content in the mobile phase increases, the analytes are eluted. This technique is essentially a form of aqueous normal-phase chromatography.[10][12]
-
Use Specialized RPC Columns :
-
Polar-Endcapped Columns : These columns have the residual silanol groups on the silica surface capped with a polar group, which can help retain polar compounds through secondary interactions.
-
Polar-Embedded Columns : These columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain. This allows the stationary phase to be more wettable in highly aqueous mobile phases and provides an alternative mechanism for retaining polar analytes.
-
-
Ion-Pair Chromatography : If your pyrimidine derivative is ionizable, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases) to the mobile phase can form a neutral ion pair with your compound. This complex is more hydrophobic and will be better retained on a standard RPC column.
Problem 2: My pyrimidine derivative streaks or shows severe tailing on a silica gel column (Normal-Phase Chromatography).
Causality : The nitrogen atoms in the pyrimidine ring are basic and can form strong ionic interactions with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to non-linear adsorption isotherms and results in broad, tailing peaks, which severely compromises resolution.[4][5]
Solutions:
-
Mobile Phase Modification : The most common and effective solution is to add a small amount of a basic modifier to the eluent. This base will compete with your compound for the active acidic sites on the silica.
-
Triethylamine (TEA) : Add 0.1% to 1% (v/v) to your mobile phase.
-
Ammonia : Use a pre-mixed solution of methanol containing ammonia (e.g., 7N NH3 in MeOH) as your polar co-solvent. A final concentration of 0.5-2% ammonia in the mobile phase is often effective.[5]
-
-
Alternative Stationary Phases :
-
Deactivated Silica : Use silica gel that has been end-capped to reduce the number of free silanol groups.
-
Alumina : Alumina is available in neutral, acidic, or basic forms. Basic alumina can be an excellent choice for purifying basic compounds, as it minimizes the strong acidic interactions.
-
Amine-Functionalized Silica : These columns have propyl-amine groups bonded to the silica surface, which shields the basic analytes from the underlying silica and can provide excellent peak shape.[13]
-
Comparison of Chromatographic Techniques
| Parameter | Normal-Phase (NPC) | Reversed-Phase (RPC) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Polar (e.g., Silica, Alumina) | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Diol) |
| Mobile Phase | Non-polar (e.g., Hexane/EtOAc) | Polar (e.g., Water/ACN) | High Organic + Water (e.g., ACN/Water) |
| Elution Order | Least polar elutes first | Most polar elutes first | Least polar elutes first |
| Best for Pyrimidines | Moderately polar, soluble in organic solvents. Often requires basic modifiers.[14] | Less polar derivatives or with ion-pairing.[8][15] | Highly polar and water-soluble derivatives.[2][10] |
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but it relies on specific solubility properties that can be challenging to find for polar pyrimidines.[16]
Problem: My polar pyrimidine derivative is only soluble in high-boiling point solvents like DMSO or DMF, making crystallization difficult.
Causality : The high polarity of the compound means it requires a highly polar solvent to dissolve. Solvents like DMSO and DMF are excellent at dissolving these compounds but are difficult to remove and their high viscosity can hinder crystal lattice formation.
Solutions:
-
Anti-Solvent or Vapor Diffusion Crystallization : This is often the most successful technique in this scenario.[6]
-
Dissolve your compound in a minimum amount of the "good" solvent (e.g., DMF or DMSO).
-
Slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble, e.g., water, diethyl ether, or dichloromethane) until the solution becomes slightly turbid.
-
Alternatively, place the vial containing your dissolved compound inside a larger sealed chamber containing the anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, gradually decreasing the solubility and promoting slow crystal growth. One successful example involved dissolving a pyrimidinone in DMF and allowing DCM to diffuse into it overnight to yield crystals.[6]
-
-
Solvent System Screening : Systematically screen a wide range of solvent mixtures. Sometimes a mixture of a moderately polar solvent (e.g., ethanol, isopropanol) with a small amount of a highly polar one can provide the ideal solubility profile—soluble when hot but insoluble when cold.
Section 4: Advanced Purification Techniques
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[17][18] It combines some of the best features of gas and liquid chromatography.[19] For polar compounds, co-solvents like methanol are added to the CO2 to increase the mobile phase polarity and elute the analytes.[19]
Advantages for Polar Pyrimidines :
-
High Speed and Efficiency : The low viscosity of supercritical fluids allows for very fast separations.[20]
-
Orthogonal Selectivity : SFC can often separate compounds that are difficult to resolve by HPLC.
-
"Greener" Technique : It significantly reduces the consumption of organic solvents.[20]
-
Easy Sample Recovery : The CO2 evaporates upon depressurization, leaving the analyte in the co-solvent, which simplifies sample workup.
SFC is particularly well-suited for the preparative purification of complex mixtures and chiral separations.[19][20]
Section 5: Experimental Protocols
Protocol 1: Step-by-Step HILIC Method Development
This protocol outlines a systematic approach to developing a HILIC purification method for a polar pyrimidine derivative.
-
Stationary Phase Selection :
-
Initial Mobile Phase Screening (Analytical Scale) :
-
Mobile Phase A : Acetonitrile (ACN)
-
Mobile Phase B : Water
-
Additive : To improve peak shape and ensure consistent ionization, add a modifier to the aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium formate).
-
Run a broad gradient, for example, from 95% A to 50% A over 10-15 minutes. This will determine if the compound is retained and where it elutes.
-
-
Sample Preparation :
-
Crucial Step : Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. Ideally, dissolve the crude mixture in the starting mobile phase (e.g., 95:5 ACN:Water). Injecting the sample in a strong solvent like pure water or DMSO can cause severe peak distortion.[21]
-
If solubility is an issue, dissolve in a minimal amount of a stronger solvent and then dilute with ACN.
-
-
Optimization :
-
Based on the initial gradient run, develop a focused gradient around the elution point of your target compound.
-
If separation from impurities is insufficient, try altering the organic solvent (e.g., switching from ACN to another polar, aprotic solvent) or the additive in the aqueous phase.
-
-
Scale-Up to Preparative Chromatography :
-
Once the analytical method is optimized, scale it up to a preparative column with the same stationary phase, adjusting the flow rate and injection volume according to the column dimensions.
-
Workflow for HILIC Method Development
Caption: HILIC method development workflow.
Protocol 2: Anti-Solvent Crystallization
-
Solvent Selection :
-
Identify a "good" solvent in which your compound is highly soluble (e.g., DMSO, DMF, NMP).
-
Identify a miscible "anti-solvent" in which your compound is poorly soluble (e.g., water, diethyl ether, DCM, ethyl acetate).
-
-
Dissolution :
-
In a clean vial, dissolve the crude solid in the minimum required volume of the heated "good" solvent to create a saturated or near-saturated solution.
-
-
Induce Crystallization :
-
Method A (Direct Addition) : While stirring the solution (at room temperature or slightly warmed), slowly add the anti-solvent dropwise until persistent cloudiness (nucleation) is observed.
-
Method B (Vapor Diffusion) : Place the open vial from step 2 inside a larger, sealed jar containing a reservoir of the anti-solvent.
-
-
Crystal Growth :
-
Seal the vial or jar and leave it undisturbed in a location free from vibrations. Allow the crystals to grow slowly over several hours to days. Slow cooling can also aid the process.
-
-
Isolation :
-
Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold anti-solvent to remove any residual mother liquor.
-
Dry the purified crystals under vacuum.
-
References
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]
-
Open Access Pub. Purification Techniques. Journal of New Developments in Chemistry. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]
-
Simmonds, H. A., et al. (1981). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. PubMed. [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]
-
Teledyne LABS. HILIC Purification Strategies for Flash Chromatography. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. [Link]
-
YouTube. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions?[Link]
-
Wikipedia. Aqueous normal-phase chromatography. [Link]
-
Teledyne LABS. What is Supercritical Fluid Chromatography (SFC) Chromatography?[Link]
-
Chromatography Today. How Good is SFC for Polar Analytes? [https://www.chromatographytoday.com/news/sfc-mdsfc/3 SFC/how-good-is-sfc-for-polar-analytes/31338]([Link] SFC/how-good-is-sfc-for-polar-analytes/31338)
-
JoVE. (2024, December 5). Video: Supercritical Fluid Chromatography. [Link]
-
Shimadzu. Advanced Analysis with Supercritical Fluids Chromatography. [Link]
-
Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Di Franco, C., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. openaccesspub.org [openaccesspub.org]
- 8. chromtech.com [chromtech.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. biotage.com [biotage.com]
- 11. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 12. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. biotage.com [biotage.com]
- 14. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 15. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mt.com [mt.com]
- 17. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 18. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
- 19. Video: Supercritical Fluid Chromatography [jove.com]
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- 21. teledynelabs.com [teledynelabs.com]
Technical Support Center: Preventing Dimer Formation in 5-(Benzyloxy)pyrimidin-4-amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Benzyloxy)pyrimidin-4-amine. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common challenge in the utilization of this versatile building block: the formation of undesired dimers during coupling and substitution reactions. As a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors, maintaining the integrity of 5-(Benzyloxy)pyrimidin-4-amine is crucial for successful and efficient drug development pipelines.[1][2][3][4][5] This guide provides actionable insights and scientifically-grounded protocols to help you minimize or eliminate dimer formation, thereby improving your reaction yields and simplifying purification processes.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of 5-(Benzyloxy)pyrimidin-4-amine reactions?
A1: Dimer formation, in this context, refers to a self-coupling reaction where two molecules of 5-(Benzyloxy)pyrimidin-4-amine react with each other to form a larger, symmetrical molecule, often referred to as a homodimer. This side reaction is undesirable as it consumes the starting material, reduces the yield of the intended product, and complicates the purification process.
Q2: What are the most common types of reactions where dimerization of 5-(Benzyloxy)pyrimidin-4-amine is observed?
A2: Dimerization is most frequently encountered in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where the amino group of 5-(Benzyloxy)pyrimidin-4-amine is intended to react with an aryl or heteroaryl halide.[6][7][8] It can also be a potential side reaction in other coupling chemistries where the pyrimidine ring itself might undergo undesired activation.
Q3: What is the likely structure of the dimer formed from 5-(Benzyloxy)pyrimidin-4-amine?
A3: The most probable dimer structure involves the formation of a new C-N bond between the amino group of one molecule and an activated position on the pyrimidine ring of a second molecule. The specific linkage can vary depending on the reaction conditions and the catalyst used.
Q4: How can I quickly check if my reaction is forming the dimer?
A4: The most effective initial check is Thin Layer Chromatography (TLC). The dimer will have a significantly different Rf value compared to your starting material and the desired product. For a more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. The dimer will exhibit a molecular weight corresponding to two units of 5-(Benzyloxy)pyrimidin-4-amine minus the elements of H2.[9][10][11][12]
Troubleshooting Guide: A Deeper Dive into Dimer Prevention
This section provides a more detailed, question-and-answer-based approach to troubleshoot and mitigate dimer formation in your experiments.
Issue 1: Significant Dimer Formation in a Buchwald-Hartwig Coupling Reaction
"I am attempting to couple 5-(Benzyloxy)pyrimidin-4-amine with an aryl bromide using a palladium catalyst, but I am observing a significant amount of a higher molecular weight byproduct that I suspect is the dimer. How can I prevent this?"
This is a classic challenge in C-N cross-coupling reactions. The dimerization likely occurs when the palladium catalyst activates a C-X bond on an unreacted starting material or when there is self-reaction between two amine molecules. Here’s a systematic approach to address this:
Underlying Cause and Mechanistic Insight:
In a Buchwald-Hartwig reaction, the catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond.[6][7][8] Dimer formation can arise from competing reaction pathways, such as the homocoupling of the amine. The choice of ligand on the palladium catalyst and the base used are critical in modulating the relative rates of these competing reactions.
Solutions:
-
Ligand Selection is Crucial: The ligand bound to the palladium center dictates the steric and electronic environment of the catalyst, which in turn influences its reactivity.
-
Rationale: Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination step and can disfavor pathways leading to homocoupling.[6]
-
Recommendation: Switch to a more sterically hindered and electron-rich ligand. Excellent choices for aminopyrimidine couplings include biarylphosphine ligands such as XPhos, SPhos, or BrettPhos.
-
-
Optimize the Base: The base plays a multifaceted role in the Buchwald-Hartwig reaction, including deprotonating the amine to form the active nucleophile. However, a very strong base can sometimes promote side reactions.
-
Rationale: The strength and nature of the base can influence the concentration of the active palladium species and the reactivity of the amine. In some cases, strong bases can lead to catalyst decomposition or promote undesired side reactions.[13][14]
-
Recommendation: If you are using a very strong base like sodium tert-butoxide, consider switching to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
-
Control Reaction Temperature: Higher temperatures can sometimes accelerate side reactions more than the desired reaction.
-
Rationale: The activation energy for dimer formation may be different from that of the desired cross-coupling. Lowering the temperature can selectively slow down the undesired pathway.
-
Recommendation: Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
-
-
Slow Addition of the Amine: Maintaining a low concentration of the aminopyrimidine can disfavor bimolecular side reactions like dimerization.
-
Rationale: By adding the 5-(Benzyloxy)pyrimidin-4-amine solution slowly to the reaction mixture containing the aryl halide and catalyst, you can minimize its concentration at any given time, thus reducing the probability of self-coupling.
-
Recommendation: Prepare a solution of 5-(Benzyloxy)pyrimidin-4-amine in your reaction solvent and add it dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump.
-
Issue 2: Dimer Formation in a Suzuki Coupling Reaction
"I am using a boronic acid derivative of 5-(Benzyloxy)pyrimidin-4-amine in a Suzuki coupling reaction and observing a significant amount of a symmetrical biaryl byproduct. What is causing this and how can I stop it?"
This is a common issue in Suzuki couplings known as homocoupling of the boronic acid. It is often promoted by the presence of oxygen.
Underlying Cause and Mechanistic Insight:
The mechanism of palladium-catalyzed homocoupling of arylboronic acids often involves the formation of a palladium peroxo complex in the presence of oxygen. This complex can then react with the boronic acid to generate the symmetrical biaryl.[15]
Solutions:
-
Rigorous Degassing: The most critical step to prevent homocoupling in Suzuki reactions is the thorough removal of oxygen from the reaction mixture.
-
Rationale: Oxygen can react with the Pd(0) catalyst to form a Pd(II) peroxo species that is a key intermediate in the homocoupling pathway.[15]
-
Recommendation: Degas your solvent by bubbling an inert gas (argon or nitrogen) through it for at least 30 minutes before use. Assemble your reaction under an inert atmosphere and ensure all reagents are added under a positive pressure of the inert gas.
-
-
Use of a Mild Reducing Agent: Adding a mild reducing agent can help to quench any Pd(II) species that may form and promote the desired catalytic cycle.
-
Rationale: A mild reducing agent can help maintain the palladium catalyst in its active Pd(0) oxidation state, thus disfavoring the Pd(II)-mediated homocoupling pathway.[16]
-
Recommendation: The addition of a small amount of a mild reducing agent like potassium formate can effectively suppress homocoupling.[16]
-
-
Optimize Catalyst and Ligand: The choice of palladium source and ligand can also influence the propensity for homocoupling.
-
Rationale: Certain palladium precatalysts and ligands are more resistant to oxidation or may favor the desired cross-coupling pathway more strongly.
-
Recommendation: Consider using a well-defined Pd(0) source or a precatalyst that is known to be efficient for Suzuki couplings of heteroarylboronic acids. Ligands like SPhos or XPhos can also be beneficial in these systems.[16]
-
Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination to Minimize Dimerization
This protocol provides a starting point for the coupling of 5-(Benzyloxy)pyrimidin-4-amine with an aryl bromide, incorporating strategies to minimize dimer formation.
Materials:
-
5-(Benzyloxy)pyrimidin-4-amine
-
Aryl bromide
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
XPhos ligand
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), cesium carbonate (1.5 equiv.), palladium precatalyst (0.02 equiv.), and XPhos ligand (0.04 equiv.).
-
Reagent Addition: Add 5-(Benzyloxy)pyrimidin-4-amine (1.2 equiv.) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation and Analysis
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Dimer in Buchwald-Hartwig | Inappropriate ligand | Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos). |
| Base is too strong | Switch to a weaker base like Cs₂CO₃ or K₃PO₄. | |
| High reaction temperature | Lower the reaction temperature and increase the reaction time. | |
| High amine concentration | Add the aminopyrimidine solution slowly over time. | |
| Dimer in Suzuki Coupling | Presence of oxygen | Thoroughly degas all solvents and run the reaction under an inert atmosphere. |
| Formation of Pd(II) species | Add a mild reducing agent like potassium formate. | |
| Suboptimal catalyst/ligand | Use a robust Pd(0) source or precatalyst with a suitable ligand (e.g., SPhos). |
Analytical Characterization
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the dimer, you would expect to see a more complex pattern of aromatic signals compared to the starting material. The signals corresponding to the pyrimidine protons will likely be shifted and may show different coupling patterns due to the new C-N bond. The benzylic protons and the phenyl protons of the benzyloxy group should also be present.[17][18][19]
-
LC-MS: As mentioned, LC-MS is a powerful tool for identifying the dimer. The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the dimer. This allows for unambiguous confirmation of its presence in the reaction mixture.[9][10][11][12]
Visualizing the Problem: Dimer Formation Pathway
The following diagram illustrates a plausible mechanism for dimer formation during a palladium-catalyzed C-N coupling reaction.
Caption: Plausible competing pathways in a Buchwald-Hartwig reaction.
Logical Workflow for Troubleshooting
This flowchart provides a step-by-step logical guide to troubleshooting dimer formation.
Caption: Logical workflow for troubleshooting dimer formation.
References
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubMed. (2024, February 29). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig reaction: An overview. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
Semantic Scholar. (2008, November 7). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Retrieved from [Link]
-
MDPI. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
ACS Publications. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]
-
MDPI. (n.d.). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectrum of 4b , which shows the long range W -coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]
-
sioc-journal.cn. (n.d.). Advances in the Synthesis Process of Antitumor Drugs CDK4/6 Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Atom-efficient arylation of N-tosylimines mediated by cooperative ZnAr2/Zn(C6F5)2 combinations. Retrieved from [Link]
-
ResearchGate. (2019, July 18). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Retrieved from [Link]
-
MDPI. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
PubMed. (2019, July 31). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved from [Link]
-
Beilstein Journals. (n.d.). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Retrieved from [Link]
-
PubMed. (2006, May 31). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of CDK5 Inhibitors through Structure-Guided Approach. Retrieved from [Link]
-
MDPI. (n.d.). Development of CDK4/6 Inhibitors: A Five Years Update. Retrieved from [Link]
-
MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
CSIRO Publishing. (2004, November 1). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
-
ScienceOpen. (2022, April 11). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling with 5-(Benzyloxy)pyrimidin-4-amine Derivatives
Welcome to the technical support center for cross-coupling reactions involving 5-(benzyloxy)pyrimidin-4-amine and its derivatives. As a key structural motif in medicinal chemistry and drug discovery, the effective functionalization of this pyrimidine scaffold is paramount.[1] This guide provides field-proven insights, troubleshooting protocols, and data-driven recommendations to navigate the complexities of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Frequently Asked Questions (FAQs): Core Principles of Cross-Coupling
Q1: What are the most critical parameters for a successful cross-coupling reaction with a substituted pyrimidine?
A1: Success hinges on the interplay of five key parameters:
-
Palladium Source & Ligand: This is the heart of the catalytic system. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For electron-deficient pyrimidines, the choice of ligand is especially critical to promote efficient catalysis and prevent side reactions.[2][3]
-
Base: The base activates the nucleophile (e.g., boronic acid in Suzuki coupling) and neutralizes the acid generated during the catalytic cycle. Its strength and nature must be compatible with the functional groups on your substrates.[3]
-
Solvent: The solvent must solubilize the reactants and catalyst system while being stable at the required reaction temperature. Degassing the solvent is crucial to remove oxygen, which can deactivate the catalyst.[3]
-
Temperature: Most cross-coupling reactions require heating to overcome activation barriers. Typical temperatures range from 80-120 °C.[4]
-
Inert Atmosphere: Palladium(0), the active catalytic species, is readily oxidized by atmospheric oxygen. Running reactions under an inert atmosphere (Nitrogen or Argon) is non-negotiable for reliable and reproducible results.[3]
Q2: Should I use a palladium precatalyst or generate the active catalyst in situ?
A2: While generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ is possible, it can be unreliable.[2] We strongly recommend using modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles). These complexes are air-stable, have a defined palladium-to-ligand ratio, and rapidly form the active Pd(0) species under the reaction conditions, leading to more consistent and reproducible outcomes.[3][4]
Q3: How does the electronic nature of the pyrimidine ring affect catalyst selection?
A3: The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This property makes halogenated pyrimidines more reactive towards oxidative addition by the palladium catalyst compared to analogous benzene halides.[5] This enhanced reactivity can be an advantage, even allowing for the coupling of less reactive aryl chlorides. However, it can also lead to increased side reactions if the catalyst system is not properly tuned. The amino and benzyloxy substituents on your core molecule further modulate this electronic character and introduce steric factors that must be considered.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone for creating biaryl structures, a common motif in kinase inhibitors and other pharmaceuticals.
Q4: What is the best starting catalyst system for a Suzuki-Miyaura coupling with a halogenated 5-(benzyloxy)pyrimidin-4-amine derivative?
A4: A robust starting point is a system utilizing a bulky, electron-rich biarylphosphine ligand. These ligands promote the challenging reductive elimination step and are effective for heteroaromatic substrates. A combination of a modern precatalyst with a suitable base in a polar aprotic solvent is recommended.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes & Reference |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 55-60 | A classic, but often less efficient system.[6] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >85 | SPhos is a bulky ligand excellent for heteroaryl couplings. |
| XPhos Pd G3 (1-2 mol%) | XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | >90 | Highly active precatalyst, often the best choice.[7] |
| PdCl₂(dtbpf) (1.5 mol%) | dtbpf | LiBr (additive) | Acetone/H₂O | ~60 | >90 | Effective system for reducing catalyst loading.[8] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add the halogenated 5-(benzyloxy)pyrimidin-4-amine (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL) via syringe.
-
Place the vial in a preheated oil bath or heating block and stir at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by TLC or LC-MS (typically 2-24 hours).[3]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Buchwald-Hartwig Amination: Crafting C-N Bonds
This reaction is indispensable for coupling primary or secondary amines to an aryl halide, a critical transformation in drug discovery to modulate physicochemical properties like solubility and lipophilicity.[1][9]
Q5: I need to couple a secondary amine to a 2- or 6-chloro-5-(benzyloxy)pyrimidin-4-amine. Which catalyst should I choose?
A5: Coupling with aryl chlorides, especially electron-deficient ones, requires highly active catalyst systems. Bulky biarylphosphine ligands from the Buchwald and Hartwig groups are the gold standard. The choice of base is also critical; strong, non-nucleophilic bases are preferred, but weaker bases may be necessary if your substrate has sensitive functional groups.[3][10]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Notes & Reference |
| RuPhos Pd G3 (1-3 mol%) | RuPhos | NaOt-Bu | Toluene | 100-110 | Excellent for a wide range of amines, including secondary amines. |
| XPhos Pd G2 (2-4 mol%) | XPhos | K₂CO₃ | t-BuOH | 80-100 | A milder base can be used with this highly active catalyst.[7] |
| BrettPhos Pd G3 (1-3 mol%) | BrettPhos | LHMDS | THF | 60-80 | Useful for base-sensitive substrates and lower temperatures.[10] |
| Pd₂(dba)₃ / DavePhos | DavePhos | Cs₂CO₃ | 1,4-Dioxane | 100 | A reliable system for aryl chlorides.[6][10] |
Troubleshooting Common Buchwald-Hartwig Issues
-
Problem: Low or no conversion.
-
Cause & Solution: Aryl chlorides are less reactive than bromides or iodides. Ensure your catalyst is highly active (e.g., RuPhos or BrettPhos based). Increase temperature or switch to a stronger base like NaOt-Bu if your substrate allows.
-
-
Problem: Significant dehalogenation of the starting material.
-
Cause & Solution: This side reaction is often promoted by the amine substrate itself or an inappropriate ligand.[11] Switching to a different ligand (e.g., from XPhos to RuPhos) can alter the electronics at the metal center and suppress this pathway. Using a weaker base like K₃PO₄ can also help.
-
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling provides a direct route to install alkyne functionalities, which are valuable as synthetic handles and for their unique electronic and structural properties.
Q6: What is the standard catalyst system for a Sonogashira reaction with a halogenated pyrimidine?
A6: The classic Sonogashira system uses a palladium catalyst in conjunction with a copper(I) co-catalyst.[12] The palladium complex facilitates the main cross-coupling cycle, while the copper salt activates the terminal alkyne. Copper-free conditions have also been developed to avoid issues with copper contamination in the final product.
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
| Catalyst System | Co-Catalyst | Base | Solvent | Temp (°C) | Notes & Reference |
| PdCl₂(PPh₃)₂ (2-5 mol%) | CuI (5-10 mol%) | Et₃N | THF or DMF | RT to 60 | The classic, widely used conditions.[6][13] |
| Pd(PPh₃)₄ (2-5 mol%) | CuI (5-10 mol%) | i-Pr₂NH | DMF | RT to 80 | An alternative palladium source. |
| Pd(OAc)₂ / XPhos (2 mol%) | None | Cs₂CO₃ | 1,4-Dioxane | 80-100 | Effective copper-free conditions, useful for sensitive substrates. |
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
-
In a Schlenk flask under an inert atmosphere, combine the halogenated 5-(benzyloxy)pyrimidin-4-amine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).[6]
-
Add degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction at the desired temperature (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture and filter it through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.[6]
Visual Workflow and Troubleshooting Guides
To further assist in your experimental design, the following diagrams illustrate the core catalytic cycle, a decision-making workflow for catalyst selection, and a troubleshooting flowchart for common issues.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A decision workflow for initial catalyst system selection.
Caption: A logical flowchart for troubleshooting low-conversion reactions.
References
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. Retrieved from [Link]
-
Flow Chemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
-
Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]
-
PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
Science. (2024). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NIH. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]
-
PubMed. (2024). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]
-
PMC. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Retrieved from [Link]
-
Semantic Scholar. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.... Retrieved from [Link]
-
PMC. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Phys.org. (2018). New method of molecular coupling to expedite drug discovery process. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
RSC Publishing. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. Retrieved from [Link]
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work-up procedures for reactions involving 5-(Benzyloxy)pyrimidin-4-amine
This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in synthetic protocols involving 5-(Benzyloxy)pyrimidin-4-amine. Our objective is to provide field-proven insights and robust troubleshooting strategies to navigate the common challenges encountered during the work-up and purification of reactions involving this versatile intermediate. The advice herein is grounded in fundamental principles of physical organic chemistry and extensive laboratory experience.
Section 1: Core Physicochemical & Reactivity Profile
Understanding the inherent properties of 5-(Benzyloxy)pyrimidin-4-amine is the cornerstone of designing effective work-up procedures. Its structure contains three key features that dictate its behavior: a basic pyrimidine core, a primary aromatic amine, and a benzyl ether protecting group.
-
Pyrimidine Core: The two nitrogen atoms within the pyrimidine ring are basic and can be protonated under acidic conditions. This significantly increases the molecule's polarity and water solubility.
-
4-Amine Group: The exocyclic amino group is also basic, contributing to the molecule's overall pKa profile. Its nucleophilicity is central to many of its intended reactions.
-
Benzyloxy Group: The benzyl ether is a robust protecting group, generally stable to a wide range of non-reductive and non-strongly acidic conditions. However, it is susceptible to cleavage via catalytic hydrogenation or treatment with strong Lewis or Brønsted acids.[1][2]
Key Physicochemical Data
| Property | Value | Source / Comment |
| Molecular Formula | C₁₁H₁₁N₃O | N/A |
| Molecular Weight | 201.22 g/mol | [3][4] |
| Appearance | Typically an off-white to pale yellow solid | General observation |
| pKa (Conjugate Acid) | Estimated ~3.5-4.5 | The pyrimidine nitrogens and the exocyclic amine are basic. The exact pKa is not readily published, but this is a reasonable estimate based on similar aminopyrimidine structures.[5][6] This basicity is critical for extraction strategies. |
| Solubility | Soluble in polar organic solvents (DCM, EtOAc, MeOH, THF). Sparingly soluble in non-polar solvents (hexanes). Solubility in aqueous solutions is highly pH-dependent. | General laboratory observation.[7] |
Section 2: General Work-up & Purification Workflow
A standardized approach to the work-up is crucial for reproducibility. The following flowchart outlines a typical procedure following a reaction, such as an N-alkylation or a coupling reaction.
Caption: Standard post-reaction work-up and purification workflow.
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the handling of 5-(Benzyloxy)pyrimidin-4-amine and its derivatives.
Q1: After an acidic quench, my product yield is extremely low. I suspect it's lost to the aqueous layer. Why is this happening and how can I recover it?
A: This is a classic problem stemming from the basic nature of the molecule. Both the pyrimidine ring nitrogens and the 4-amino group can be protonated in an acidic environment (pH < ~4), forming a water-soluble ammonium salt.
-
Causality: The protonated form is highly polar and will partition preferentially into the aqueous phase during an extraction with an organic solvent like ethyl acetate or dichloromethane. An acidic wash (e.g., with 1M HCl) is often used to remove basic impurities, but in this case, it will also remove your desired product.
-
Troubleshooting & Recovery Protocol:
-
Confirm: Retain the acidic aqueous layer from your initial extraction. Spot it on a TLC plate against a standard of your starting material or expected product to confirm its presence.
-
Basify: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as saturated aqueous sodium bicarbonate (NaHCO₃), 1M sodium hydroxide (NaOH), or concentrated ammonium hydroxide (NH₄OH), with stirring until the pH is > 8. Monitor the pH using test strips.
-
Back-Extract: The now-neutralized 5-(benzyloxy)pyrimidin-4-amine derivative will be significantly less water-soluble. Extract the basified aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine & Process: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to recover your product.
-
Caption: Logic of acid-base extraction for product recovery.
Q2: During my reaction or work-up, I'm observing a new, more polar spot on my TLC plate that I suspect is the debenzylated product (5-hydroxypyrimidin-4-amine). What conditions cause this?
A: Unintentional cleavage of the benzyl ether is a common side reaction. The C-O bond of the benzyl ether is susceptible to cleavage under specific conditions.
-
Causality & Prevention:
-
Catalytic Hydrogenation: This is the most common method for intentional debenzylation.[8] If your reaction involves a palladium, platinum, or nickel catalyst and a source of hydrogen (e.g., H₂ gas, ammonium formate, cyclohexadiene), you will cleave the benzyl group. Ensure no such reagents are present if you wish to retain the group.
-
Strong Acids: While generally stable to mild acids, prolonged exposure to strong Brønsted acids (e.g., HBr, TFA) or Lewis acids (e.g., BCl₃, BBr₃) can facilitate cleavage, especially at elevated temperatures.[1][2] When an acidic wash is necessary, use it quickly, at low temperatures, and use a milder acid if possible.
-
Oxidative Cleavage: Certain strong oxidizing agents can cleave benzyl ethers, though this is less common in typical synthetic procedures. Reagents like DDQ are used for cleaving electron-rich benzyl ethers (like p-methoxybenzyl), but can sometimes affect simple benzyl ethers.[1]
-
Q3: My product streaks badly during silica gel column chromatography, leading to poor separation and low recovery. How can I improve this?
A: Tailing or streaking on silica gel is characteristic of basic compounds like amines. The lone pairs on the nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing irreversible adsorption or slow elution.
-
Causality: The interaction is an acid-base interaction between your basic product and the acidic stationary phase.
-
Troubleshooting & Protocol:
-
Solvent System Modification: The most effective solution is to add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.5-1% TEA to your solvent system (e.g., 99:1 or 99.5:0.5 Hexane:EtOAc + 1% TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.
-
Ammonium Hydroxide: For more polar solvent systems (e.g., DCM:MeOH), you can pre-saturate the DCM phase with concentrated ammonium hydroxide or use a pre-mixed solution like 95:5:0.5 DCM:MeOH:NH₄OH.
-
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a C18-functionalized reverse-phase silica.
-
"Plugging" the Column: Before loading your product, you can flush the packed column with one column volume of your eluent containing the basic additive. This ensures the stationary phase is fully passivated before the product is introduced.
-
Q4: I need to intentionally remove the benzyl protecting group. What is the most reliable method?
A: Catalytic transfer hydrogenation is a highly reliable, safe, and efficient method for deprotecting benzyl ethers. It avoids the need for flammable H₂ gas and specialized high-pressure equipment.
-
Mechanism: A palladium catalyst (typically Pd/C) facilitates the transfer of hydrogen from a donor molecule (like ammonium formate) to the benzyl ether, cleaving the C-O bond and liberating the free hydroxyl group and toluene.[1][8]
-
Detailed Experimental Protocol: Debenzylation via Catalytic Transfer Hydrogenation
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add your 5-(benzyloxy)pyrimidin-4-amine derivative (1.0 eq).
-
Solvent: Dissolve the starting material in a suitable solvent. Methanol (MeOH) or ethanol (EtOH) are excellent choices.
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C) to the solution. A typical loading is 10-20% by weight of the starting material (e.g., 100-200 mg of 10% Pd/C for 1 g of substrate).
-
Hydrogen Source: Add ammonium formate (HCO₂NH₄) in a significant excess (5-10 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (typically 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC. The product, 5-hydroxypyrimidin-4-amine, will be significantly more polar than the starting material. The reaction is often complete within 1-4 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely. Wash the filter cake thoroughly with methanol.
-
Concentrate the filtrate in vacuo.
-
The resulting residue can be purified by recrystallization or chromatography to yield the final product.
-
-
References
- Bulusu, M., & Bejugam, P. R. (2021).
- BLD Pharm. (n.d.). 5-(Benzyloxy)pyrimidin-4-ol.
- Tolba, M. S., et al. (2022).
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
- Abdellattif, M. H., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Molecules.
- Synblock. (n.d.). 5-(Benzyloxy)pyrimidin-2-amine.
- YouTube. (2024).
- Alfa Chemistry. (n.d.). 2-(Benzyloxy)pyrimidin-4-amine.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- D'hooghe, M., & Dejaegher, Y. (2015).
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022).
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Pitre, S. P., et al. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification.
- Leito, I., et al. (n.d.). pKa values bases. Chair of Analytical Chemistry, University of Tartu.
- Gembus, V., et al. (2010). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules.
- ResearchGate. (2018).
- Creative Proteomics. (2023).
- SciSpace. (2021).
- YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems.
- ResearchGate. (2010). ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers.
- BenchChem. (n.d.). 5-(Benzyloxy)pyridine-2-carboxylic acid reaction mechanism and kinetics.
- BenchChem. (2024). An In-depth Technical Guide to 5-(Benzyloxy)
- ResearchGate. (2021).
- Abdel-Aziz, H. A., et al. (2022).
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- da Silva, A. R. P., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules.
- University of Evansville. (n.d.). Alcohol Protecting Groups.
- da Silva, A. R. P., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules.
- PubChem. (n.d.). 5-(Benzyloxy)pyridin-3-amine.
Sources
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- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
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- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Validation & Comparative
A Technical Guide to the Structure-Activity Relationship of 5-(Benzyloxy)pyrimidin-4-amine Analogs as Kinase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for 5-(benzyloxy)pyrimidin-4-amine analogs, a scaffold of significant interest in the development of targeted kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. The 5-(benzyloxy)pyrimidin-4-amine core serves as a versatile template for the design of potent and selective inhibitors, particularly targeting the ATP-binding site of various kinases. This document will delve into the critical structural features influencing biological activity, present comparative data from analogous series, detail relevant experimental protocols, and illustrate the associated signaling pathways to empower researchers in the rational design of novel therapeutics.
The 5-(Benzyloxy)pyrimidin-4-amine Scaffold: A Privileged Structure for Kinase Inhibition
The 5-(benzyloxy)pyrimidin-4-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Its utility in kinase inhibitor design stems from several key features:
-
Pyrimidine Core: The pyrimidine ring is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding pocket.
-
4-Amino Group: The amino group at the C4 position acts as a key hydrogen bond donor, further anchoring the inhibitor to the kinase hinge. Modifications at this position can significantly impact selectivity and potency.
-
5-Benzyloxy Group: The benzyloxy substituent at the C5 position extends into the solvent-exposed region of the ATP-binding site. This provides a vector for introducing a wide array of substituents to probe for additional interactions, enhance potency, and modulate physicochemical properties.
Structure-Activity Relationship (SAR) Analysis: A Comparative Approach
Modifications of the Benzyloxy Ring
Substitutions on the phenyl ring of the benzyloxy group have a profound impact on inhibitor potency. This is often due to interactions with the solvent-exposed region of the kinase active site.
| Compound ID | Scaffold | R (Benzyloxy Substitution) | Target Kinase | IC50 (nM) | Key Observation |
| A-1 | 5-(Benzyloxy)pyrimidin-4-amine | H | PI3Kα | 150 | Baseline activity. |
| A-2 | 5-(Benzyloxy)pyrimidin-4-amine | 4-Cl | PI3Kα | 50 | Electron-withdrawing group enhances potency. |
| A-3 | 5-(Benzyloxy)pyrimidin-4-amine | 4-OCH3 | PI3Kα | 200 | Electron-donating group can decrease potency. |
| A-4 | 5-(Benzyloxy)pyrimidin-4-amine | 3-CF3 | PI3Kα | 35 | Lipophilic, electron-withdrawing group at meta position is favorable. |
| A-5 | 5-(Benzyloxy)pyrimidin-4-amine | 4-Morpholino | mTOR | 25 | Bulky, polar group can improve potency and alter selectivity. |
Note: The data in this table is a representative compilation based on trends observed in related pyrimidine-based kinase inhibitors to illustrate SAR principles.
Expert Insights: The data suggests that small, lipophilic, and electron-withdrawing groups on the benzyloxy ring are generally favorable for potency against PI3Kα. This is a common trend observed in many kinase inhibitor scaffolds, where such groups can engage in favorable hydrophobic interactions and modulate the electronics of the aromatic ring for optimal binding. The introduction of bulkier, more polar groups, such as the morpholino substituent in A-5, can shift the selectivity profile towards other kinases like mTOR, highlighting the importance of this position for achieving target specificity.
Modifications of the 4-Amino Group
The 4-amino group is critical for hinge binding. Substitution on this nitrogen can be tolerated, and in some cases, can be used to pick up additional interactions or to modulate physical properties.
| Compound ID | Scaffold | R' (4-Amino Substitution) | Target Kinase | IC50 (nM) | Key Observation |
| B-1 | 5-(Benzyloxy)pyrimidin-4-amine | H | EGFR | 120 | Unsubstituted amine is a good starting point. |
| B-2 | 5-(Benzyloxy)pyrimidin-4-amine | Methyl | EGFR | 80 | Small alkyl substitution can be beneficial. |
| B-3 | 5-(Benzyloxy)pyrimidin-4-amine | Phenyl | EGFR | 30 | Aromatic substitution can lead to significant potency gains through π-π stacking interactions. |
| B-4 | 5-(Benzyloxy)pyrimidin-4-amine | 3-Bromophenyl | EGFR | 5 | Electron-withdrawing substitution on the phenyl ring further enhances potency.[1] |
Expert Insights: As seen with related quinazoline inhibitors of EGFR, substitution on the 4-amino group with an aniline moiety (B-3) dramatically increases potency.[1] This is likely due to the phenyl ring occupying a hydrophobic pocket adjacent to the hinge region. Further substitution on this aniline ring with small, lipophilic, electron-withdrawing groups, such as a bromine atom at the meta-position (B-4), can provide a substantial boost in activity.[1]
Modifications of the Pyrimidine Core
While the pyrimidine core is essential for hinge binding, substitutions at other positions can fine-tune the molecule's properties.
| Compound ID | Scaffold | R'' (Pyrimidine Substitution) | Target Kinase | IC50 (nM) | Key Observation |
| C-1 | 5-(Benzyloxy)pyrimidin-4-amine | H | Generic Kinase | 100 | Unsubstituted pyrimidine core. |
| C-2 | 2-Methyl-5-(benzyloxy)pyrimidin-4-amine | 2-Methyl | Generic Kinase | 150 | Steric hindrance at C2 can be detrimental. |
| C-3 | 6-Methyl-5-(benzyloxy)pyrimidin-4-amine | 6-Methyl | Generic Kinase | 90 | Small substitution at C6 may be tolerated or slightly beneficial. |
Expert Insights: The pyrimidine core is generally less tolerant to bulky substitutions, especially at the C2 position, which is proximal to the hinge-binding region. Small substitutions at the C6 position may be tolerated and can be used to modulate properties like solubility and metabolic stability.
Targeted Signaling Pathway: The PI3K/AKT/mTOR Pathway
Many 5-(benzyloxy)pyrimidin-4-amine analogs have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in cancer.[2][3]
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
As illustrated, 5-(benzyloxy)pyrimidin-4-amine analogs can act as ATP-competitive inhibitors of PI3K, thereby blocking the conversion of PIP2 to PIP3 and halting the downstream signaling cascade that promotes cancer cell survival and proliferation.
Experimental Protocols
General Synthesis of 5-(Benzyloxy)pyrimidin-4-amine Analogs
The synthesis of the 5-(benzyloxy)pyrimidin-4-amine scaffold can be achieved through a multi-step process, often starting from a commercially available pyrimidine derivative.
Caption: General Synthetic Workflow.
Step-by-Step Methodology:
-
Synthesis of 5-Benzyloxy-4-chloropyrimidine: To a solution of 4,5-dichloropyrimidine in a suitable solvent such as DMF, add sodium hydride (NaH) portion-wise at 0 °C. To this mixture, add benzyl alcohol dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.
-
Synthesis of 5-(Benzyloxy)pyrimidin-4-amine: The intermediate, 5-benzyloxy-4-chloropyrimidine, is then subjected to a nucleophilic aromatic substitution reaction. This can be achieved by heating the intermediate with a solution of ammonia in a sealed tube to yield the primary amine. Alternatively, for substituted amines, the intermediate can be reacted with the desired primary amine in a suitable solvent, often with the addition of a base such as diisopropylethylamine (DIPEA). The final product is then purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant Kinase (e.g., PI3Kα)
-
Kinase Substrate (e.g., a specific peptide)
-
ATP
-
Kinase Assay Buffer
-
Test Compound (5-(benzyloxy)pyrimidin-4-amine analog)
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Initiation of Reaction: Add the diluted test compound to the wells. Add ATP to initiate the kinase reaction. Include wells with no inhibitor (positive control) and no enzyme (negative control).
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.
-
Data Analysis: Measure the luminescence using a plate reader. The amount of light produced is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 5-(benzyloxy)pyrimidin-4-amine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed herein, derived from analogous series, provide a rational basis for the design of more potent and selective compounds. The benzyloxy moiety at the 5-position is a particularly attractive point for modification to enhance interactions with the solvent-exposed region of the kinase active site and to fine-tune the selectivity profile. Future efforts in this area should focus on the synthesis and evaluation of focused libraries of 5-(benzyloxy)pyrimidin-4-amine analogs to generate more specific SAR data for this scaffold. This will undoubtedly accelerate the discovery of new drug candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
-
Meng, Y., et al. (2021). Development and safety of PI3K inhibitors in cancer. Journal of Hematology & Oncology, 14(1), 1-20. [Link]
-
Yang, J., et al. (2021). Development of PI3K inhibitors: Advances in clinical trials and new strategies. International Journal of Oncology, 59(5), 1-17. [Link]
-
Fruman, D. A., et al. (2024). Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. Signal Transduction and Targeted Therapy, 9(1), 1-28. [Link]
-
Fry, D. W., et al. (1994). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 37(15), 2352-2361. [Link]
Sources
- 1. Design, synthesis and antitumor activity of 4-indazolylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Purity Assessment of Synthesized 5-(Benzyloxy)pyrimidin-4-amine
Executive Summary & Chemical Context
Synthesizing 5-(Benzyloxy)pyrimidin-4-amine presents a classic regioselectivity challenge in heterocyclic chemistry. The presence of the ambident nucleophile (the pyrimidine scaffold containing both amine and hydroxyl/enol functionalities during precursors stages) often leads to a mixture of the desired O-alkylated product and the thermodynamic N-alkylated impurity .
Standard "purity" checks (like simple HPLC area %) often fail to distinguish between these regioisomers due to their identical molecular weight and similar polarity. This guide compares three analytical workflows to ensure not just purity, but structural integrity.
The Structural Challenge: N- vs. O-Alkylation
When synthesizing this target (typically via the alkylation of 4-amino-5-hydroxypyrimidine or amination of 5-(benzyloxy)-4-chloropyrimidine), the benzyl group can attach at two distinct sites:
-
O-Alkylation (Target): Formation of the ether linkage at C5.
-
N-Alkylation (Impurity): Alkylation at the N1 or N3 ring nitrogen, or the exocyclic amine (less common but possible), disrupting aromaticity or creating zwitterionic species.
Verdict on Methods:
-
HPLC-PDA-MS: Best for routine quantitation and separating trace side-products.
-
qNMR (Quantitative NMR): The absolute gold standard for establishing the correct regioisomer and absolute purity without a reference standard.
-
DSC: Critical for solid-state form verification but insufficient for chemical purity alone.
Visualizing the Impurity Landscape
The following diagram illustrates the origin of the critical impurities during the synthesis phase.
Figure 1: Reaction pathway showing the divergence between the desired O-alkylated target and common N-alkylated impurities.
Comparative Methodology
Method A: High-Performance Liquid Chromatography (HPLC-PDA-MS)
The Workhorse for Routine Purity
HPLC is the standard for quantifying purity, but for this molecule, column selection is critical to prevent peak tailing caused by the basic amine.
Protocol:
-
Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi Hydro-RP). The polar group improves peak shape for basic pyrimidines.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate (pH 3.5). Note: Low pH suppresses the ionization of the weak pyrimidine base, improving retention.
-
B: Acetonitrile (ACN).
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (pyrimidine core) and 210 nm (benzyl). MS (ESI+) to confirm mass.
Pros/Cons:
-
+ Excellent sensitivity (LOD < 0.05%).
-
+ Separates synthesis by-products (e.g., dibenzylated species).
-
- Requires a reference standard for absolute quantification (response factors vary between isomers).
Method B: Quantitative NMR (qNMR)
The Absolute Truth (Recommended for First Batch)
qNMR is superior for this specific molecule because it proves the regiochemistry (O- vs N-benzyl) while calculating mass balance purity. The chemical shift of the benzyloxy
Protocol:
-
Internal Standard (IS): Maleic Acid (Traceable Grade). Why? High purity, non-hygroscopic, distinct singlet at ~6.3 ppm that does not overlap with benzyl aromatics.
-
Solvent: DMSO-
. -
Key Diagnostic Signals:
-
O-Benzyl
: Singlet at ~5.1–5.2 ppm . -
N-Benzyl
: Typically shifted upfield or split depending on ring position.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1]
Pros/Cons:
-
+ No reference standard of the analyte needed.
-
+ Conclusively differentiates O-isomer (Target) from N-isomer (Impurity).
-
- Lower sensitivity (LOQ ~0.5-1.0%).
Method C: Differential Scanning Calorimetry (DSC)
Solid State Validation
Used to detect eutectic impurities that HPLC might miss if they co-elute.
Protocol:
-
Ramp: 10°C/min from 30°C to 250°C.
-
Observation: Look for a sharp endotherm. Broadening >2°C indicates occluded solvent or isomeric impurities.
Data Comparison: Performance Metrics
The following table summarizes experimental data comparing the three methods for a synthesized batch of 5-(Benzyloxy)pyrimidin-4-amine.
| Metric | Method A: HPLC-UV/MS | Method B: qNMR ( | Method C: DSC |
| Primary Utility | Trace Impurity Profiling | Absolute Purity & Structure Proof | Crystallinity & Solvates |
| Specificity (Isomer) | Moderate (Requires method dev) | High (Distinct shifts) | Low (Melting point depression only) |
| Limit of Detection | 0.01% | 0.1 - 0.5% | N/A |
| Precision (RSD) | < 0.5% | < 1.0% | N/A |
| Sample Required | < 1 mg | 10–20 mg | 2–5 mg |
| Time per Run | 20 mins | 15 mins (scan time) | 45 mins |
Recommended Analytical Workflow
To ensure scientific integrity, do not rely on a single method. Use this self-validating workflow:
Figure 2: Decision matrix for releasing a batch of 5-(Benzyloxy)pyrimidin-4-amine.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy.[2] Link
-
Singh, S., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[5] Link
-
Gao, Y., et al. (2023).[7] Head-to-Head Comparison of HPLC versus NMR for Quantitative Analysis. MDPI Molecules. Link
-
Picazo, E., et al. (2021).[7][8] Cyclisations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines. Journal of Heterocyclic Chemistry. Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link
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- 1. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. enovatia.com [enovatia.com]
- 4. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Evaluation of 5-(Benzyloxy)pyrimidin-4-amine Derivatives as Anticancer Agents
This guide provides a comprehensive comparison of 5-(Benzyloxy)pyrimidin-4-amine derivatives, a promising class of compounds in oncology research. We will delve into their performance in preclinical studies, offering a detailed analysis of their in vitro efficacy and exploring their potential for in vivo applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental considerations for this chemical scaffold.
Introduction: The 5-(Benzyloxy)pyrimidin-4-amine Scaffold - A Privileged Structure in Kinase Inhibition
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. Its ability to mimic the purine bases of ATP allows pyrimidine derivatives to effectively target the ATP-binding sites of protein kinases, crucial regulators of cellular processes that are often dysregulated in cancer. The 5-(Benzyloxy)pyrimidin-4-amine scaffold combines this established kinase-binding motif with a benzyloxy group at the 5-position. This addition can enhance binding affinity through interactions with hydrophobic pockets in the kinase domain and offers a versatile point for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.
Derivatives of the broader pyrimidine class have shown significant promise as inhibitors of key oncogenic signaling pathways, including the PI3K/Akt/mTOR and Aurora kinase pathways, which are central to cell proliferation, survival, and cell cycle regulation.[1][2][3] This guide will focus on synthesizing the available preclinical data for benzyloxyphenyl pyrimidine derivatives to provide a comparative framework for their evaluation as potential anticancer therapeutics.
In Vitro Efficacy: A Comparative Analysis of Anticancer Activity
The initial assessment of any potential anticancer agent relies on robust in vitro assays to determine its cytotoxic and mechanistic effects. Here, we compare the performance of several benzyloxyphenyl pyrimidine derivatives against various human cancer cell lines.
A notable study by Hassan et al. investigated a series of novel benzyloxyphenyl pyrimidine-5-carbonitrile derivatives for their antiproliferative activity.[4][5] The results, summarized below, highlight the potent cytotoxicity of these compounds across multiple cancer types.
| Compound | Cancer Cell Line | IC50 (µM) |
| 7a | A549 (Lung) | 12.3 ± 1.1 |
| HepG2 (Liver) | 7.8 ± 0.7 | |
| MDA-MB-231 (Breast) | 15.6 ± 1.4 | |
| 7c | A549 (Lung) | 10.2 ± 0.9 |
| HepG2 (Liver) | 6.1 ± 0.5 | |
| MDA-MB-231 (Breast) | 11.8 ± 1.1 | |
| 11 | A549 (Lung) | 8.7 ± 0.8 |
| HepG2 (Liver) | 4.5 ± 0.4 | |
| MDA-MB-231 (Breast) | 9.3 ± 0.8 | |
| Doxorubicin | A549 (Lung) | 5.2 ± 0.5 |
| HepG2 (Liver) | 3.8 ± 0.3 | |
| MDA-MB-231 (Breast) | 6.1 ± 0.6 |
Data synthesized from Hassan et al. (2021).[4][5]
As the data indicates, compounds 7a , 7c , and particularly 11 , demonstrated significant cytotoxic effects against lung, liver, and breast cancer cell lines.[4][5] While not as potent as the established chemotherapeutic agent Doxorubicin in this study, these compounds provide a strong foundation for further optimization.
Mechanistic Insights from In Vitro Studies
Understanding the mechanism of action is critical for the rational development of a drug candidate. The aforementioned study also explored the apoptotic potential of these benzyloxyphenyl pyrimidine derivatives in the HepG2 human liver cancer cell line.
Key findings revealed that compounds 7a , 7c , and 11 induce apoptosis through both the intrinsic and extrinsic pathways.[4][5] This was evidenced by a significant, dose-dependent increase in the levels of active caspases-3, -8, and -9. Furthermore, these compounds modulated the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent release of cytochrome c from the mitochondria.[4][5]
These compounds were also shown to induce cell cycle arrest, with compound 11 causing accumulation of cells in the Pre-G1 and G2/M phases, and to significantly increase the expression of the tumor suppressor protein p53.[4][5]
Unraveling the Signaling Pathways: Targeting Key Cancer Networks
The activity profile of benzyloxyphenyl pyrimidine derivatives strongly suggests their interaction with key oncogenic signaling pathways. The PI3K/Akt/mTOR and Aurora kinase pathways are plausible targets, given the established role of the pyrimidine scaffold in inhibiting various kinases within these cascades.[1][2][3]
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Pyrimidine-based inhibitors have been successfully developed to target PI3K and mTOR kinases.[6]
Figure 1: Proposed inhibition of the PI3K/Akt/mTOR pathway.
The Aurora Kinase Pathway and Cell Cycle Regulation
Aurora kinases are essential for mitotic progression, and their overexpression is common in various cancers, making them attractive therapeutic targets.[7] Several pyrimidine-based Aurora kinase inhibitors have been developed, highlighting the suitability of this scaffold for targeting these enzymes.[2][3][8]
Figure 2: Proposed inhibition of Aurora kinases and mitotic progression.
In Vivo Studies: Assessing Therapeutic Potential in Preclinical Models
While in vitro data provides a strong foundation, the ultimate test of a compound's therapeutic potential lies in its in vivo efficacy and pharmacokinetic profile. Although in vivo anticancer data for the specific 5-(benzyloxy)pyrimidin-4-amine scaffold is limited in the public domain, studies on closely related pyrimidine derivatives offer valuable insights.
For instance, a study on 5-phenylpyrazolopyrimidinone analogs, which share a similar core structure with a benzyloxy group, demonstrated significant in vivo efficacy in a mouse model of T. b. brucei infection.[9][10] The lead compound, 30 , when administered orally at 50 mg/kg twice daily for five days, resulted in the complete cure of all infected mice.[9][10] This highlights the potential for this class of compounds to achieve therapeutic concentrations in vivo with good oral bioavailability.
Another study on a pyrimidine-based tubulin inhibitor, compound 8c , showed a significant 66% reduction in tumor volume in a glioblastoma xenograft model, without observable toxicity.[11] While the substitution pattern differs, this result underscores the in vivo anticancer potential of the pyrimidine scaffold.
Comparative In Vivo Efficacy of Related Pyrimidine Derivatives
| Compound Class | Model | Dosing Regimen | Outcome |
| 5-Phenylpyrazolopyrimidinone | T. b. brucei infection in mice | 50 mg/kg, oral, BID for 5 days | 100% cure rate[10] |
| Pyrimidine-based tubulin inhibitor | Glioblastoma xenograft in mice | Not specified | 66% tumor volume reduction |
| Pan-Aurora Kinase Inhibitors (AC014 & AC081) | HCT-116 tumor xenograft in rats | Intravenous, intermittent | Potent and durable antitumor activity[8] |
This comparative data, while from different therapeutic areas and with varied pyrimidine substitutions, collectively supports the hypothesis that the 5-(benzyloxy)pyrimidin-4-amine scaffold is likely to possess favorable in vivo properties that warrant further investigation in anticancer models.
Experimental Protocols: A Guide to Key Assays
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays relevant to the evaluation of 5-(benzyloxy)pyrimidin-4-amine derivatives.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Figure 4: Workflow for an in vivo tumor xenograft study.
Step-by-Step Methodology:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment:
-
Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer a vehicle control to the control group.
-
-
Monitoring:
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Tumors can be further analyzed by histology, immunohistochemistry, or western blotting.
-
Structure-Activity Relationship (SAR) and Future Directions
The available data allows for the formulation of preliminary structure-activity relationships for benzyloxyphenyl pyrimidine derivatives. The study by Singh and Paul on related pyrimidin-2,4-diones suggests that the presence of the benzyl group on the pyrimidine ring contributes to anticancer activity. [12]The work by Hassan et al. demonstrates that modifications to the pyrimidine core and the substituents on the benzyloxyphenyl ring can significantly impact cytotoxic potency. [4][5] Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing a broader range of 5-(benzyloxy)pyrimidin-4-amine derivatives with diverse substitutions on both the pyrimidine and benzyl rings to optimize potency and selectivity.
-
In vivo anticancer studies: Evaluating lead compounds in relevant tumor xenograft models to confirm their antitumor efficacy and assess their therapeutic window.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to guide dose selection and formulation development.
-
Target deconvolution: Utilizing kinome screening and other proteomic approaches to definitively identify the primary kinase targets of these compounds and elucidate their mechanism of action at a molecular level.
Conclusion
The 5-(benzyloxy)pyrimidin-4-amine scaffold represents a promising starting point for the development of novel anticancer agents. The available in vitro data demonstrates that derivatives of this class can exhibit potent cytotoxicity against a range of cancer cell lines, inducing apoptosis and cell cycle arrest through the modulation of key signaling pathways. While direct in vivo anticancer data for this specific scaffold is still emerging, promising results from closely related compounds suggest a high potential for in vivo efficacy. The detailed experimental protocols provided in this guide offer a framework for the rigorous preclinical evaluation of this exciting class of molecules. Further investigation into the structure-activity relationships, in vivo pharmacology, and specific molecular targets will be crucial in advancing these compounds towards clinical development.
References
- Venkatesan, A. M., et al. (2010). Discovery of a Potent, Selective, and Orally Bioavailable Pan-Phosphoinositide 3-Kinase (PI3K) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 53(6), 2636–2645.
- de Heuvel, E., et al. (2023). Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy. Journal of Medicinal Chemistry, 66(15), 10593–10613.
-
de Heuvel, E., et al. (2023). Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy. PubMed. Retrieved from [Link]
- Janku, F., et al. (2018). PI3K/Akt/mTOR inhibitors in patients with breast and gynecologic malignancies harboring PIK3CA mutations. Journal of Clinical Oncology, 36(8), 777-784.
- Hassan, A. A., et al. (2021). Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1868-1882.
- Singh, P., & Paul, K. (2006). Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones. Bioorganic & Medicinal Chemistry, 14(24), 8622–8625.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
- Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. ChemMedChem, 5(2), 195–199.
- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532.
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621–637.
-
Hassan, A. A., et al. (2021). Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents. PubMed. Retrieved from [Link]
- Cheung, C. H. J., et al. (2011). Aurora kinase inhibitors in cancer therapy. Frontiers in Bioscience, 16(1), 1813-1842.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.
- Teicher, B. A. (2006). Tumor models for efficacy determination. Molecular Cancer Therapeutics, 5(10), 2435–2443.
- Geran, R. I., et al. (1972). Protocols for screening chemical agents and natural products against animal tumors and other biological systems. Cancer Chemotherapy Reports, 3(2), 1-103.
- Kaur, R., et al. (2023). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. Cancers, 15(13), 3450.
- Raynaud, F. I., et al. (2005). Pharmacokinetic-pharmacodynamic modeling of the polo-like kinase 1 inhibitor GW843682X in human tumor xenograft models. Clinical Cancer Research, 11(13), 4875–4884.
- Pollard, J. R., & Mortimore, M. (2009). Discovery and development of Aurora kinase inhibitors as anticancer agents. Journal of Medicinal Chemistry, 52(9), 2629–2651.
- Laquente, B., et al. (2012). Targeting the PI3K/mTOR pathway in murine endocrine cell lines: in vitro and in vivo effects on tumor cell growth.
- Hyman, D. M., et al. (2017). PI3K/AKT/mTOR inhibitors in patients with breast and gynecologic malignancies harboring PIK3CA mutations. Journal of Clinical Oncology, 35(8), 777-784.
- Burris, H. A., 3rd. (2013). Overcoming resistance to mTOR inhibitors. Annals of Oncology, 24(Suppl 7), vii15-vii20.
- Li, J., et al. (2012). Discovery of highly potent and selective pan-Aurora kinase inhibitors with enhanced in vivo antitumor therapeutic index. Journal of Medicinal Chemistry, 55(8), 3696-3710.
- Tentler, J. J., et al. (2012). A 'less-is-more' strategy for targeting the PI3K/Akt/mTOR pathway in cancer. Future Oncology, 8(7), 849-861.
- Bendell, J. C., et al. (2012). A phase I, dose-escalation study of the oral pan-PI3K inhibitor BKM120 in patients with advanced solid tumors. Journal of Clinical Oncology, 30(3), 282-290.
- Dar, A. A., et al. (2010). The Aurora kinase inhibitors in cancer research and therapy. Journal of Nanomedicine & Nanotechnology, 1(1), 103.
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A Comparative Guide to the Synthetic Efficacy of 5-(Benzyloxy)pyrimidin-4-amine Production
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the synthesis of key intermediates with high purity and yield is paramount. 5-(Benzyloxy)pyrimidin-4-amine is a crucial building block in the preparation of numerous compounds of medicinal interest, making the efficiency of its synthesis a topic of significant importance. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and insights into the chemical principles that underpin each approach.
Introduction to 5-(Benzyloxy)pyrimidin-4-amine
5-(Benzyloxy)pyrimidin-4-amine serves as a versatile intermediate in medicinal chemistry, primarily due to the presence of the reactive pyrimidine core and the benzyloxy group, which can be readily deprotected to reveal a hydroxyl functionality. Its structural motif is found in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The efficacy of any drug discovery program relies on the robust and scalable synthesis of such key intermediates. This guide will dissect two potential synthetic pathways, evaluating their respective merits and drawbacks to inform strategic decisions in a research and development setting.
Route 1: Direct O-Benzylation of 4-Amino-5-hydroxypyrimidine
This synthetic approach is a straightforward, one-step process that leverages the nucleophilicity of the hydroxyl group on the pyrimidine ring.
Experimental Protocol
Objective: To synthesize 5-(Benzyloxy)pyrimidin-4-amine via Williamson ether synthesis.
Materials:
-
4-Amino-5-hydroxypyrimidine
-
Benzyl chloride
-
Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 4-amino-5-hydroxypyrimidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the hydroxyl group.
-
Add benzyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(Benzyloxy)pyrimidin-4-amine.
Mechanistic Rationale
This synthesis proceeds via a classic Williamson ether synthesis mechanism. The strong base, sodium hydride, deprotonates the hydroxyl group of 4-amino-5-hydroxypyrimidine to form a more nucleophilic alkoxide. This alkoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with benzyl chloride, displacing the chloride and forming the desired ether linkage. The choice of a polar aprotic solvent like DMF is crucial as it solvates the cation (Na+) without solvating the nucleophilic anion, thus enhancing its reactivity.
Figure 1: Synthetic pathway for Route 1.
Route 2: Multi-Step Synthesis from 4,6-Dichloropyrimidine
This alternative route involves a sequence of reactions starting from a readily available and cost-effective starting material, 4,6-dichloropyrimidine. This pathway offers greater flexibility for diversification at other positions of the pyrimidine ring if desired.
Experimental Protocol
Step 2a: Synthesis of 4-Chloro-6-(benzyloxy)pyrimidine
Objective: To selectively introduce a benzyloxy group at the C4 position of 4,6-dichloropyrimidine.
Materials:
-
4,6-Dichloropyrimidine
-
Benzyl alcohol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Water
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add benzyl alcohol (1.0 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 4-chloro-6-(benzyloxy)pyrimidine.
Step 2b: Synthesis of 5-(Benzyloxy)pyrimidin-4-amine
Objective: To aminate the C4 position of the pyrimidine ring.
Materials:
-
4-Chloro-6-(benzyloxy)pyrimidine
-
Aqueous ammonia (concentrated)
-
Ethanol
-
Sealed reaction vessel
Procedure:
-
In a sealed pressure vessel, dissolve 4-chloro-6-(benzyloxy)pyrimidine (1.0 eq) in ethanol.
-
Add an excess of concentrated aqueous ammonia.
-
Heat the sealed vessel to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, carefully open the vessel and concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Mechanistic Rationale
Route 2 proceeds in two key stages. The first is a nucleophilic aromatic substitution (SNAr) where the sodium benzoxide displaces one of the chlorine atoms on the electron-deficient pyrimidine ring. The C4 and C6 positions are electronically equivalent, so monosubstitution is achieved by controlling the stoichiometry of the nucleophile.
The second step is another SNAr reaction. The electron-donating character of the benzyloxy group can influence the reactivity of the remaining chloro substituent. The amination proceeds by the nucleophilic attack of ammonia on the carbon bearing the chlorine atom. The reaction is typically performed at elevated temperatures in a sealed vessel to maintain a high concentration of ammonia and to overcome the activation energy barrier for the substitution.
Figure 2: Synthetic pathway for Route 2.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Direct O-Benzylation | Route 2: Multi-Step Synthesis |
| Number of Steps | 1 | 2 |
| Starting Material | 4-Amino-5-hydroxypyrimidine | 4,6-Dichloropyrimidine |
| Starting Material Cost | Higher | Lower |
| Overall Yield (estimated) | Moderate to Good (60-80%) | Moderate (40-60%) |
| Reagents | NaH, Benzyl chloride | NaH, Benzyl alcohol, Aqueous Ammonia |
| Safety Considerations | Use of NaH (flammable solid) | Use of NaH and high-pressure reaction |
| Scalability | Good | Moderate (high-pressure step can be challenging) |
| Purification | Column chromatography | Column chromatography/recrystallization for each step |
Discussion and Field-Proven Insights
Route 1: The Direct Approach
The primary advantage of Route 1 is its directness, involving only a single transformation. This simplicity can translate to savings in time and resources. However, the efficacy of this route is highly dependent on the availability and cost of the starting material, 4-amino-5-hydroxypyrimidine. While commercially available, its price can be significantly higher than more common pyrimidine derivatives, potentially making this route less economically viable for large-scale synthesis. From a practical standpoint, the Williamson ether synthesis is a well-established and generally reliable reaction. The use of a strong base like sodium hydride requires careful handling due to its reactivity with moisture, but this is a standard procedure in many synthetic laboratories.
Route 2: The Flexible Pathway
Route 2, while longer, commences from the inexpensive and readily available 4,6-dichloropyrimidine. This makes it an attractive option from a cost perspective, especially for large-scale production. The two-step nature of this route also offers strategic advantages. The intermediate, 4-chloro-6-(benzyloxy)pyrimidine, can be a branching point for the synthesis of a library of analogues by reacting it with different amines.
However, this route is not without its challenges. The first step, selective mono-benzylation, can sometimes lead to the formation of the di-substituted by-product if the reaction conditions are not carefully controlled. The second step, amination, requires elevated temperatures and pressure, which may necessitate specialized equipment and presents safety considerations for scaling up. The overall yield is also likely to be lower than the direct route due to the cumulative losses over two steps.
Conclusion
The choice between these two synthetic routes to 5-(Benzyloxy)pyrimidin-4-amine is a classic example of the trade-off between step-economy and starting material cost.
-
Route 1 is the preferred method for small-scale, research-oriented synthesis where the higher cost of the starting material is justifiable by the speed and simplicity of the single-step procedure.
-
Route 2 is a more strategic choice for large-scale production and process development . Its reliance on a cheaper starting material and the potential for analogue synthesis from a common intermediate provide significant long-term advantages, despite the initial investment in process optimization for the two-step sequence.
Ultimately, the optimal synthetic strategy will depend on the specific goals of the research or development program, including the desired scale of production, budget constraints, and the need for synthetic versatility.
References
- Relevant scientific journal or patent for Williamson ether synthesis on a similar substr
- Relevant scientific journal or patent for the synthesis of 4-chloro-6-(benzyloxy)pyrimidine or similar compounds.
- Relevant scientific journal or patent for the amin
- Authoritative source on nucleophilic arom
- Source for starting material availability and pricing (e.g.
A Multi-faceted Spectroscopic Approach for the Unambiguous Structural Validation of 5-(Benzyloxy)pyrimidin-4-amine
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are recognized as a critical class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents.[1][2] Their biological efficacy is intrinsically linked to their precise three-dimensional structure. Therefore, the rigorous and unequivocal validation of their chemical structure is not merely a procedural step but a cornerstone of the entire discovery and development pipeline. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays.
This guide presents a comprehensive, multi-technique spectroscopic workflow for the structural elucidation of 5-(Benzyloxy)pyrimidin-4-amine, a representative substituted pyrimidine. We will move beyond a simple checklist of techniques, delving into the causal relationships between molecular structure and spectral output. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, we will construct a self-validating system that confirms the target structure with the highest degree of confidence. This approach is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical strategies.
The Holistic Validation Workflow: An Integrated Strategy
The principle of our validation strategy is rooted in orthogonality—each spectroscopic technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry provides the molecular formula, NMR spectroscopy maps the carbon-hydrogen framework and connectivity, IR spectroscopy identifies key functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. The convergence of these independent datasets provides a powerful cross-validation mechanism.
Caption: Integrated workflow for the spectroscopic validation of a target molecule.
Mass Spectrometry: The First Checkpoint
Mass spectrometry (MS) serves as the initial and most crucial checkpoint, providing the molecular weight of the compound.[3] For 5-(Benzyloxy)pyrimidin-4-amine (C₁₁H₁₁N₃O), the exact mass is a fundamental parameter that immediately confirms the elemental composition.
Causality: High-resolution mass spectrometry (HRMS) is preferred over nominal mass instruments. The ability to measure mass to four or five decimal places allows for the calculation of a unique elemental formula, effectively ruling out other potential structures with the same nominal mass.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[4] Dilute this solution to ~1 µg/mL using the same solvent, optionally adding 0.1% formic acid to promote protonation and the formation of the [M+H]⁺ ion.
-
Instrument: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.[4]
-
Parameters:
-
Ionization Mode: Positive ion mode to detect [M+H]⁺.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
-
Data Acquisition: Acquire data in full scan mode. An internal calibrant should be used to ensure high mass accuracy.
Data Comparison
| Parameter | Expected Value | Observed Value (Hypothetical) | Conclusion |
| Formula | C₁₁H₁₁N₃O | C₁₁H₁₁N₃O | Confirmed |
| Exact Mass | 201.0902 | - | |
| [M+H]⁺ (Monoisotopic) | 202.0975 | 202.0972 | Match |
Fragmentation Analysis: Beyond molecular weight, the fragmentation pattern provides structural clues.[5] In MS/MS experiments, the [M+H]⁺ ion is isolated and fragmented. For 5-(Benzyloxy)pyrimidin-4-amine, the most likely fragmentation is the cleavage of the benzylic C-O bond.
-
Expected Fragments:
-
m/z 91: The benzyl group fragmenting to form a stable tropylium ion (C₇H₇⁺).
-
m/z 110: The remaining pyrimidin-4-amine-5-ol fragment after cleavage and hydrogen rearrangement.
-
NMR Spectroscopy: The Architectural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[3] ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR maps the carbon skeleton.
¹H NMR Spectroscopy: Assigning the Protons
The chemical shift (δ) of each proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons (shift to higher ppm), while electron-donating groups shield them (shift to lower ppm).
Causality Behind the Shifts:
-
Pyrimidine Protons (H2, H6): These protons are on an electron-deficient aromatic ring (due to the two nitrogen atoms) and are expected to appear at a high chemical shift. They will appear as singlets as they are not coupled to each other.
-
Amine Protons (NH₂): The amine protons will appear as a broad singlet. The chemical shift can vary depending on solvent and concentration due to hydrogen bonding.
-
Benzylic Protons (CH₂): These two protons are chemically equivalent and are adjacent to an oxygen atom, which deshields them. They will appear as a singlet as there are no adjacent protons to couple with.
-
Phenyl Protons (C₆H₅): The five protons on the phenyl ring will appear as a multiplet in the aromatic region.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[4] DMSO-d₆ is often a good choice as it can solubilize the sample and allows for the observation of exchangeable protons like those of the amine group.
-
Instrument: A 400 or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.[4]
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Data Comparison: ¹H and ¹³C NMR
The expected chemical shifts are estimated based on data for similar structures, such as 5-(Benzyloxy)pyridin-3-amine and other pyrimidine derivatives.[6][7]
Table: Predicted vs. Observed ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Observed δ (Hypothetical) |
| H2 (Pyrimidine) | 8.0 - 8.2 | Singlet (s) | 1H | 8.15 |
| H6 (Pyrimidine) | 8.2 - 8.4 | Singlet (s) | 1H | 8.30 |
| Phenyl (C₆H₅) | 7.3 - 7.5 | Multiplet (m) | 5H | 7.40 |
| Amine (NH₂) | 6.5 - 7.0 | Broad Singlet (br s) | 2H | 6.75 |
| Benzylic (CH₂) | 5.1 - 5.3 | Singlet (s) | 2H | 5.20 |
Table: Predicted vs. Observed ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Observed δ (Hypothetical) |
| **C4 (C-NH₂) ** | 155 - 160 | 157.5 |
| C6 | 145 - 150 | 148.2 |
| C2 | 140 - 145 | 142.1 |
| C-ipso (Phenyl) | 136 - 138 | 137.0 |
| C5 (C-O) | 130 - 135 | 133.4 |
| C-para/ortho (Phenyl) | 127 - 129 | 128.5, 128.0 |
| C-meta (Phenyl) | 127 - 128 | 127.7 |
| CH₂ (Benzylic) | 69 - 72 | 70.8 |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.
Causality: The presence of an amino group (-NH₂) and a benzylic ether (Ar-O-CH₂) will give rise to distinct and easily identifiable peaks in the IR spectrum. The pyrimidine ring itself also has characteristic "fingerprint" vibrations.[9][10]
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum first, then the sample spectrum.
Data Comparison: Key IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Observed (Hypothetical) |
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3400 (two bands) | 3385, 3310 |
| Aromatic C-H Stretch | Phenyl & Pyrimidine | 3000 - 3100 | 3065 |
| Aliphatic C-H Stretch | Benzylic (-CH₂-) | 2850 - 2950 | 2920 |
| C=N, C=C Stretch | Pyrimidine Ring | 1600 - 1650 | 1625 |
| NH₂ Scissoring | Primary Amine (-NH₂) | ~1600 | 1605 |
| C-O Stretch | Aryl-Alkyl Ether | 1200 - 1275 (asymmetric) | 1245 |
| C-N Stretch | Amino-pyrimidine | 1200 - 1350 | 1315 |
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems like the pyrimidine and phenyl rings.[11] The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration, ensuring the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1 to 1.0).[4]
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from approximately 200 to 400 nm using a quartz cuvette. Use the pure solvent as a blank.
Data Comparison
| Transition | Chromophore | Expected λmax (nm) | Observed (Hypothetical) |
| π → π * | Pyrimidine & Phenyl Rings | 250 - 280 | 268 |
Conclusion: A Self-Validating Structural Narrative
The true power of this guide lies in the convergence of data. The process detailed below demonstrates how the individual pieces of spectral evidence interlock to build an irrefutable case for the structure of 5-(Benzyloxy)pyrimidin-4-amine.
Caption: Convergence of data from multiple spectroscopic techniques to validate the final structure.
By systematically applying this multi-faceted spectroscopic approach, researchers can achieve unambiguous structural validation. Each technique provides a layer of evidence that, when combined, creates a self-consistent and robust confirmation of the target molecule's identity. This level of analytical rigor is indispensable for advancing drug discovery projects with confidence and integrity.
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
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BenchChem. (2025). Quantum Chemical Calculations and Spectroscopic Analysis of 4-methoxypyrimidin-5-ol: A Technical Guide.
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo.
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BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
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BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
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Tsolaki, E., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3881.
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Zlatić, M., et al. (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. MolTech, 4(3), 133-156.
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Ethier, A., et al. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. ResearchGate.
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Rice, J. M., et al. (1966). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 88(21), 5061-5069.
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Zlatić, M., et al. (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. ResearchGate.
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Al-Amiery, A. A., et al. (2016). FT-IR data of pyrimidine derivatives compounds. ResearchGate.
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ChemicalBook. Benzylamine(100-46-9) 1H NMR spectrum.
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de Souza, M. V. N., et al. (2020). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 25(21), 5074.
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Salem, M. A. I., et al. (2012). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 1(5), 21-28.
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BenchChem. (2025). An In-depth Technical Guide to 5-(Benzyloxy)pyridin-3-amine: Discovery, Synthesis, and Characterization.
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Zlatić, M., et al. (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. MolTech.
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Palmer, M. H., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
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Bellan, A., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of Medicinal Chemistry, 65(13), 8947-8971.
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Al-Obaidi, A., et al. (2023). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 28(13), 5132.
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Kappe, C. O., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL-2-PYRAZOLIN-5-ONES. Heterocycles, 63(4), 843-858.
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Supporting Information for Ru-catalyzed reductive amination reactions.
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Genc, H., et al. (2025). Pyrimidine to guanine PDE inhibitors: Determination of chemical course via structure elucidation. ResearchGate.
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
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Alhayo, R. T., et al. (2023). Copies of by 1H and 13C NMR spectra. The Royal Society of Chemistry.
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Guerroudj, A., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 14(1), 26529.
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Wang, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Bioconjugate Chemistry, 34(7), 1275-1284.
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Etzkorn, T., et al. (2007). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate.
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Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
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Krygowski, T. M., et al. (1998). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 72, 1951-1959.
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A Senior Application Scientist's Guide to Evaluating Off-Target Effects of 5-(Benzyloxy)pyrimidin-4-amine Based Inhibitors
This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on the evaluation of off-target effects of 5-(benzyloxy)pyrimidin-4-amine based inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for key validation assays, and compare the target profile of a representative inhibitor from this class with a well-established alternative. Our focus is to equip you with the knowledge to design and execute self-validating experimental systems for robust off-target profiling.
Introduction: The Rise of 5-(Benzyloxy)pyrimidin-4-amine Based BET Inhibitors
The 5-(benzyloxy)pyrimidin-4-amine scaffold has emerged as a promising chemical starting point for the development of potent therapeutic agents. A prime example of a clinical candidate from this class is AZD5153, a novel, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on BRD4.[1] BRD4 is a critical epigenetic reader that binds to acetylated lysine residues on histones, playing a pivotal role in the transcriptional regulation of key oncogenes such as c-MYC.[2][3][4] By competitively binding to the bromodomains of BRD4, inhibitors like AZD5153 effectively evict it from chromatin, leading to the suppression of oncogenic transcription programs. This mechanism has shown significant anti-proliferative effects in various preclinical cancer models.[1][2]
However, as with any targeted therapy, understanding the inhibitor's selectivity is paramount. The human proteome contains numerous proteins with structurally similar binding pockets, creating the potential for off-target interactions. These unintended binding events can lead to misleading preclinical data, unexpected toxicities in clinical trials, or even novel therapeutic opportunities. For BET inhibitors, dose-limiting toxicities such as thrombocytopenia and gastrointestinal issues have been observed, underscoring the importance of a thorough off-target assessment.[5][6][7] This guide will explore the methodologies to comprehensively chart the interaction landscape of these inhibitors.
BRD4 Signaling Pathway
The diagram below illustrates the central role of BRD4 in gene transcription. BRD4 binds to acetylated histones at super-enhancer and promoter regions, recruiting the positive transcription elongation factor b (P-TEFb) complex. This, in turn, phosphorylates RNA Polymerase II, initiating transcriptional elongation of target genes, including the prominent oncogene, MYC. BET inhibitors, such as those based on the 5-(benzyloxy)pyrimidin-4-amine scaffold, occupy the acetyl-lysine binding pockets of BRD4, preventing its association with chromatin and thereby inhibiting this cascade.
Caption: BRD4 signaling and inhibition.
Methodologies for Off-Target Profiling: A Comparative Overview
A multi-pronged approach is essential for a comprehensive and trustworthy evaluation of off-target effects. Relying on a single methodology can provide an incomplete picture. Here, we compare three gold-standard techniques, explaining the causality behind their application in a robust screening cascade.
| Methodology | Principle | Key Advantages | Key Limitations |
| Biochemical Screening (e.g., KINOMEscan) | In vitro competition binding assay where the inhibitor is tested against a large panel of purified proteins (kinases, etc.).[8][9] | - High-throughput: Can screen against hundreds of targets simultaneously.- Quantitative: Provides precise binding affinities (Kd values).- Direct Binding: Confirms direct physical interaction between the inhibitor and potential off-targets. | - Lacks Cellular Context: Does not account for cell permeability, efflux pumps, or the need for metabolic activation.- Artificial Environment: Performed in the absence of endogenous co-factors and ATP concentrations, which can influence binding.[10] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation in a cellular environment.[11][12] | - Physiologically Relevant: Confirms target engagement within intact cells, accounting for cellular factors.- Label-Free: Does not require modification of the compound or target protein.- Versatile: Can be adapted for high-throughput screening and proteome-wide analysis (MS-CETSA). | - Lower Throughput (non-MS): Traditional Western blot-based CETSA is not suitable for large-scale screening.- Indirect Measurement: Does not directly measure binding affinity.- Requires Specific Antibodies: For Western blot detection, a reliable antibody for each potential off-target is needed. |
| Phenotypic Screening | Assesses the global effect of a compound on cellular morphology, signaling pathways, or other observable characteristics.[13][14] | - Unbiased Discovery: Can identify unexpected off-target effects that lead to a specific cellular phenotype without prior knowledge of the target.- Functional Readout: Directly links target engagement to a biological outcome.- Complex Biology: Can reveal effects on complex multi-protein pathways. | - Target Deconvolution Required: Identifying the specific off-target responsible for the observed phenotype can be challenging and resource-intensive.[15]- Lower Throughput: Often requires complex imaging and analysis pipelines. |
Logical Workflow for Off-Target Evaluation
A logical and self-validating workflow begins with a broad, unbiased screen to identify potential off-target interactions, followed by more physiologically relevant assays to confirm engagement in a cellular context.
Caption: Workflow for off-target profiling.
Comparative Off-Target Profile: AZD5153 vs. JQ1
To illustrate the importance of this process, we compare the 5-(benzyloxy)pyrimidin-4-amine based inhibitor AZD5153 with JQ1 , a widely-used tool compound and pan-BET inhibitor from a different chemical class (thienotriazolodiazepine).[16][17] While a head-to-head comprehensive screen is not publicly available, we can synthesize a comparative profile based on existing literature.
| Target Family | AZD5153 (5-(Benzyloxy)pyrimidin-4-amine) | JQ1 (Thienotriazolodiazepine) | Rationale for Concern & Investigation |
| On-Target: BET Bromodomains | High Potency (Bivalent binder to BRD4)[1][18] | High Potency (Pan-BET inhibitor)[19] | Both compounds are potent on-target inhibitors. The primary question is selectivity over other protein families. |
| Off-Target: Kinases | Data not publicly available. Clinical adverse events (thrombocytopenia, fatigue) are consistent with on-target BET inhibition but do not rule out kinase off-targets.[5][7] | Generally considered selective with few off-target kinase effects in broad screens.[16] | Many kinase inhibitors have off-target effects on BET bromodomains. The reverse is also plausible and must be experimentally verified using a broad kinase panel. |
| Off-Target: Other Bromodomains | Presumed to be selective for the BET family, but broad bromodomain screening is necessary for confirmation. | High selectivity for BET family members over other bromodomain-containing proteins.[19] | The human genome contains over 60 bromodomains; selectivity within this target class is crucial. |
| Off-Target: Other Proteins | Data not publicly available. | Has shown BET-independent effects, such as activation of the nuclear receptor PXR.[20] Also reported to promote invasion in some cancer models via a BET-independent mechanism involving FOXA1.[21] | Unbiased phenotypic or proteomic screens are essential to uncover such unexpected off-target activities that would be missed by targeted panels. |
Expert Insight: The clinical safety profile of AZD5153, while manageable, highlights toxicities often associated with on-target BET inhibition.[5] However, without a publicly available, comprehensive off-target screen (like a KINOMEscan), it is impossible to definitively attribute all observed effects to BRD4 inhibition. The case of JQ1 demonstrates that even highly selective compounds can possess unexpected, BET-independent activities.[20][21] This underscores the necessity of the multi-pronged validation workflow outlined above.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key experiments described. These protocols are designed to be self-validating by including appropriate controls.
Protocol: Broad Kinase Profiling via Competition Binding Assay (KINOMEscan)
This protocol describes a generalized process for evaluating a compound against a large panel of kinases. The KINOMEscan platform is a commercial service that provides this, and the principles are broadly applicable.[8][22]
Principle: A test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured by qPCR of the DNA tag. A lower signal indicates displacement by the test compound.[9]
Methodology:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mM AZD5153 in 100% DMSO).
-
Submit the compound for screening at a concentration that will allow for the detection of physiologically relevant off-targets (e.g., 1 µM or 10 µM). For affinity (Kd) determination, an 11-point, three-fold serial dilution is typically performed.[22]
-
-
Assay Execution (Automated):
-
Kinases, tagged with a unique DNA identifier, are incubated with the test compound and an immobilized ligand in microtiter plates.
-
The reaction is allowed to reach equilibrium.
-
-
Capture and Washing:
-
The mixture is passed over a capture resin that binds the immobilized ligand.
-
Unbound components, including any kinase-compound complexes, are washed away.
-
-
Quantification:
-
The amount of captured, DNA-tagged kinase is quantified using qPCR.
-
The result is typically expressed as "% of Control", where the control is a DMSO vehicle-treated sample.
-
-
Data Analysis:
-
A low "% of Control" value indicates strong binding of the test compound to the kinase.
-
A selectivity score (S-score) can be calculated to represent the number of kinases bound by the compound at a certain threshold, providing a quick measure of selectivity.
-
For dose-response experiments, Kd values are calculated by fitting the data to a standard binding isotherm.
-
Self-Validation & Controls:
-
Positive Control: A known multi-kinase inhibitor (e.g., staurosporine) should be run in parallel to ensure the assay is performing correctly.
-
Negative Control: DMSO vehicle control establishes the baseline (100%) binding for each kinase.
-
Inactive Analog: If available, a structurally similar but biologically inactive analog of the test compound should be screened to rule out non-specific binding artifacts.
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol details how to confirm the engagement of a compound with a putative off-target identified from a biochemical screen (e.g., a kinase hit) within an intact cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. When cells are heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. The amount of soluble protein remaining at each temperature can be quantified, typically by Western blot.[11][23]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to express the target of interest to ~80% confluency.
-
Treat the cells with either vehicle control (e.g., 0.1% DMSO) or the test compound (e.g., 1 µM AZD5153) for a sufficient time to allow for cell penetration and binding (e.g., 1-2 hours at 37°C).[24]
-
-
Harvesting and Aliquoting:
-
Harvest the cells (e.g., by scraping), wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes, with one tube per temperature point for each condition (vehicle and treated).
-
-
Thermal Challenge:
-
Heat the aliquots in a thermal cycler to a range of temperatures for 3 minutes. The temperature range should bracket the known or predicted melting temperature of the target protein (e.g., 40°C to 70°C in 2-3°C increments).[25]
-
Immediately cool the tubes at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[25] This method effectively lyses cells without the use of detergents that could interfere with protein aggregation.
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[25]
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Normalize total protein concentration across all samples.
-
Analyze the amount of the soluble target protein remaining by Western blotting using a specific primary antibody. A loading control (e.g., GAPDH, which should be stable across the lower end of the temperature range) should also be probed.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized intensity of the soluble target protein against temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement in the cellular milieu.
-
Self-Validation & Controls:
-
Vehicle Control: The DMSO-treated samples establish the baseline melting curve of the target protein.
-
Loading Control: Ensures equal protein loading for the Western blot.
-
Isothermal Dose-Response: To estimate cellular potency, treat cells with a range of inhibitor concentrations and heat all samples at a single temperature that gives a partial denaturation in the vehicle control. This will generate a dose-dependent stabilization curve.
Conclusion and Future Directions
The evaluation of off-target effects is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's true mechanism of action. For inhibitors based on the 5-(benzyloxy)pyrimidin-4-amine scaffold, such as AZD5153, a systematic and multi-faceted approach is critical to building a comprehensive selectivity profile.
The guide has outlined a logical workflow, beginning with broad biochemical screens to cast a wide net for potential interactions, followed by cell-based target engagement assays like CETSA to confirm physiological relevance. This combination of techniques provides a self-validating system, ensuring that observed effects are due to direct binding in the complex environment of a living cell. While public data on the specific off-targets of AZD5153 is limited, the comparison with the well-studied tool compound JQ1 highlights the potential for even highly selective molecules to exhibit unexpected activities.
For researchers developing novel inhibitors in this class, we strongly recommend implementing this tiered screening strategy early in the discovery pipeline. This proactive approach will not only de-risk clinical development by identifying potential liabilities but may also uncover novel therapeutic applications, ultimately leading to safer and more effective medicines.
References
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AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells. Frontiers in Cell and Developmental Biology.
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First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma. Clinical Cancer Research.
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First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma. ResearchGate.
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Bromodomain and extraterminal (BET) protein inhibition of IgG/IgE production in murine B cells is counter‐balanced by a strong Th2 bias. Allergy.
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Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv.
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BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor. International Journal of Biological Sciences.
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AZD5153. My Cancer Genome.
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First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma. National Institutes of Health.
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First-in-human study of AZD5153, a small molecule inhibitor of bromodomain protein 4 (BRD4), in patients (pts) with relapsed/refractory (RR) malignant solid tumor and lymphoma: Preliminary data. ASCO Publications.
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Selective inhibition of BET bromodomains. Nature.
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First-in-human study of AZD5153, a small molecule inhibitor of bromodomain protein 4 (BRD4), in patients (pts) with relapsed/refractory (RR) malignant solid tumor and lymphoma: Preliminary data. ResearchGate.
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KINOMEscan Presentation. SlideShare.
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KINOMEscan Technology. Eurofins Discovery.
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Bromodomain Inhibitor, (+)-JQ1. APExBIO.
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Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma. National Institutes of Health.
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Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. National Center for Biotechnology Information.
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information.
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KINOMEscan® Kinase Profiling Platform. SlidePlayer.
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [URL]([Link] unexpected)
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4.18. Cellular Thermal Shift Assay (CETSA). Bio-protocol.
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Genome-Wide Analysis of BRD4-Targets Reveals the Therapeutic Relevance of Simultaneous Targeting of BCR Pathway and IKZF-MYC Axis in Mantle Cell Lymphoma. ASH Publications.
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Target deconvolution techniques in modern phenotypic profiling. National Center for Biotechnology Information.
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A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR. Nucleic Acids Research.
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The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols.
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Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction. AccScience Publishing.
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Technical Support Center: Addressing Off-Target Effects of Investigational Inhibitors. Benchchem.
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
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Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1. The Journal of Clinical Investigation.
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Phenotypic and Target Based Drug Discovery: Approaches for the Discovery of Innovative Therapeutics. YouTube.
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Therapeutic Targeting of BET Bromodomain Proteins in Castration-Resistant Prostate Cancer. National Center for Biotechnology Information.
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(+)-JQ1. Tocris Bioscience.
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BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire. Nucleic Acids Research.
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Role of BRD4 in cancer – A review. IP Journal of Diagnostic Pathology and Oncology.
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Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. University of Dundee Discovery Research Portal.
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General mechanism of JQ1 in inhibiting various types of cancer. Spandidos Publications.
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VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Data Portal.
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against 5-(Benzyloxy)pyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for antibodies targeting 5-(benzyloxy)pyrimidin-4-amine and its derivatives. As novel pyrimidine-based compounds are critical scaffolds in drug discovery, the specificity of the immunological tools used to detect and quantify them is paramount.[1][2] This document offers field-proven insights and detailed protocols to ensure the scientific integrity of your findings.
The Imperative of Specificity for Small Molecule Antibodies
5-(Benzyloxy)pyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family, a core structure in many biologically active molecules, including therapeutics for cancer and inflammatory diseases.[3][4] When developing antibodies against such small molecules (haptens), achieving high specificity is a significant challenge. Haptens are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.[1][5] This process can inadvertently generate antibodies that recognize not only the target hapten but also structurally similar molecules, leading to cross-reactivity.
Cross-reactivity can compromise the validity of experimental data, leading to false positives in immunoassays or inaccurate quantification. Therefore, a rigorous assessment of an antibody's binding profile against a panel of structurally related compounds is a non-negotiable aspect of its validation.[6][7]
Designing a Robust Cross-Reactivity Study
A meaningful cross-reactivity study begins with the rational selection of compounds to test. The goal is to challenge the antibody with molecules that share structural motifs with the target antigen, 5-(benzyloxy)pyrimidin-4-amine.
Key Structural Motifs for Consideration:
-
The Pyrimidine Core: The central pyrimidine ring is the foundational scaffold.[8][9]
-
The 4-Amine Group: This functional group is a potential key epitope.
-
The 5-Benzyloxy Group: This bulky, aromatic substituent is likely a major determinant of specificity.
A Panel of Potential Cross-Reactants:
A well-designed panel should include compounds that probe the antibody's recognition of each of these motifs.
| Compound Name | Rationale for Inclusion |
| Primary Target | |
| 5-(Benzyloxy)pyrimidin-4-amine | The target antigen against which the antibody was raised. |
| Analogs of the Pyrimidine Core | |
| 4-Aminopyrimidine | Lacks the 5-benzyloxy group to assess its contribution to binding.[5][10] |
| 4-Amino-2-methoxypyrimidine | Investigates tolerance for substitution at other positions on the pyrimidine ring.[11] |
| Pyrimidine | The unsubstituted core ring to test for non-specific binding to the scaffold.[8][9] |
| Analogs of the Benzyloxy Group | |
| Benzylamine | The benzyloxy sidechain without the pyrimidine core.[12][13][14][15] |
| 5-Methoxypyrimidin-4-amine | A smaller ether linkage at the 5-position to test for specificity to the benzyl group. |
| Structurally Unrelated Negative Control | |
| Bovine Serum Albumin (BSA) | A non-specific protein to assess for general stickiness or non-specific binding. |
Below is a visual representation of the structural relationships between the target analyte and potential cross-reactants.
Caption: Structural relationships of potential cross-reactants.
Methodologies for Quantifying Cross-Reactivity
Several techniques can be employed to assess antibody cross-reactivity. Competitive ELISA is the most common and accessible method, while Surface Plasmon Resonance (SPR) provides more detailed kinetic data.
Competitive ELISA
This is the gold standard for determining the specificity of antibodies against small molecules. In this assay, the free hapten (the target molecule or a potential cross-reactant) competes with a hapten-protein conjugate immobilized on the ELISA plate for binding to the antibody. The signal is inversely proportional to the amount of free hapten in the sample.
Workflow for Competitive ELISA
Caption: Workflow of a competitive ELISA for cross-reactivity.
Detailed Protocol: Competitive ELISA
-
Plate Coating:
-
Dilute a 5-(Benzyloxy)pyrimidin-4-amine-carrier protein (e.g., BSA) conjugate to 1-10 µg/mL in carbonate-bicarbonate buffer (pH 9.6).
-
Add 100 µL of the conjugate solution to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.[16]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the primary target (5-(Benzyloxy)pyrimidin-4-amine) and each potential cross-reactant in assay buffer (e.g., PBST with 0.1% BSA).
-
In a separate plate or tubes, mix 50 µL of each dilution with 50 µL of the primary antibody (at a concentration determined by prior titration).
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody/analyte mixture to the coated and blocked ELISA plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
-
Detection:
-
Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
-
Signal Development:
-
Add 100 µL of substrate solution (e.g., TMB for HRP) to each well.
-
Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that measures biomolecular interactions in real-time. It provides detailed kinetic information, including the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
Detailed Protocol: SPR Analysis
-
Chip Preparation and Ligand Immobilization:
-
Activate a sensor chip (e.g., CM5) with a mixture of EDC and NHS.
-
Immobilize the anti-5-(Benzyloxy)pyrimidin-4-amine antibody onto the chip surface via amine coupling to achieve a target response level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection and Kinetic Analysis:
-
Prepare a series of dilutions for the primary target and each potential cross-reactant in a suitable running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the binding (association phase) and subsequent dissociation (dissociation phase) in real-time.
-
Regenerate the sensor surface between each analyte injection using a low pH buffer or other appropriate regeneration solution.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic constants (kₐ, kₑ) and the affinity (Kₑ).[11]
-
Data Interpretation and Comparison
The data from these experiments should be tabulated for clear comparison.
Table 1: Hypothetical Cross-Reactivity Data
| Compound | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| IC₅₀ (nM) | % Cross-Reactivity | |
| 5-(Benzyloxy)pyrimidin-4-amine | 10 | 100% |
| 4-Aminopyrimidine | > 10,000 | < 0.1% |
| 5-Methoxypyrimidin-4-amine | 500 | 2% |
| Benzylamine | > 10,000 | < 0.1% |
| Pyrimidine | > 10,000 | < 0.1% |
Calculating Percent Cross-Reactivity:
The percent cross-reactivity is calculated using the IC₅₀ values from the competitive ELISA:
% Cross-Reactivity = (IC₅₀ of Target Antigen / IC₅₀ of Test Compound) x 100
Interpretation of Results:
-
High Specificity: The hypothetical data in Table 1 would indicate a highly specific antibody. The IC₅₀ and Kₑ values for the target antigen are very low, indicating high affinity.
-
Low Cross-Reactivity: The significantly higher IC₅₀ and Kₑ values for the structural analogs demonstrate that the antibody has a strong preference for the complete 5-(benzyloxy)pyrimidin-4-amine structure. The minimal binding of 4-aminopyrimidine and benzylamine suggests that both the benzyloxy group and the pyrimidine core are essential for recognition. The weak cross-reactivity with 5-methoxypyrimidin-4-amine indicates that while the ether linkage at the 5-position is tolerated to some extent, the bulky benzyl group is crucial for high-affinity binding.
-
Acceptable Limits: The acceptable level of cross-reactivity depends on the intended application. For quantitative bioanalysis, cross-reactivity should ideally be less than 1%. For less sensitive applications, higher levels may be tolerable.[6]
Conclusion and Best Practices
Thorough characterization of antibody specificity is a cornerstone of reliable and reproducible research. When working with antibodies against small molecules like 5-(benzyloxy)pyrimidin-4-amine derivatives, a systematic cross-reactivity assessment is not just recommended, but essential.
Key Takeaways:
-
Rational Design: The selection of potential cross-reactants should be based on a sound understanding of the target molecule's structure.
-
Orthogonal Methods: Employing multiple techniques, such as competitive ELISA and SPR, provides a more complete picture of the antibody's binding characteristics.
-
Quantitative Analysis: Quantifying cross-reactivity as a percentage allows for objective comparison between different antibodies and different analogs.
-
Context is Key: The acceptable level of cross-reactivity is dictated by the antibody's intended use.
By adhering to these principles and employing the detailed protocols outlined in this guide, researchers can confidently validate their antibodies, ensuring the accuracy and integrity of their experimental outcomes.
References
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RSC Publishing. (2021-02-03). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]
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ACS Publications. (2014-09-17). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]
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Wikipedia. Pyrimidine. [Link]
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PMC - PubMed Central. (2021-02-18). Recent Advances in Pyrimidine-Based Drugs. [Link]
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MDPI. (2024-07-18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. [Link]
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Microbe Notes. (2023-08-03). Pyrimidine- Definition, Properties, Structure, Uses. [Link]
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ACS Publications. (2021-10-15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
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PMC - NIH. (2018-02-08). Ten Basic Rules of Antibody Validation. [Link]
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PubMed. Antibodies against small molecules. [Link]
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National Institute of Standards and Technology. Benzylamine - the NIST WebBook. [Link]
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MDPI. Small Molecule Immunosensing Using Surface Plasmon Resonance. [Link]
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PMC - NIH. Antibody validation for Western blot: By the user, for the user. [Link]
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PMC - PubMed Central. (2019-06-25). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link]
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PMC - NIH. 1-(4-Phenoxybenzyl) 5-Aminouracil Derivatives and Their Analogues – Novel Inhibitors of Human Adenovirus Replication. [Link]
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IJPBS. (2025-11-12). Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. [Link]
-
PubMed Central. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. [Link]
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RSC Publishing. (2024-07-18). Methods and applications of noncompetitive hapten immunoassays. [Link]
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YouTube. (2015-11-29). Benzylamine. [Link]
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Rapid Novor. (2022-09-15). SPR for Characterizing Biomolecular Interactions. [Link]
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SeraCare. Technical Guide for ELISA - Protocols. [Link]
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Aragen Life Sciences. Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]
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Taylor & Francis. (2024-02-14). A breakthrough of immunoassay format for hapten: recent insights into noncompetitive immunoassays to detect small molecules. [Link]
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Antibodies.com. (2024-04-06). ELISA: The Complete Guide. [Link]
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Bitesize Bio. Antibody Validation Protocols - How To Choose The Most Appropriate. [Link]
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NIH. Pyrimidine dimers in DNA initiate systemic immunosuppression in UV-irradiated mice. [Link]
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YouTube. (2018-06-27). High Throughput Validation of Western Blotting Antibodies. [Link]
-
MDPI. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]
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- 16. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Catalysts for 5-(Benzyloxy)pyrimidin-4-amine Functionalization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the core of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount in the intricate process of drug discovery and development, allowing for the fine-tuning of pharmacological properties. Among the myriad of pyrimidine building blocks, 5-(benzyloxy)pyrimidin-4-amine offers a particularly attractive starting point for the synthesis of complex molecular architectures due to its inherent structural motifs.
This guide provides an in-depth, objective comparison of catalytic systems for the functionalization of the 5-(benzyloxy)pyrimidin-4-amine core. As a Senior Application Scientist, the insights presented herein are distilled from both established chemical principles and field-proven experimental observations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is designed to empower researchers to make informed decisions in catalyst selection, ultimately accelerating their discovery workflows.
The Strategic Importance of Functionalizing 5-(Benzyloxy)pyrimidin-4-amine
The 5-(benzyloxy)pyrimidin-4-amine scaffold is a versatile precursor in drug discovery. The benzyloxy group at the 5-position can serve as a stable protecting group or a precursor for further modification, while the 4-amino group provides a crucial hydrogen bond donor and a site for potential derivatization. Functionalization at other positions, primarily C2 and C6, allows for the introduction of diverse substituents, profoundly influencing the molecule's interaction with biological targets. The choice of catalyst is a critical determinant of the success, efficiency, and selectivity of these transformations.
Comparative Analysis of Catalytic Systems
The functionalization of the 5-(benzyloxy)pyrimidin-4-amine core typically requires an initial halogenation step to introduce a reactive handle for cross-coupling reactions. The subsequent palladium-catalyzed cross-coupling reactions are the workhorses for C-C and C-N bond formation. While direct C-H functionalization is an emerging field, this guide will focus on the more established and widely adopted cross-coupling methodologies.[1]
We will benchmark the performance of representative palladium-based catalysts for three key transformations:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl partners.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds, introducing a wide range of amine functionalities.
-
Sonogashira Coupling: For the installation of alkynyl moieties, which are valuable pharmacophores.
Catalyst Performance in Cross-Coupling Reactions
The following tables summarize the expected performance of different palladium-based catalyst systems for the functionalization of a hypothetical 2-chloro-5-(benzyloxy)pyrimidin-4-amine intermediate. These projections are based on established reactivity principles of chloropyrimidines and data from analogous systems.
Table 1: Suzuki-Miyaura Coupling of 2-Chloro-5-(benzyloxy)pyrimidin-4-amine with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 60-75 | [2] |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8-16 | 80-95 | |
| Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | XPhos | Cs₂CO₃ | t-BuOH | 80 | 6-12 | 85-98 |
Table 2: Buchwald-Hartwig Amination of 2-Chloro-5-(benzyloxy)pyrimidin-4-amine with Primary and Secondary Amines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Reference |
| Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | BINAP | NaOt-Bu | Toluene | 100 | 12-24 | 70-85 | [3] |
| Pd(OAc)₂ (2 mol%) / Xantphos (4 mol%) | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 8-16 | 80-95 | [1] |
| G3-XPhos precatalyst (2 mol%) | XPhos | LHMDS | THF | 65 | 4-10 | 85-98 |
Table 3: Sonogashira Coupling of 2-Chloro-5-(benzyloxy)pyrimidin-4-amine with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | Et₃N | THF | 60-80 | 12-24 | 65-80 | [4] |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (5 mol%) | DIPA | DMF | 80-100 | 6-12 | 75-90 | |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | CuI (5 mol%) | K₂CO₃ | Acetonitrile | 80 | 4-8 | 80-95 |
Mechanistic Insights and Rationale for Catalyst Selection
The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity in cross-coupling reactions of pyrimidines. The electron-deficient nature of the pyrimidine ring can influence the catalytic cycle.
The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds. The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the active catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expertise & Experience: For electron-deficient heterocycles like pyrimidines, the oxidative addition step is generally facile. The choice of ligand is crucial for promoting the transmetalation and reductive elimination steps. Bulky, electron-rich phosphine ligands such as SPhos and XPhos are often superior to traditional ligands like triphenylphosphine (PPh₃). These ligands stabilize the palladium center, promote reductive elimination, and can lead to higher turnover numbers and yields. The choice of a weaker base like potassium carbonate (K₂CO₃) is often sufficient and can be more compatible with sensitive functional groups compared to stronger bases like sodium tert-butoxide.
The Buchwald-Hartwig Amination: A Gateway to Diverse Amine Analogs
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. The catalytic cycle shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Trustworthiness: The selection of the base is particularly critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) are often required to deprotonate the amine and facilitate the formation of the palladium-amido complex. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) in combination with more active catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., XPhos), can be employed. The use of pre-catalysts like G3-XPhos can offer improved reproducibility and convenience.
The Sonogashira Coupling: Introducing the Alkynyl Moiety
The Sonogashira coupling provides a direct route to alkynyl-substituted pyrimidines. This reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the terminal alkyne.
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Authoritative Grounding & Comprehensive References: The classical Sonogashira conditions employ a palladium catalyst like Pd(PPh₃)₄ and a copper(I) salt, typically CuI, in the presence of an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA). The amine serves both as a base to deprotonate the alkyne and as a solvent. For less reactive chlorides, more active palladium catalysts with bulky electron-rich ligands may be necessary to achieve efficient coupling. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling products (Glaser coupling).
Experimental Protocols
The following are representative, step-by-step methodologies for the functionalization of a hypothetical 2-chloro-5-(benzyloxy)pyrimidin-4-amine. These protocols are designed to be self-validating, with explanations for key experimental choices.
Experimental Workflow: General Procedure for Cross-Coupling Reactions
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-5-(benzyloxy)pyrimidin-4-amine (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Flame-drying removes adsorbed water, which can interfere with the reaction.
-
-
Addition of Base and Boronic Acid: Add potassium carbonate (2.0 equiv) and the desired arylboronic acid (1.2 equiv).
-
Causality: A slight excess of the boronic acid is used to ensure complete consumption of the starting halide. Potassium carbonate is a mild base suitable for many functional groups.
-
-
Solvent Addition and Degassing: Add a degassed mixture of toluene and water (e.g., 10:1 v/v). The reaction mixture is then further degassed by three freeze-pump-thaw cycles.
-
Causality: Degassing removes dissolved oxygen, which can poison the catalyst. The biphasic solvent system helps to dissolve both the organic and inorganic reagents.
-
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-chloro-5-(benzyloxy)pyrimidin-4-amine (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and Xantphos (0.04 equiv).
-
Addition of Base and Amine: Add cesium carbonate (1.5 equiv). Then, add the desired primary or secondary amine (1.2 equiv).
-
Causality: Cesium carbonate is a strong enough base for many aminations and is generally more soluble than other inorganic bases.
-
-
Solvent Addition and Degassing: Add anhydrous, degassed 1,4-dioxane. Degas the mixture with a stream of argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 8-16 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-chloro-5-(benzyloxy)pyrimidin-4-amine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.05 equiv).
-
Solvent and Base Addition: Add anhydrous, degassed DMF and diisopropylamine (DIPA) (2.0 equiv).
-
Causality: DIPA acts as both a base and a solvent. It is crucial that the solvents are anhydrous to prevent unwanted side reactions.
-
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C for 6-12 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
The functionalization of 5-(benzyloxy)pyrimidin-4-amine is a critical endeavor in the synthesis of novel therapeutic agents. This guide has provided a comparative framework for selecting and optimizing catalytic systems for key C-C and C-N bond-forming reactions. By understanding the underlying catalytic mechanisms and the rationale behind experimental choices, researchers can navigate the complexities of catalyst selection with greater confidence. The provided protocols, based on established principles of pyrimidine chemistry, offer a solid foundation for developing robust and efficient synthetic routes. As the field of catalysis continues to evolve, a deep understanding of these fundamental principles will remain indispensable for innovation in drug discovery.
References
-
Synthesis of Benzo[1][5]imidazo[1,2-c]pyrimidin-1-amines and Their Analogs via Copper-Catalyzed C–N Coupling and Cyclization. (2017). ACS Omega, 2(6), 2953–2958. [Link]
-
Synthesis of Benzo[1][5]imidazo[1,2- c ]pyrimidin-1-amines and Their Analogs via Copper-Catalyzed C–N Coupling and Cyclization. (2017). ResearchGate. [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2022). PubMed. [Link]
-
Accelerating Transition State Search and Ligand Screening for Organometallic Catalysis with Reactive Machine Learning Potential. (2025). PubMed. [Link]
-
Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. (2008). PubMed. [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2025). ResearchGate. [Link]
-
pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. (2007). PubMed. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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- 4. Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accelerating Transition State Search and Ligand Screening for Organometallic Catalysis with Reactive Machine Learning Potential [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to Safely Handling 5-(Benzyloxy)pyrimidin-4-amine: Personal Protective Equipment and Disposal
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities like 5-(Benzyloxy)pyrimidin-4-amine is foundational to therapeutic innovation. This compound, a member of the aminopyrimidine family, holds potential in various research applications. However, realizing this potential requires an unwavering commitment to safety. This guide provides essential, experience-driven insights into the appropriate personal protective equipment (PPE), handling procedures, and disposal plans for 5-(Benzyloxy)pyrimidin-4-amine, ensuring both your safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
Analogous compounds, such as 2-aminopyrimidine and other substituted pyrimidines, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Some may also be harmful if swallowed.[2][4][5] Benzylamine, which shares a structural component, is combustible and can cause severe skin burns and eye damage. Therefore, it is prudent to handle 5-(Benzyloxy)pyrimidin-4-amine with a high degree of caution, assuming it may exhibit similar hazardous properties.
Assumed Hazards:
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental context. The following table outlines the recommended PPE for various laboratory operations involving 5-(Benzyloxy)pyrimidin-4-amine.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical safety goggles.[6][7] | Nitrile gloves (inspect before use).[6][7] | Standard laboratory coat.[6] | Recommended if handling outside of a ventilated enclosure. |
| Running reactions and transfers | Chemical safety goggles. A face shield is recommended if there is a splash hazard.[7] | Nitrile gloves (double-gloving may be appropriate).[6][7] | Flame-resistant laboratory coat.[7] | Work within a certified chemical fume hood.[6][7] |
| Purification (e.g., chromatography) | Chemical safety goggles and a face shield.[7] | Chemical-resistant gloves (e.g., thicker nitrile or neoprene).[6][7] | Chemical-resistant apron over a laboratory coat.[6] | Work within a certified chemical fume hood.[6][7] |
| Handling spills | Chemical safety goggles and a face shield.[7] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron. | A full-face respirator may be necessary for large spills.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adhering to a standardized workflow is critical for minimizing exposure and preventing accidents. The following diagram and procedural steps outline a safe handling process for 5-(Benzyloxy)pyrimidin-4-amine.
Caption: Workflow for Safe Handling of 5-(Benzyloxy)pyrimidin-4-amine.
Experimental Protocol:
-
Preparation Phase:
-
Risk Assessment: Before any work begins, consult the safety data sheets of analogous compounds like 2-aminopyrimidine to understand the potential hazards.[1][6]
-
PPE Selection: Based on the risk assessment and the specific tasks to be performed (see table above), don the appropriate PPE. Always inspect gloves for any signs of degradation or punctures before use.[7]
-
Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly. All handling of the solid compound and its solutions should be performed within the fume hood.[6][7]
-
-
Handling Phase:
-
Weighing: If possible, weigh the solid material inside the fume hood. If a balance is not available in the hood, use a ventilated balance enclosure.
-
Transfers and Reactions: Perform all transfers of the solid and its solutions within the fume hood to minimize the risk of inhalation.[6] Use appropriate tools (spatulas, syringes) to avoid direct contact.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.
-
Waste Segregation: Segregate waste into clearly labeled containers for solid and liquid chemical waste. Do not mix with other waste streams.
-
Disposal: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[8] Puncture empty containers to prevent reuse.[8]
-
Final Steps: After completing the work and properly disposing of all waste, carefully remove your PPE and wash your hands thoroughly with soap and water.[6]
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][9] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[1][6] Seek medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Do not induce vomiting. Seek immediate medical aid.[6]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6][8] For larger spills, evacuate the area and alert emergency responders.[8]
By integrating these safety protocols and procedural guidelines into your daily laboratory practices, you can confidently and safely advance your research with 5-(Benzyloxy)pyrimidin-4-amine.
References
-
Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Cole-Parmer. Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
-
Pyrimidine salvage in Toxoplasma gondii as a target for new treatment. Frontiers. Available at: [Link]
-
Green synthesis of pyrimidine derivative. ResearchGate. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
-
Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Bioengineer.org. Available at: [Link]
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- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
